molecular formula C11H19NO3 B2652883 Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate CAS No. 374794-77-1

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Cat. No.: B2652883
CAS No.: 374794-77-1
M. Wt: 213.277
InChI Key: SOJRRCWSZXYEQN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key chemical scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel therapeutic agents. For instance, this piperidine-based structure serves as a critical precursor in the discovery and optimization of compounds with a 4-aminopiperidine (4AP) scaffold, which have been identified as potent inhibitors of hepatitis C virus (HCV) replication . Research indicates that this chemotype specifically targets the assembly stages of the HCV life cycle, inhibiting the co-localization of HCV core proteins with cytosolic lipid droplets and demonstrating significant synergism with established direct-acting antivirals . Beyond virology, the 4-methyl-3-oxopiperidine motif is a valuable building block for constructing optically active piperidine derivatives, which are privileged structures in pharmacology . Furthermore, related piperidine scaffolds have been leveraged in the discovery of novel, selective inhibitors for other targets, such as the CK2 kinase, an enzyme considered promising for anti-cancer drug development . This compound provides researchers with a strategically functionalized intermediate to efficiently access diverse polyfunctionalized piperidines for probing biological mechanisms and optimizing drug-like properties.

Properties

IUPAC Name

tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJRRCWSZXYEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200416
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-77-1
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374794-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably as a key building block for Janus kinase (JAK) inhibitors.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the primary synthetic pathways to this valuable compound. We will delve into three core strategies: a multi-step synthesis commencing from 4-methylpyridine derivatives, a classic ring-closing approach via the Dieckmann condensation, and a direct C4-alkylation of a pre-formed piperidone ring. Each pathway is analyzed for its mechanistic underpinnings, practical execution, and comparative advantages, offering field-proven insights to guide laboratory synthesis.

Introduction: The Significance of the 4-Methyl-3-Oxopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing three-dimensional diversity. The specific substitution pattern of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, featuring a ketone at the 3-position and a methyl group at the 4-position, is of particular strategic importance. The N-Boc (tert-butoxycarbonyl) protecting group ensures stability and facilitates subsequent chemical modifications, making this intermediate a highly sought-after precursor in multi-step synthetic campaigns aimed at complex molecular targets.

This guide will provide a detailed exploration of the following synthetic routes:

  • Pathway 1: A Linear Synthesis from 3-Hydroxy-4-methylpyridine

  • Pathway 2: Ring Formation via Intramolecular Dieckmann Condensation

  • Pathway 3: Direct C4-Methylation via Stork Enamine Alkylation

Pathway 1: A Linear Synthesis from 3-Hydroxy-4-methylpyridine

This pathway represents a robust and well-documented linear sequence starting from the readily available 3-hydroxy-4-methylpyridine. The strategy involves the initial protection of the piperidine nitrogen with a benzyl group, followed by modification of the pyridine ring and a final deprotection-protection sequence.

Causality and Mechanistic Insights

The choice of a benzyl group for initial nitrogen protection is strategic. It is stable to the subsequent reduction and oxidation conditions and can be readily removed via catalytic hydrogenolysis, a clean and efficient process. The reduction of the pyridinium salt to a piperidine ring is a critical step, typically achieved with a hydride reducing agent like sodium borohydride.[1] Subsequent oxidation of the secondary alcohol to the desired ketone is accomplished using a chromium-based oxidant like the Jones reagent.[1] The final step involves the hydrogenolytic cleavage of the N-benzyl group and in-situ or subsequent protection with the acid-labile Boc group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Workflow Diagram

G cluster_0 Pathway 1: Linear Synthesis A 3-Hydroxy-4-methylpyridine B N-Benzylation (BnCl, Reflux) A->B C N-Benzyl-3-hydroxy-4-methylpyridinium Chloride B->C D Reduction (NaBH4) C->D E N-Benzyl-3-hydroxy-4-methylpiperidine D->E F Oxidation (Jones Reagent) E->F G N-Benzyl-4-methyl-3-oxopiperidine F->G H Debenzylation / Boc Protection (H2, Pd/C, Boc₂O) G->H I tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate H->I G cluster_1 Pathway 2: Dieckmann Condensation A tert-Butylamine + Acrylate Derivative B Michael Addition A->B C Aminodiester B->C D Boc Protection (Boc₂O) C->D E N-Boc Aminodiester D->E F Dieckmann Condensation (NaOEt) E->F G Cyclic β-Keto Ester F->G H Hydrolysis & Decarboxylation (H₃O⁺, Δ) G->H I tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate H->I G cluster_2 Pathway 3: Stork Enamine Alkylation A N-Boc-3-oxopiperidine B Enamine Formation (Secondary Amine, p-TsOH) A->B C N-Boc-3-piperidone Enamine B->C D Alkylation (Methyl Iodide) C->D E Iminium Salt Intermediate D->E F Hydrolysis (H₃O⁺) E->F G tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate F->G

Sources

A Technical Guide to the Physicochemical Properties of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. Its significance is notably highlighted by its role in the synthesis of advanced protein tyrosine kinase inhibitors, such as CP-690550, a Jak3 inhibitor.[1] This document delineates the compound's fundamental physicochemical properties, offers an in-depth analysis of a validated synthetic route, details protocols for its analytical characterization, and provides essential guidelines for safe handling and storage. The content is structured to deliver both foundational knowledge and actionable insights for researchers, chemists, and professionals engaged in pharmaceutical development and organic synthesis.

Introduction and Strategic Importance

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, often referred to as N-Boc-4-methyl-3-piperidone, is a derivative of piperidine featuring a ketone functionality, a methyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is instrumental in synthetic chemistry, providing a stable, lipophilic moiety that prevents the secondary amine from engaging in unwanted side reactions while being readily removable under acidic conditions.

The strategic placement of the methyl group and ketone makes this molecule a versatile building block for constructing more complex, stereochemically-defined molecular architectures. Its primary utility lies in its application as a crucial intermediate for synthesizing targeted therapeutics, where the piperidine scaffold is a common feature in bioactive molecules.[1]

cluster_main Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate mol

Caption: Chemical structure of the title compound.

Chemical Identity and Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While specific experimental data for this exact isomer is limited in public databases, properties can be inferred from its structure and data from close isomers.

PropertyValueSource
IUPAC Name tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate-
Synonyms 1-Boc-4-methyl-3-piperidone-
CAS Number Data not readily available; Isomer (3-methyl-4-oxo) is 181269-69-2[2][3]
Molecular Formula C₁₁H₁₉NO₃[3][4]
Molecular Weight 213.27 g/mol [2][4]
Canonical SMILES CC1C(C(=O)CCN1C(=O)OC(C)(C)C)-
InChI Key Isomer (3-methyl-4-oxo): VWSBNWIPICCWAM-UHFFFAOYSA-N[2]
Appearance Expected to be a white to off-white solid or low-melting solid[5]
Solubility Expected to be soluble in organic solvents like DMSO and Ethanol[6]

Synthesis Pathway and Mechanistic Rationale

An efficient, high-yield synthesis is paramount for the economic viability of using this intermediate in large-scale drug development. A proven multi-step process achieves a total yield of over 80%.[1] This pathway demonstrates a logical progression of standard organic transformations, chosen for their reliability and scalability.

G A 4-Methylpyridinium B 1-Benzyl-3-hydroxy-4-methylpyridinium chloride A->B  Benzyl Chloride (SN2)  High Yield C N-Benzyl-3-hydroxy-4-methylpiperidine B->C  NaBH4 Reduction  Solvent Optimization is Key D N-Benzyl-3-oxo-4-methylpiperidine C->D  Jones Oxidation (CrO3)  Mild Temperature E Target Product D->E  1. Pd/C Debenzylation  2. Boc Anhydride Acylation

Caption: High-yield synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

The following protocol is adapted from a validated synthetic approach.[1]

  • Step 1: N-Benzylation (Sₙ2 Substitution)

    • Rationale: The initial step activates the pyridine ring for subsequent reduction. Benzyl chloride is an effective and readily available alkylating agent.

    • Procedure: React 4-methylpyridinium with benzyl chloride. The reaction proceeds via a standard Sₙ2 mechanism to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride.

  • Step 2: Pyridinium Reduction

    • Rationale: Sodium borohydride (NaBH₄) is selected as a mild reducing agent capable of reducing the pyridinium ring to a piperidine without affecting the benzyl group. The choice of solvent and its concentration is critical for optimizing yield and preventing side reactions.

    • Procedure: Reduce the product from Step 1 using sodium borohydride in a suitable solvent system to furnish N-benzyl-3-hydroxy-4-methylpiperidine.

  • Step 3: Jones Oxidation

    • Rationale: The secondary alcohol is oxidized to a ketone. Jones reagent (chromic acid) is a powerful oxidant, but performing the reaction at mild temperatures ensures selectivity and prevents over-oxidation or degradation.

    • Procedure: Treat the alcohol from Step 2 with Jones reagent under controlled, mild temperature conditions to produce N-benzyl-3-oxo-4-methylpiperidine.

  • Step 4: Debenzylation and N-Boc Protection

    • Rationale: The N-benzyl group, having served its purpose, is removed. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for debenzylation. The resulting secondary amine is immediately protected with a Boc group using Boc anhydride to ensure stability and provide the final target molecule.

    • Procedure: The ketone from Step 3 undergoes debenzylation with a Pd/C catalyst under a hydrogen atmosphere. The resulting crude amine is then acylated with di-tert-butyl dicarbonate (Boc anhydride) to yield the final product, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Spectroscopic and Analytical Characterization

Characterization relies on standard analytical techniques to confirm the structure and purity of the synthesized compound. While a public database spectrum for this specific isomer is not available, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet around 1.4-1.5 ppm integrating to 9H for the tert-butyl group. The protons on the piperidine ring would appear as complex multiplets in the 2.0-4.0 ppm region. A distinct signal, likely a doublet or multiplet, would correspond to the methyl group at the C4 position.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the ketone around 200-210 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The quaternary carbon of the t-butyl group would appear near 80 ppm, with the methyl carbons of the t-butyl group resonating around 28 ppm. Signals for the piperidine ring carbons and the C4-methyl group would also be present.

Mass Spectrometry (MS)
  • Rationale: MS is used to confirm the molecular weight and fragmentation pattern.

  • Expected Data: The exact mass should correspond to the molecular formula C₁₁H₁₉NO₃ (213.1365 g/mol ).[2] A common fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), which would result in prominent fragment ions.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is essential for identifying key functional groups.

  • Protocol for ATR-IR Analysis:

    • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

    • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

    • Sample Application: Place a small, representative sample of the solid compound directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Data Interpretation: Analyze the resulting spectrum for key vibrational bands.

  • Expected Peaks:

    • C=O Stretch (Ketone): A strong, sharp absorbance band around 1710-1725 cm⁻¹ .

    • C=O Stretch (Carbamate): A strong, sharp absorbance band around 1680-1700 cm⁻¹ .

    • C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹ .

    • C-O Stretch: Bands in the fingerprint region, typically 1150-1300 cm⁻¹ .

Safety, Handling, and Storage

Proper handling is crucial to ensure personnel safety and maintain the integrity of the compound. The following guidelines are based on data for structurally related piperidone derivatives.[2][7][8]

Hazard Identification

Based on GHS classifications for the 3-methyl-4-oxo isomer, the compound is expected to have the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling Practices:

    • Avoid all personal contact, including inhalation and ingestion.[7]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with appropriate equipment) for spills.[7]

    • Wash hands thoroughly with soap and water after handling.[7]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[8]

    • Skin: Wash off immediately with plenty of water. If irritation persists, consult a physician.[8]

    • Ingestion: If swallowed, seek immediate medical advice.

Storage Recommendations
  • Keep containers securely sealed when not in use.[8]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8]

  • Protect from moisture.

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate stands out as a high-value synthetic intermediate. Its well-defined structure, coupled with an efficient and scalable synthesis, makes it an attractive starting material for complex pharmaceutical targets. This guide has consolidated the essential physicochemical data, outlined a robust synthetic protocol, and provided the necessary safety and handling information to empower researchers in their scientific endeavors. A thorough understanding of these core properties is the foundation for its successful application in the laboratory and beyond.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2010). ResearchGate. Available at: [Link]

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

  • tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate. ChemBK. Available at: [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Available at: [Link]

  • 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. SpectraBase. Available at: [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
  • Supplementary information for scientific paper. Royal Society of Chemistry. Available at: [Link]

  • Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

  • 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. PubChem. Available at: [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, stereochemistry, and the nuances of its synthesis. Furthermore, this document will explore its critical role in the development of targeted therapies, supported by detailed experimental protocols and safety guidelines.

Core Chemical Identity

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring functionalized with a methyl group at the 4-position and a ketone at the 3-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃N/A
Molecular Weight 213.27 g/mol [1]
Appearance Not explicitly stated, likely an oil or low-melting solidN/A
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane[2]

The precise stereochemistry of the methyl group at the 4-position and its relationship to potential chirality at the 3-position upon reduction of the ketone are critical for its application in asymmetric synthesis.

Strategic Importance in Pharmaceutical Synthesis

The primary significance of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate lies in its role as a key building block for the synthesis of Janus kinase (JAK) inhibitors. Specifically, it is a crucial intermediate in the production of Tofacitinib (CP-690550), a drug used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][3] The piperidine core of this intermediate constitutes a significant portion of the final active pharmaceutical ingredient's (API) structure.

The synthesis of Tofacitinib and related compounds often requires precise control of the stereochemistry of the substituents on the piperidine ring.[4] The 4-methyl-3-oxo substitution pattern of this intermediate allows for diastereoselective modifications, making it a valuable precursor for creating the desired stereoisomers of the final drug molecule.[5]

Synthesis and Mechanism

An efficient synthetic route for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been developed, starting from readily available 4-methylpyridine.[2] This multi-step process is designed for high yield and scalability.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow Synthetic Pathway to tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate A 4-Methylpyridine B 1-Benzyl-4-methylpyridinium chloride A->B Benzyl Chloride (SN2) C N-Benzyl-4-methyl-3-hydroxypiperidine B->C Sodium Borohydride (Reduction) D N-Benzyl-4-methyl-3-oxopiperidine C->D Jones Reagent (Oxidation) E 4-Methyl-3-oxopiperidine D->E Pd/C, H2 (Debenzylation) F tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate E->F Di-tert-butyl dicarbonate (Boc Protection) Safety_Workflow Safe Handling Workflow A Engineering Controls: Use in a well-ventilated area or fume hood. B Personal Protective Equipment (PPE): Wear gloves, lab coat, and safety glasses. A->B C Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. B->C D Storage: Keep container tightly closed in a dry, well-ventilated place. C->D E Disposal: Dispose of in accordance with local regulations. D->E

Caption: A workflow for the safe handling of the title compound.

Always consult the specific Material Safety Data Sheet (MSDS) for the compound being used.

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and drug development. Its well-defined structure and the availability of an efficient synthetic route make it an invaluable intermediate for the synthesis of complex pharmaceutical agents like Tofacitinib. A thorough understanding of its synthesis, properties, and handling is essential for researchers working in this field.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Tofacitinib synthesis. University of Nebraska-Lincoln. Available at: [Link]

  • tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate. ChemBK. Available at: [Link]

  • An efficient and alternative method for synthesis of tofacitinib. Der Pharma Chemica. Available at: [Link]

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Available at: [Link]

  • Graphical synthetic routes of tofacitinib. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the Janus kinase (JAK) inhibitor, Tofacitinib (CP-690550)[1]. The strategic importance of this substituted piperidine scaffold has driven the development of multiple synthetic routes, each with its own set of advantages and challenges. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed for its preparation, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Piperidine Core

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be broadly categorized into two main strategies:

  • De Novo Ring Formation: Building the piperidine ring from acyclic precursors. The Dieckmann condensation is a classic and effective example of this approach.

  • Modification of a Pre-existing Piperidine or Pyridine Ring: Starting with a commercially available or readily synthesized piperidine or pyridine derivative and introducing the required functionalities.

This guide will delve into the specifics of these approaches, highlighting the key starting materials and transformations.

Synthesis via Pyridine Derivatization

A well-documented and efficient method involves the transformation of a substituted pyridine into the desired piperidine derivative. This multi-step process offers high overall yields and utilizes readily available starting materials[1].

Core Starting Material: 4-Methylpyridine

This synthetic pathway commences with 4-methylpyridine, a common and inexpensive starting material. The overall strategy involves N-benzylation, reduction of the pyridine ring, oxidation of the resulting hydroxyl group, and finally, debenzylation followed by Boc-protection.

Synthetic Workflow

The transformation from 4-methylpyridine to the target molecule is a linear synthesis involving several key steps.

Pyridine_Derivatization_Workflow A 4-Methylpyridine B 1-Benzyl-4-methylpyridinium chloride A->B  Benzyl Chloride (SN2) C N-Benzyl-4-methyl-3-hydroxypiperidine B->C  Sodium Borohydride (Reduction) D N-Benzyl-4-methyl-3-oxopiperidine C->D  Jones Reagent (Oxidation) E Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate D->E  1. Pd/C, H2 (Debenzylation)  2. (Boc)2O (Acylation)

Caption: Synthetic workflow from 4-methylpyridine.

Detailed Experimental Protocol

Step 1: N-Benzylation of 4-Methylpyridine The synthesis begins with the SN2 substitution reaction between 4-methylpyridine and benzyl chloride to yield 1-benzyl-4-methylpyridinium chloride[1].

  • Procedure: 4-Methylpyridine is reacted with benzyl chloride in a suitable solvent, such as acetonitrile or toluene. The reaction mixture is typically heated to ensure complete reaction. The product, being a salt, often precipitates from the solution upon cooling and can be isolated by filtration.

Step 2: Reduction to N-Benzyl-4-methyl-3-hydroxypiperidine The pyridinium salt is then reduced to the corresponding piperidine. Sodium borohydride is an effective reducing agent for this transformation[1].

  • Procedure: 1-Benzyl-4-methylpyridinium chloride is dissolved in a suitable solvent, often a mixture of water and an alcohol like methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction. The reaction is stirred until completion, followed by a standard aqueous workup and extraction with an organic solvent.

Step 3: Oxidation to N-Benzyl-4-methyl-3-oxopiperidine The secondary alcohol is oxidized to the ketone using a chromium-based oxidizing agent like the Jones reagent (CrO3 in sulfuric acid and acetone)[1].

  • Procedure: N-Benzyl-4-methyl-3-hydroxypiperidine is dissolved in acetone and cooled in an ice bath. The Jones reagent is added dropwise, and the reaction progress is monitored by a technique like thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched (e.g., with isopropanol), and the product is isolated through filtration, extraction, and purification.

Step 4: Debenzylation and N-Boc Protection The final steps involve the removal of the N-benzyl protecting group via catalytic hydrogenation, followed by the introduction of the tert-butoxycarbonyl (Boc) group[1].

  • Procedure: N-Benzyl-4-methyl-3-oxopiperidine is dissolved in a solvent like ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere. After the debenzylation is complete, the catalyst is filtered off. The resulting secondary amine is then reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to afford the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Summary of Yields
StepTransformationReagentsReported Overall Yield
1-44-Methylpyridine to TargetBenzyl chloride, NaBH₄, Jones reagent, Pd/C, (Boc)₂O~80.2%[1]

Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester, which is a powerful method for constructing five- and six-membered rings[2][3][4][5]. This approach builds the piperidine ring from an acyclic amino-diester precursor.

Proposed Acyclic Starting Material

To arrive at the N-Boc protected 4-methyl-3-oxopiperidine ring system, a plausible starting material is a diester of the following general structure:

Boc-N(CH₂-CH(CH₃)-COOR')-CH₂-COOR"

where R' and R" are alkyl groups, such as methyl or ethyl.

Theoretical Reaction Pathway

The synthesis involves the base-catalyzed intramolecular cyclization of the amino-diester.

Dieckmann_Condensation_Workflow A Acyclic N-Boc Amino Diester B Cyclic β-Keto Ester Intermediate A->B  Strong Base (e.g., NaH, NaOEt) C Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate B->C  Acidic Workup & Decarboxylation (if necessary)

Caption: Dieckmann condensation for piperidone synthesis.

Mechanistic Insight

The Dieckmann condensation proceeds via the following key steps[5]:

  • A strong base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon of one of the ester groups to form an enolate.

  • The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic tetrahedral intermediate.

  • The intermediate collapses, expelling the alkoxide leaving group to form the cyclic β-keto ester.

  • The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. An acidic workup is required to reprotonate it and yield the final product.

Experimental Considerations
  • Base Selection: The choice of base is crucial. Sodium hydride or hindered bases like potassium tert-butoxide in aprotic solvents (e.g., THF, toluene) are often preferred to minimize side reactions[5]. If an alkoxide base is used, it should match the ester's alcohol portion to avoid transesterification.

  • Reaction Conditions: The reaction is typically run under anhydrous conditions to prevent hydrolysis of the esters and the base.

  • Decarboxylation: Depending on the exact structure of the starting diester, a subsequent hydrolysis and decarboxylation step might be necessary to arrive at the final target molecule.

Alternative Approaches and Starting Materials

Other synthetic strategies have also been explored, often starting from readily available piperidine derivatives.

From N-Boc-4-piperidone

One potential route involves starting with commercially available N-tert-butoxycarbonyl-4-piperidone[6]. The synthesis would then require the introduction of a methyl group at the 4-position and the formation of the 3-oxo functionality. This could potentially be achieved through an enamine intermediate. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) can form an enaminone at the 3-position[6][7]. Subsequent methylation at the 4-position and hydrolysis would be required, which presents regioselectivity challenges.

Chiral Synthesis

For applications requiring enantiomerically pure material, asymmetric syntheses have been developed. These often involve chiral auxiliaries or enzymatic resolutions. Patents describe methods for preparing highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which is a regioisomer of the title compound, suggesting that similar strategies could be adapted[8]. These advanced methods are crucial for the industrial production of chiral drug intermediates.

Conclusion

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be achieved through several viable routes, with the choice of method often depending on factors such as the availability and cost of starting materials, scalability, and stereochemical requirements. The derivatization of 4-methylpyridine offers a high-yielding and well-established linear synthesis[1]. In contrast, the Dieckmann condensation provides a convergent approach to constructing the piperidine ring from an acyclic precursor[2][5]. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and cost-effective production of this key pharmaceutical intermediate.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. [Link]

  • The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. [Link]

  • Dieckmann condensation. (2019). YouTube. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • The Dieckmann Condensation. Organic Reactions. [Link]

Sources

The Strategic Synthesis of a Keystone: A Technical Guide to Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of the Discovery, Synthesis, and Process Evolution of a Pivotal Intermediate in Modern Pharmaceuticals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a critical building block in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib (CP-690,550). The discovery and development of this piperidine derivative are inextricably linked to the Tofacitinib drug development program at Pfizer. This guide traces the historical context of its emergence, details the evolution of its synthetic routes from early racemic methods to highly efficient, stereoselective manufacturing processes, and provides an expert analysis of the chemical principles and strategic considerations that have driven these innovations. Detailed protocols, comparative data tables, and process flow diagrams are presented to offer researchers, chemists, and drug development professionals a thorough understanding of this keystone intermediate.

Introduction: A Molecule Forged by Necessity

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 887589-73-5) is a non-commercially available, high-value piperidinone derivative. Its significance in the pharmaceutical landscape stems almost exclusively from its role as a pivotal intermediate in the manufacture of Tofacitinib (marketed as Xeljanz®), a first-in-class oral medication for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The discovery of this piperidine derivative was not an isolated event but a direct consequence of the medicinal chemistry efforts to identify and optimize potent and selective JAK inhibitors.[3][4]

The structure of Tofacitinib contains a chiral, disubstituted piperidine ring, and the specific (3R, 4R) stereochemistry of this fragment is essential for the drug's potent and selective inhibition of JAK3 and JAK1 kinases.[5][6] Consequently, the history of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is the story of a strategic pursuit for an efficient, scalable, and stereocontrolled synthesis of the Tofacitinib piperidine core. This guide will deconstruct this history, offering insights into the causality behind the evolution of its synthesis.

Historical Perspective: The Dawn of a JAK Inhibitor

The journey of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate begins with the discovery of Tofacitinib (CP-690,550) by scientists at Pfizer. The initial disclosure of the pyrrolo[2,3-d]pyrimidine compounds, including Tofacitinib, occurred in the early 2000s.[1][7] The first synthetic routes described were focused on producing the molecule to enable biological testing and initial development, often without the stringent demands of large-scale manufacturing.

The earliest reported syntheses produced a racemic mixture of the cis-diastereomer of the key piperidine amine intermediate. This mixture then required a challenging chiral resolution step to isolate the desired (3R, 4R)-enantiomer.[1] This initial approach, while sufficient for early-stage research, presented significant drawbacks for industrial production, including the loss of over 50% of the material as the undesired enantiomer and the costs associated with the resolving agent and additional processing steps. The inherent inefficiency of this racemic route was the primary driver for the subsequent intensive research into asymmetric syntheses of the piperidine core, where intermediates like Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate became central figures.

The Evolution of Synthesis: From Racemic Resolution to Asymmetric Mastery

The synthesis of the Tofacitinib piperidine core has been a subject of extensive process chemistry research, leading to a variety of innovative strategies. Here, we analyze two seminal approaches that illustrate the evolution from a racemic to a highly efficient asymmetric process.

Route A: The Foundational Racemic Synthesis

The initial strategies relied on the synthesis of a racemic piperidone, which was then converted to the amine and resolved. A representative early route starts from the readily available 4-methylpyridine (4-picoline).[6] This approach established the fundamental bond framework but deferred the critical challenge of stereocontrol to the final stages.

Conceptual Workflow of the Racemic Route

Racemic_Route A 4-Methylpyridine B N-Benzyl-4-methylpyridinium salt A->B Benzyl Halide C N-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine B->C NaBH4 Reduction D N-Benzyl-3-hydroxy-4-methylpiperidine C->D Hydroboration-Oxidation E N-Benzyl-4-methyl-3-oxopiperidine D->E Oxidation (e.g., Swern) F cis-(±)-N-Benzyl-N,4-dimethylpiperidin-3-amine E->F Reductive Amination G Resolution with Chiral Acid F->G H (3R,4R)-N-Benzyl-N,4-dimethylpiperidin-3-amine G->H

Caption: Early racemic synthesis of the Tofacitinib piperidine core.

This pathway, while logical, is burdened by several inefficiencies for large-scale production:

  • Lack of Stereocontrol: The reduction of the pyridinium salt and subsequent functionalization steps do not control the stereochemistry at positions 3 and 4.

  • Wasteful Resolution: The chiral resolution step discards half of the advanced intermediate, significantly lowering the overall yield and doubling the effective cost of the starting materials for the desired enantiomer.

  • Multiple Steps: The route involves a considerable number of transformations, increasing processing time and the potential for yield loss at each stage.

Route B: An Efficient Asymmetric Synthesis via Pyridine Hydrogenation

Recognizing the limitations of the racemic approach, process chemists developed more sophisticated, asymmetric routes. One of the most effective and widely adopted strategies involves the asymmetric hydrogenation of a substituted pyridine derivative. This approach introduces the desired chirality early in the synthesis, avoiding a wasteful resolution step.[8][9]

Conceptual Workflow of the Asymmetric Hydrogenation Route

Asymmetric_Route A 3-Amino-4-methylpyridine B N-Protected Pyridine Derivative A->B N-Protection (e.g., Acyl) C N-Protected Pyridinium Salt B->C N-Benzylation D cis-(+)-N-Protected-3-amino-4-methylpiperidine C->D Asymmetric Hydrogenation (Rh-catalyst) E cis-(+)-N-Boc-3-amino-4-methylpiperidine D->E Boc Protection F cis-(+)-N-Boc-3-(N-benzylamino)-4-methylpiperidine E->F N-Benzylation G (3R,4R)-N-Boc-3-(N-benzyl-N-methylamino)-4-methylpiperidine F->G N-Methylation H Final Intermediate G->H Deprotection/Coupling

Caption: Modern asymmetric synthesis of the Tofacitinib piperidine core.

This asymmetric strategy offers profound advantages:

  • High Enantioselectivity: The use of a chiral rhodium catalyst in the hydrogenation step establishes the desired cis-(3R, 4R) stereochemistry with high fidelity, obviating the need for resolution.

  • Improved Atom Economy: By avoiding a resolution step, the theoretical maximum yield is doubled compared to the racemic route.

  • Convergent and Scalable: This route was designed with scalability in mind, utilizing robust reactions and crystalline intermediates that facilitate purification on an industrial scale.[9]

Detailed Experimental Protocols

To provide a practical understanding of the synthetic transformations, this section presents detailed, step-by-step protocols for the key steps in a modern, efficient synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, starting from 4-methylpyridinium.[1]

Protocol 1: Synthesis of N-Benzyl-3-hydroxy-4-methylpiperidine
  • N-Benzylation: 4-Methylpyridinium is reacted with benzyl chloride in a suitable solvent to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride.

  • Reduction: The resulting pyridinium salt is subjected to reduction with sodium borohydride in a defined solvent system to produce N-benzyl-3-hydroxy-4-methylpiperidine.

Protocol 2: Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
  • Oxidation: The N-benzyl-3-hydroxy-4-methylpiperidine is oxidized using Jones reagent under controlled, mild temperature conditions to afford N-benzyl-3-oxo-4-methylpiperidine.

  • Debenzylation: The N-benzyl group is removed via catalytic hydrogenation using Palladium on carbon (Pd/C) to yield 4-methyl-3-oxopiperidine.

  • Boc Protection: The secondary amine of 4-methyl-3-oxopiperidine is acylated with di-tert-butyl dicarbonate (Boc₂O) to give the final target product, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Comparative Data of Synthetic Routes

ParameterRoute A (Racemic)Route B (Asymmetric Hydrogenation)
Starting Material 4-Methylpyridine3-Amino-4-methylpyridine
Stereocontrol Late-stage resolutionEarly-stage asymmetric hydrogenation
Overall Yield Low (due to resolution)High
Atom Economy PoorExcellent
Scalability ChallengingDesigned for kilogram-scale
Key Reagents Standard reagents, Chiral resolving acidChiral Rhodium catalyst

Conclusion: A Testament to Process Chemistry

The history of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a compelling case study in the power and importance of process chemistry in modern drug development. Its evolution from a component in a challenging racemic synthesis to the product of a highly optimized, elegant asymmetric process highlights the relentless drive for efficiency, safety, and sustainability in pharmaceutical manufacturing. The challenges posed by the synthesis of the Tofacitinib piperidine core spurred significant innovation, leading to robust and scalable solutions.[2][10] For researchers and scientists in the field, the story of this molecule serves as a powerful example of how a deep understanding of chemical principles can overcome complex synthetic hurdles, ultimately enabling access to life-changing medicines.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
  • Srishylam, V., Devanna, & Naveen Mulakayala. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11).
  • Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2019). Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry, 2019(4), 615-624.
  • Bonde, N. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 18(12), 1714-1720.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science.
  • The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • Graphical synthetic routes of tofacitinib. (2015). Chinese Journal of New Drugs.
  • WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof. (2021).
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-84.
  • Development of a Robust, Environmentally Responsible Process for the Manufacture of Tofacitinib Citrate. (2021). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry.

Sources

Safety and handling of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

Introduction

Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, also known as N-Boc-3-methyl-4-piperidone, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, this compound serves as a crucial intermediate for synthesizing complex molecules with potential therapeutic applications. The presence of the N-Boc protecting group provides stability and allows for selective chemical transformations, while the ketone functionality and the methyl group offer strategic points for molecular elaboration.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the critical safety protocols, handling procedures, and experimental considerations for Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. Adherence to these guidelines is paramount to ensure laboratory safety and achieve reliable, reproducible scientific outcomes.

Compound Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. These parameters influence storage conditions, solvent selection, and reaction monitoring.

PropertyValueSource
IUPAC Name tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate[1]
Synonyms N-Boc-3-methyl-4-piperidone, 1-Boc-3-methyl-piperidin-4-one[1]
CAS Number 181269-69-2[2]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1][3]
Appearance Off-white to yellow solid (typical)N/A
Storage Temperature 2-8°C, Hygroscopic[2][4]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is classified as a hazardous substance. Researchers must be fully aware of these hazards before commencing any work.

GHS Pictogram(s)Hazard Class and Statement
ngcontent-ng-c1205671314="" class="ng-star-inserted">
Warning
H302: Harmful if swallowed[1][2]
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[2]

Toxicological Profile Insights:

  • Oral Toxicity (H302): Ingestion can lead to adverse health effects. The causality stems from the compound's potential to interfere with biological pathways upon absorption through the gastrointestinal tract.

  • Skin and Eye Irritation (H315, H319): Direct contact with the skin or eyes can cause inflammation, redness, and pain. This is a common property of many carbonyl-containing organic molecules and requires stringent use of personal protective equipment.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and respiratory tract. Proper ventilation and engineering controls are therefore not merely recommendations but necessities.

Risk Assessment and Handling Workflow

A systematic approach to handling this compound is essential. The following workflow diagram outlines the critical decision points and actions required from procurement to disposal.

Figure 1: Risk Assessment & Handling Workflow cluster_prep Pre-Experiment Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase procure Procure Compound (CAS: 181269-69-2) sds Read & Understand Safety Data Sheet (SDS) procure->sds Mandatory Step store Store Unused Reagent at 2-8°C, Tightly Sealed procure->store For unused stock ppe Assemble Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat sds->ppe controls Verify Engineering Controls: - Certified Fume Hood - Safety Shower/Eyewash sds->controls weigh Weigh Compound in Fume Hood ppe->weigh controls->weigh transfer Transfer to Reaction Vessel (Avoid Dust Generation) weigh->transfer reaction Perform Reaction Under Inert Atmosphere transfer->reaction quench Quench & Workup reaction->quench decon Decontaminate Glassware quench->decon waste Segregate & Dispose Waste (Halogenated/Non-halogenated) quench->waste

Caption: Figure 1: Risk Assessment & Handling Workflow

Detailed Protocols for Safe Handling and Storage

4.1. Engineering Controls The primary line of defense is to minimize exposure.

  • Fume Hood: All manipulations that could generate dust or vapors, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.

4.2. Personal Protective Equipment (PPE) PPE is a mandatory requirement, not an option.

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk.[2]

  • Skin Protection: Wear standard nitrile gloves. For extended operations, consider changing gloves periodically, as no material is impervious indefinitely. A flame-resistant lab coat must be worn and kept buttoned.[2]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient (e.g., cleaning a large spill), a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[5]

4.3. Handling Procedures

  • Hygroscopic Nature: The compound is hygroscopic and should be handled in a dry environment.[2] Prolonged exposure to atmospheric moisture can affect its purity and reactivity. It is best handled under an inert atmosphere (e.g., Nitrogen or Argon) for sensitive reactions.

  • Static Discharge: Avoid generating dust. Powders can become airborne and form explosive mixtures with air. While this specific compound is not noted as highly explosive, good practice dictates careful handling to minimize dust.

  • Transfers: Use a spatula or powder funnel for solid transfers. Do not pour the powder, as this increases the risk of creating airborne dust.

4.4. Storage

  • Conditions: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2] The low temperature helps to minimize degradation over time.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6] Contact with these materials could lead to vigorous, exothermic reactions.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.[5]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2] The area should then be cleaned with a wet cloth. For large spills, evacuate the area and contact emergency services.

Application in a Synthetic Workflow: Reductive Amination

To illustrate the handling of this compound in a practical context, we will detail a representative protocol for a reductive amination reaction. This reaction is a cornerstone of amine synthesis, converting a ketone into a C-N bond.

Causality Behind Choices:

  • Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

  • Reducing Agent (Sodium Triacetoxyborohydride): NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone in the absence of the iminium ion intermediate, which minimizes the formation of the alcohol byproduct.

  • Acid Catalyst (Acetic Acid): A catalytic amount of acid is required to facilitate the formation of the intermediate iminium ion, which is the species that is ultimately reduced.

  • Inert Atmosphere (Nitrogen): While not strictly necessary for all reductive aminations, using an inert atmosphere is good practice with hygroscopic materials and helps ensure reproducibility by excluding atmospheric moisture.

Figure 2: Experimental Workflow for Reductive Amination start Start: Assemble Dry Glassware under Nitrogen Atmosphere add_ketone 1. Add N-Boc-3-methyl-4-piperidone and DCM to the flask start->add_ketone add_amine 2. Add Benzylamine (1.0 eq) add_ketone->add_amine add_acid 3. Add Acetic Acid (1.1 eq) add_amine->add_acid stir1 4. Stir at Room Temperature for 1 hour (Imine Formation) add_acid->stir1 add_reductant 5. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 min stir1->add_reductant stir2 6. Stir at Room Temperature for 12-18 hours add_reductant->stir2 tlc 7. Monitor Reaction by TLC (Stain with Ninhydrin) stir2->tlc tlc->stir2 If incomplete quench 8. Quench with Saturated Aqueous NaHCO₃ tlc->quench If complete extract 9. Extract with DCM (3x) quench->extract dry 10. Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry purify 11. Purify via Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Figure 2: Experimental Workflow for Reductive Amination

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the solid.

  • Add the desired primary or secondary amine (e.g., benzylamine, 1.0 eq) via syringe.

  • Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: Portion-wise addition controls the initial rate of reaction and any potential exotherm.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amine product.

Waste Disposal

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused reagent and contaminated consumables (e.g., gloves, paper towels, silica gel) should be placed in a clearly labeled solid hazardous waste container.

  • Liquid Waste: Halogenated organic solvents (like DCM) must be collected in a designated "Halogenated Organic Waste" container. Aqueous waste from the workup should be neutralized before being collected in an "Aqueous Waste" container. Do not mix different waste streams.[7]

References

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Commercial availability of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Introduction: Strategic Importance in Medicinal Chemistry

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid piperidine scaffold, functionalized with a ketone and a methyl group, and protected by a tert-butoxycarbonyl (Boc) group, makes it a crucial intermediate in the synthesis of complex molecular architectures. Notably, it serves as a key precursor for Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and certain cancers.[1] The chirality introduced by the methyl group at the 4-position is often critical for the biological activity and selectivity of the final active pharmaceutical ingredient (API), making the procurement of specific enantiomers essential for drug development programs.[2]

This guide provides a comprehensive overview for researchers, chemists, and procurement specialists on navigating the commercial landscape for this intermediate. It details strategies for sourcing, outlines a robust in-house synthesis protocol as a viable alternative, and establishes a framework for stringent quality control to ensure the integrity of your research and development efforts.

Part 1: Commercial Sourcing and Supplier Evaluation

The commercial availability of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate exists across a spectrum of suppliers, from large chemical conglomerates to specialized boutique laboratories. However, availability can vary significantly based on the desired isomeric form (racemic, (R)-enantiomer, or (S)-enantiomer) and required purity.

Supplier Landscape and Key Specifications

When sourcing this intermediate, it is critical to specify the exact CAS number corresponding to the desired product. The substitution pattern and stereochemistry lead to several distinct identifiers.

Compound Name CAS Number Typical Purity Notes
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (racemic)181269-69-2>95%Often used in initial route scouting.[3][4]
tert-Butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate137076-22-3>98%Chiral intermediate for specific API targets.[5]
tert-Butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate2092486-33-2>98%The enantiomer of the (R) form.[6]
tert-Butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate2091951-57-2>98%Another identifier for the (R)-enantiomer.[7]

A non-exhaustive list of established suppliers includes Sigma-Aldrich, Apollo Scientific, Parchem, and others who often provide this compound in research to bulk quantities.[3][5][7][8]

Workflow for Procurement and Quality Verification

A systematic approach is necessary to ensure the procured material meets the stringent requirements of drug development. The choice between direct procurement and in-house synthesis is a critical decision point based on cost, timeline, and required scale.

Figure 1: Decision workflow for acquiring the target intermediate.

Part 2: In-House Synthesis Protocol

When commercial availability is limited, or for large-scale needs, in-house synthesis provides a reliable alternative. The following protocol is adapted from established literature, offering a high-yield pathway to the target compound.[1] This multi-step synthesis requires careful execution and control of reaction conditions.

Synthetic Scheme Overview

The synthesis begins with commercially available 4-methylpyridine and proceeds through benzylation, reduction, oxidation, and finally debenzylation with Boc-protection to yield the final product.

G A 4-Methylpyridine B 1-Benzyl-4-methylpyridinium chloride A->B Benzyl Chloride (SN2) C N-Benzyl-4-methyl-3-hydroxypiperidine B->C Sodium Borohydride (Reduction) D N-Benzyl-4-methyl-3-oxopiperidine C->D Jones Reagent (Oxidation) E Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate D->E 1. Pd/C, H2 (Debenzylation) 2. (Boc)2O (Acylation)

Figure 2: Synthetic pathway for the target compound.
Step-by-Step Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials including strong oxidizing agents and flammable solvents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][9]

Step 1: Synthesis of 1-Benzyl-4-methylpyridinium chloride

  • To a solution of 4-methylpyridine (1.0 eq) in anhydrous toluene, add benzyl chloride (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with cold toluene, and dry under vacuum to yield the pyridinium salt.

Step 2: Reduction to N-Benzyl-4-methyl-3-hydroxypiperidine

  • Dissolve the pyridinium salt from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, maintaining the temperature below 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures which could lead to side products.

  • After the addition is complete, stir the reaction at room temperature for 12 hours.

  • Quench the reaction by slowly adding water, then concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the crude alcohol.

Step 3: Oxidation to N-Benzyl-4-methyl-3-oxopiperidine

  • Dissolve the crude alcohol from Step 2 in acetone and cool to 0 °C.

  • Prepare Jones reagent (CrO₃ in H₂SO₄) and add it dropwise to the solution until a persistent orange color is observed. Trustworthiness Note: The color change from orange to green indicates the consumption of the oxidant. A persistent orange color signals the completion of the reaction, a self-validating endpoint.

  • Stir for an additional 1 hour at 0 °C.

  • Quench the reaction with isopropanol, filter through a pad of celite, and neutralize the filtrate with saturated sodium bicarbonate solution.

  • Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the ketone.

Step 4: Debenzylation and Boc Protection

  • Dissolve the ketone from Step 3 in methanol.

  • Add Palladium on carbon (10% Pd/C, 5 mol%) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 16-24 hours. Expertise Note: This is a one-pot reaction. The palladium catalyst facilitates the hydrogenolysis of the N-benzyl group, and the resulting secondary amine is immediately trapped in situ by the (Boc)₂O, preventing side reactions and simplifying the workflow.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Part 3: Analytical Quality Control (QC)

Whether procured commercially or synthesized in-house, rigorous analytical testing is non-negotiable to confirm the identity, purity, and integrity of the compound.

QC Workflow

Figure 3: Standard quality control process for the intermediate.
Standard Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the expected structure of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. Key expected signals in ¹H NMR (in CDCl₃) include a singlet around 1.4 ppm for the Boc group's 9 protons, and multiplets in the aliphatic region for the piperidine ring protons.

  • Mass Spectrometry (MS) : GC-MS is an excellent tool for confirming the molecular weight and assessing purity.[4] The expected molecular weight is 213.27 g/mol .[4] The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to this value.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for purity assessment. A standard protocol would use a C18 reverse-phase column with a mobile phase of acetonitrile and water. The purity is determined by the area percentage of the main peak. For drug development, a purity of >98% is typically required.

  • Chiral HPLC : When working with a specific enantiomer, chiral HPLC is mandatory to determine the enantiomeric excess (ee). This requires a specialized chiral column and method development to achieve baseline separation of the (R) and (S) enantiomers. A high ee (>99%) is crucial for clinical candidates.[2]

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a high-value intermediate whose successful procurement or synthesis is a critical step in the development of novel therapeutics. For researchers and drug developers, a dual strategy of vigilant supplier evaluation and robust in-house synthesis capability provides the most flexibility and control over the supply chain. The protocols and workflows outlined in this guide serve as a comprehensive framework for making informed decisions, ensuring the quality and integrity of this vital chemical building block from the bench to potential clinical application.

References

A Guide to Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate: Synthesis, Reactivity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Among the myriad of functionalized piperidine building blocks, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate stands out as a particularly versatile and valuable intermediate. Its strategic placement of a ketone, a chiral center, and an acid-labile protecting group offers multiple handles for complex molecular construction. This guide provides an in-depth exploration of this key intermediate, detailing a robust synthetic pathway, analyzing its core chemical reactivity—including enolate chemistry and stereoselective reductions—and showcasing its pivotal role in the synthesis of advanced therapeutic agents like the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of a Functionalized Piperidine Core

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in drug design due to its conformational flexibility and ability to engage in critical intermolecular interactions with biological targets.[2][4] The development of efficient methods for synthesizing substituted piperidines is therefore a significant pursuit in contemporary organic chemistry.[1]

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (N-Boc-4-methyl-3-piperidinone) is a chiral building block that masterfully combines several key features:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions (e.g., basic, reductive, oxidative) yet can be removed cleanly under acidic conditions, allowing for late-stage N-functionalization.

  • A Prochiral Ketone: The C3-carbonyl group serves as a versatile electrophilic site, enabling reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems. Its reduction creates a new stereocenter, offering a route to specific diastereomers.

  • Adjacent Enolizable Positions: The protons alpha to the carbonyl (at C2 and C4) can be selectively removed to form enolates, which are powerful nucleophiles for carbon-carbon bond formation via alkylation, aldol, and Michael addition reactions.

  • A C4-Methyl Group: This substituent introduces a permanent stereocenter that can influence the stereochemical outcome of reactions at the adjacent C3-ketone, providing a degree of diastereocontrol.

This combination of features makes it a highly sought-after intermediate, most notably in the synthesis of CP-690550 (Tofacitinib), a potent inhibitor of the Janus kinase 3 (Jak3) enzyme.[5]

Compound Properties
IUPAC Name tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
Synonyms N-Boc-4-methyl-3-piperidone, 1-Boc-4-methyl-3-oxopiperidine
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS Number 181269-69-2

Synthesis of the Building Block: A Reliable and Scalable Route

An efficient and scalable synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been developed, starting from readily available 4-methylpyridine.[5] The pathway involves a series of classical transformations that are well-understood and amenable to large-scale production. The overall process achieves a high total yield, underscoring its industrial applicability.[5]

G cluster_0 Synthetic Workflow Start 4-Methylpyridine Step1 1-Benzyl-4-methylpyridinium chloride Start->Step1 Benzyl Chloride (SN2 Substitution) Step2 N-Benzyl-3-hydroxy- 4-methylpiperidine Step1->Step2 Sodium Borohydride (Reduction) Step3 N-Benzyl-4-methyl- 3-oxopiperidine Step2->Step3 Jones Reagent (Oxidation) Step4 4-Methyl-3-oxopiperidine Step3->Step4 Pd/C, H2 (Debenzylation) Final tert-Butyl 4-methyl-3-oxopiperidine- 1-carboxylate Step4->Final (Boc)2O (Acylation/Protection)

Caption: Synthetic pathway to the target building block.

Experimental Protocol: Multi-Step Synthesis[5]

Step 1: N-Benzylation

  • To a solution of 4-methylpyridine in a suitable solvent, add benzyl chloride.

  • Heat the reaction mixture to facilitate the SN2 substitution, yielding 1-benzyl-4-methylpyridinium chloride.

  • Monitor the reaction by TLC or LC-MS until completion. Isolate the product by filtration or precipitation.

Step 2: Pyridinium Reduction

  • Dissolve the pyridinium salt from Step 1 in an appropriate solvent system (e.g., a mixture of alcohols and water).

  • Cool the solution in an ice bath and add sodium borohydride portion-wise, controlling the temperature.

  • Stir the reaction until the pyridinium ring is fully reduced to the corresponding N-benzyl-3-hydroxy-4-methylpiperidine.

  • Perform an aqueous work-up and extract the product with an organic solvent.

Step 3: Jones Oxidation

  • Dissolve the alcohol from Step 2 in acetone and cool to 0 °C.

  • Add Jones reagent (CrO3 in sulfuric acid) dropwise, maintaining a low temperature. The causality for this choice is the reagent's high efficiency in oxidizing secondary alcohols to ketones.

  • After the reaction is complete, quench the excess oxidant with isopropanol.

  • Filter the mixture, neutralize, and extract the desired ketone, N-benzyl-4-methyl-3-oxopiperidine.

Step 4: Debenzylation and Boc Protection

  • Dissolve the N-benzyl ketone from Step 3 in an alcohol solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) to cleave the benzyl group. The Pd/C catalyst is essential for this hydrogenolysis.

  • After debenzylation is complete, filter off the catalyst.

  • To the resulting secondary amine solution, add di-tert-butyl dicarbonate ((Boc)2O) and a mild base (e.g., triethylamine) to install the Boc protecting group.

  • Purify the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, by column chromatography or crystallization.

This synthetic sequence is advantageous due to the use of readily available starting materials and well-established, high-yielding reactions, making it suitable for industrial scale-up.[5]

Core Reactivity and Synthetic Transformations

The true utility of this building block lies in its predictable and versatile reactivity, which allows for the controlled introduction of complexity.

Enolate Chemistry: C-C Bond Formation

The protons alpha to the C3-carbonyl are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is a potent nucleophile for SN2 alkylation reactions, enabling the formation of new carbon-carbon bonds.[6]

The presence of the methyl group at C4 means that two different enolates can potentially form: the kinetic enolate at the less-substituted C2 position and the thermodynamic enolate at the more-substituted C4 position. The choice of base, solvent, and temperature determines the regioselectivity of this process.[6]

G cluster_1 Enolate Alkylation Workflow Ketone N-Boc-4-methyl- 3-oxopiperidine Enolate Lithium Enolate (Kinetic or Thermodynamic) Ketone->Enolate LDA, THF -78 °C (Deprotonation) Alkylated α-Alkylated Product Enolate->Alkylated R-X (Alkyl Halide) (SN2 Attack)

Caption: General workflow for enolate formation and alkylation.

Protocol: α-Alkylation via Enolate Formation

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (N2 or Ar). The use of a strong, bulky base like LDA at low temperature favors the formation of the kinetic enolate.[6]

  • Slowly add a solution of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in THF to the LDA solution.

  • Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Add a suitable electrophile (e.g., methyl iodide, benzyl bromide) to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by flash chromatography.

Stereoselective Ketone Reduction

The reduction of the C3-ketone is a critical transformation that generates a new hydroxyl-bearing stereocenter. The stereochemical outcome (cis or trans relationship between the new C3-OH and the existing C4-Me) can be controlled by the choice of reducing agent. The bulky Boc group on the nitrogen and the methyl group at C4 sterically hinder one face of the piperidinone ring, directing the nucleophilic attack of the hydride reagent to the opposite face. This substrate-controlled diastereoselectivity is a powerful tool for accessing specific isomers required for biologically active molecules.

Reducing Agent Typical Diastereomeric Outcome Rationale
Sodium Borohydride (NaBH4) Mixture of diastereomers, often favoring the trans-alcohol.A small hydride donor, less sensitive to steric hindrance.
L-Selectride® (Lithium tri-sec-butylborohydride) High selectivity for the cis-alcohol.A very bulky hydride donor, its approach is highly directed by the steric environment, leading to attack from the less hindered face.

Protocol: Diastereoselective Reduction to the cis-Alcohol

  • Dissolve tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of L-Selectride (1M in THF) dropwise. The extreme steric bulk of this reagent is the causal factor for the high diastereoselectivity observed.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane byproducts.

  • Extract the product with an organic solvent and purify by column chromatography to isolate the desired cis-3-hydroxy-4-methylpiperidine derivative.

Application in Synthesis: The Case of Tofacitinib (CP-690550)

The strategic importance of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is powerfully demonstrated by its use as a key intermediate in the synthesis of Tofacitinib, an oral medication for the treatment of rheumatoid arthritis.[5] The synthesis leverages the C3-ketone for a crucial reductive amination step to build the core structure of the drug.

G cluster_2 Tofacitinib Synthesis Fragment Ketone N-Boc-4-methyl- 3-oxopiperidine Imine Intermediate Imine/Enamine Ketone->Imine Catalytic Acid Amine Pyrrolo[2,3-d]pyrimidin-4-amine Amine->Imine Coupled Coupled Piperidine-Pyrimidine Adduct Imine->Coupled NaBH(OAc)3 (Reductive Amination) Tofacitinib Tofacitinib (after further steps) Coupled->Tofacitinib Boc Deprotection & N-alkylation

Caption: Key reductive amination step in the Tofacitinib synthesis.

In this key transformation, the C3-ketone of the piperidine building block reacts with the amino group of the pyrimidine core under acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to form the crucial C-N bond, establishing the correct connectivity and stereochemistry for the final drug molecule.

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is far more than a simple chemical intermediate; it is a sophisticated building block engineered for versatility and control in complex organic synthesis. Its carefully arranged functional groups—a protected nitrogen, a reactive ketone, and enolizable positions adjacent to a stereocenter—provide chemists with a reliable platform for constructing diverse and high-value piperidine-containing molecules. The successful application of this compound in the industrial-scale synthesis of Tofacitinib validates its design and underscores its importance. For scientists in drug discovery and development, a thorough understanding of the synthesis and reactivity of this building block is essential for unlocking new therapeutic possibilities.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Borne, R. F. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source not further specified]. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Synthesis of substituted piperidines using Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of substituted piperidines utilizing Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a versatile starting material in medicinal chemistry and drug development.

Introduction: The Central Role of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and natural products.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets. The development of efficient and stereocontrolled methods for synthesizing highly substituted piperidines is therefore a critical objective in organic and medicinal chemistry.[2][3]

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a highly valuable and versatile building block for this purpose. Its key structural features—a ketone at the 3-position, a methyl group at the 4-position, and a Boc-protected nitrogen—provide multiple handles for strategic functionalization. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group that enhances stability and solubility while allowing for facile deprotection under acidic conditions. The ketone offers a prime site for nucleophilic additions and reductive aminations, while the adjacent α-carbons can be functionalized via enolate chemistry. The pre-existing stereocenter at the C4 position can influence the stereochemical outcome of subsequent transformations, offering a route to diastereomerically enriched products.[4]

This guide details key synthetic strategies using this intermediate, providing field-proven insights and step-by-step protocols for researchers in drug discovery and chemical synthesis.

Strategy 1: Diastereoselective Reductive Amination

One of the most direct and widely used methods for converting the 3-oxo group into a functionalized amine is reductive amination. This reaction proceeds through the in-situ formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced by a hydride source to yield the corresponding 3-amino-piperidine derivative.

Mechanistic Considerations & Reagent Selection

The choice of reducing agent is critical and depends on the stability of the iminium ion and the pH of the reaction medium.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is a mild and selective reducing agent that is effective at slightly acidic pH, which favors the formation of the iminium ion over the free amine and ketone. It can be used in a one-pot procedure without the need to pre-form the imine/iminium ion.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is highly toxic. It is most effective at a pH of 6-7.

  • Catalytic Hydrogenation (H₂/Pd, PtO₂): This method is also highly effective and can often provide excellent stereoselectivity. However, it requires specialized equipment (hydrogenator) and the catalyst can sometimes be incompatible with other functional groups in the molecule.

The methyl group at the C4 position sterically hinders one face of the molecule. During the reduction of the iminium ion intermediate, the hydride will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. This principle was successfully applied in the kilogram-scale production of cis-3-methylamino-4-methylpiperidine derivatives.[6]

Workflow for Reductive Amination

G A Starting Material: Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate D Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) A->D 1 B Primary/Secondary Amine (e.g., Methylamine) B->D 2 C Solvent (e.g., Dichloromethane) C->D 3 E Reduction (Add Reducing Agent, e.g., NaBH(OAc)₃) D->E 4 F Aqueous Work-up (Quench, Extract) E->F 5 G Purification (e.g., Column Chromatography) F->G 6 H Final Product: Substituted 3-Amino-4-methylpiperidine G->H 7

Caption: General workflow for the synthesis of 3-aminopiperidines via reductive amination.

Protocol 1: Synthesis of cis-Tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate

This protocol is adapted from a procedure developed for large-scale synthesis, demonstrating its robustness.[6]

Materials:

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Acetic Acid (AcOH, 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Add acetic acid (2.0 eq) to the solution, followed by the dropwise addition of the methylamine solution (1.5 eq) while stirring at room temperature.

  • Iminium Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired cis-isomer as the major product.

Strategy 2: α-Functionalization via Enolate Chemistry

The carbon atom at the C2 position, alpha to the ketone, can be functionalized by generating an enolate intermediate with a strong base, followed by quenching with an electrophile. This strategy opens a pathway to a wide array of 2-substituted piperidines.

Mechanistic Considerations & Regioselectivity

The formation of the enolate presents a regioselectivity challenge: deprotonation can occur at the C2 or C4 position.

  • Kinetic vs. Thermodynamic Control: Deprotonation at the less substituted C2 position is generally faster (kinetic product), while the enolate at the more substituted C4 position is often more stable (thermodynamic product). Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic C2 enolate.

  • Directing Effects: The N-Boc group and the C4-methyl group influence the conformation of the piperidine ring, which can further direct the regioselectivity of deprotonation and the stereoselectivity of the subsequent electrophilic attack.

Recent advances have also utilized photoredox catalysis for the α-arylation of N-Boc piperidines, offering a milder alternative to strong base-mediated methods and often proceeding with high diastereoselectivity.[7]

Diagram: α-Functionalization Pathway

G A Starting Ketone B Deprotonation (Strong Base, e.g., LDA, -78°C) A->B C Kinetic Enolate Intermediate B->C D Electrophilic Quench (e.g., R-X, Ph-I) C->D E α-Substituted Product D->E

Caption: General pathway for kinetic α-functionalization of the piperidone.

Protocol 2: Representative α-Alkylation of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

This protocol is a representative procedure based on established methods for the α-functionalization of cyclic ketones.[8]

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes, 1.05 eq)

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq)

  • Electrophile (e.g., Benzyl bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Enolate Formation: Dissolve tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF in a separate flame-dried flask. Cool this solution to -78 °C. Slowly transfer the ketone solution to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the 2-substituted piperidine product.

Summary of Synthetic Applications

The strategic functionalization of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate provides access to diverse piperidine derivatives. The table below summarizes the potential outcomes of the discussed strategies.

StrategyKey ReagentsPosition FunctionalizedTypical Product ClassYield RangeDiastereoselectivity
Reductive Amination R-NH₂, NaBH(OAc)₃C33-Amino-piperidines70-95%Moderate to High (often favors cis)
α-Alkylation LDA, R-XC22-Alkyl-3-oxo-piperidines50-80%Dependent on electrophile/conditions
α-Arylation Ir(III) photocatalyst, Ar-CNC22-Aryl-3-oxo-piperidines60-90%Often High

Yields and selectivities are representative and highly dependent on the specific substrate and reaction conditions.

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate stands out as a powerful and versatile intermediate for the synthesis of complex and medicinally relevant piperidine scaffolds. The ability to selectively manipulate the ketone and its alpha-positions through robust and often stereoselective reactions like reductive amination and enolate alkylation allows for the rapid generation of molecular diversity. The protocols and strategies outlined herein provide a solid foundation for researchers to leverage this key building block in the design and synthesis of novel chemical entities for drug discovery and development.

References

  • Cai, W., et al. (2018). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development, 22(12), 1817-1822. Available at: [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]

  • Canet, J-L., & Troin, Y. (2000). A rapid stereoselective access to highly substituted piperidines. Tetrahedron Letters. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Palomo, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • Kubota, K., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Semantic Scholar. Available at: [Link]

  • France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Gieshoff, T., et al. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Available at: [Link]

  • Coldham, I., et al. (2016). Approaches to α-functionalization of piperidines by C-H metalation. ResearchGate. Available at: [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Available at: [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society. Available at: [Link]

  • Vitaku, E., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the Reduction of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details protocols for the chemical reduction of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a critical intermediate in the synthesis of various pharmaceutical agents. The resulting tert-butyl 4-methyl-3-hydroxypiperidine-1-carboxylate scaffold is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] This document provides researchers, scientists, and drug development professionals with a detailed exploration of two primary reduction methodologies: diastereoselective reduction with sodium borohydride and catalytic hydrogenation. The guide emphasizes the underlying chemical principles, stereochemical control, and practical considerations for each protocol, enabling informed decisions in experimental design.

Introduction: The Significance of Substituted Hydroxypiperidines

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[2] Specifically, chiral 3-hydroxy-4-methylpiperidine derivatives serve as crucial building blocks for the synthesis of potent and selective enzyme inhibitors and receptor modulators. The reduction of the parent ketone, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key transformation that establishes two stereocenters. The relative stereochemistry of the hydroxyl and methyl groups profoundly influences the biological activity of the final compound. Therefore, controlling the diastereoselectivity of this reduction is of paramount importance.

This application note will provide a detailed examination of reliable and reproducible protocols for this reduction, focusing on methods that are accessible in a standard synthetic chemistry laboratory.

Reaction Overview and Stereochemical Considerations

The reduction of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate yields two possible diastereomers: cis- and trans-tert-butyl 4-methyl-3-hydroxypiperidine-1-carboxylate. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl group.

Caption: General reaction scheme for the reduction of the piperidinone.

The conformation of the piperidinone ring and the steric hindrance posed by the methyl group and the bulky N-Boc protecting group are key factors in determining the facial selectivity of the reduction.

Protocol I: Diastereoselective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups like esters (the carbamate).[3] The choice of solvent and temperature can significantly influence the diastereoselectivity of the reduction.

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The approach of the hydride can occur from two faces of the ketone, leading to the two diastereomeric alcohols. Generally, the hydride will attack from the less sterically hindered face. In the case of N-Boc-4-methyl-3-piperidinone, the chair-like conformation and the presence of the adjacent methyl group will direct the incoming hydride, often favoring the formation of one diastereomer over the other.

NaBH4_Mechanism sub N-Boc-4-methyl-3-oxopiperidine transition Hydride Attack sub->transition nabh4 NaBH4 nabh4->transition alkoxide Alkoxide Intermediate transition->alkoxide workup Protic Workup (e.g., H2O) alkoxide->workup product_cis cis-4-methyl-3-hydroxypiperidine workup->product_cis Major product_trans trans-4-methyl-3-hydroxypiperidine workup->product_trans Minor

Caption: Simplified mechanism of sodium borohydride reduction.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in methanol (MeOH) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.[4][5]

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or acetone to consume the excess NaBH₄.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

Data Summary
Reducing AgentSolventTemperature (°C)Typical Yield (%)Diastereomeric Ratio (cis:trans)
NaBH₄Methanol0 to RT>90%Varies, often favoring cis
NaBH₄Ethanol0>90%Varies
L-Selectride®THF-78>95%Highly selective for trans
K-Selectride®THF-78>95%Highly selective for trans

Note: The stereochemical outcome can be highly dependent on the specific substrate and reaction conditions. Bulky reducing agents like L-Selectride® often provide the opposite diastereomer compared to NaBH₄ due to their steric demands.

Protocol II: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method that utilizes hydrogen gas and a metal catalyst. This method is often highly stereoselective and can be scaled up effectively.

Principles of Catalytic Hydrogenation

In this process, the piperidinone and hydrogen gas are adsorbed onto the surface of a heterogeneous catalyst, typically a noble metal such as platinum or palladium supported on carbon. The reaction occurs on the catalyst surface, where the hydrogen is added across the carbonyl double bond. The stereochemistry is often controlled by the initial binding of the substrate to the catalyst surface, which is influenced by steric factors.

G sub Substrate in Solution adsorbed_sub Adsorbed Substrate sub->adsorbed_sub H2 H2 Gas adsorbed_H Adsorbed H atoms H2->adsorbed_H reaction Surface Reaction adsorbed_sub->reaction adsorbed_H->reaction desorbed_prod Desorbed Product reaction->desorbed_prod prod Product in Solution desorbed_prod->prod

Caption: Workflow of heterogeneous catalytic hydrogenation.

Detailed Experimental Protocol
  • Reaction Setup: In a high-pressure reaction vessel (autoclave or Parr shaker), combine tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq) and a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Carefully add the catalyst, for example, 5-10 mol% of Platinum(IV) oxide (PtO₂, Adams' catalyst), under an inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 50-70 bar).[1][6]

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • If an acidic solvent like acetic acid was used, neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Data Summary
CatalystSolventH₂ Pressure (bar)TemperatureTypical Yield (%)Diastereomeric Ratio (cis:trans)
PtO₂Acetic Acid50-70Room Temp>90%Often high cis-selectivity[7]
Pd/C (10%)Ethanol1-5Room Temp>90%Varies, can be solvent dependent
Rh/CMethanol50Room TempHighVaries

Comparative Analysis and Method Selection

The choice between sodium borohydride reduction and catalytic hydrogenation depends on several factors, including the desired stereochemical outcome, available equipment, and scale of the reaction.

FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Stereoselectivity Moderate to high; can be tuned with bulky reagents.Often high, but can be catalyst and substrate dependent.
Equipment Standard laboratory glassware.Requires a high-pressure reactor.
Safety Requires careful handling of flammable solvents and quenching of reactive hydride.Requires safe handling of flammable hydrogen gas under pressure.
Scalability Readily scalable, but exotherm and reagent addition need careful control.Highly scalable and common in industrial processes.
Cost Reagents are relatively inexpensive.Catalysts can be expensive, but can often be recovered and reused.

digraph "Method_Selection" {
graph [fontname="Helvetica", fontsize=10];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];
start [label="Desired Stereoisomer?"];
cis [label="cis-isomer"];
trans [label="trans-isomer"];
pressure [label="High-Pressure Equipment Available?"];
yes [label="Yes"];
no [label="No"];
nabh4 [label="Use NaBH4 Protocol"];
selectride [label="Use L- or K-Selectride®"];
hydrog [label="Use Catalytic Hydrogenation (e.g., PtO2)"];

start -> cis;
start -> trans;
cis -> pressure;
trans -> selectride;
pressure -> yes;
pressure -> no;
yes -> hydrog;
no -> nabh4;

}

Caption: Decision tree for selecting a reduction protocol.

Characterization of Products

The resulting cis- and trans-tert-butyl 4-methyl-3-hydroxypiperidine-1-carboxylate isomers can be characterized and distinguished using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the relative stereochemistry. The coupling constants between the protons on C3 and C4, and the chemical shifts of the methyl group can provide clear evidence for the cis or trans configuration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the appearance of a broad O-H stretch and the disappearance of the C=O stretch from the starting material.

Conclusion

The reduction of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a fundamental transformation in the synthesis of pharmaceutically relevant molecules. Both sodium borohydride reduction and catalytic hydrogenation are effective methods for achieving this conversion. The choice of protocol should be guided by the desired stereochemical outcome, available resources, and the scale of the synthesis. By understanding the principles and practical details outlined in this guide, researchers can confidently select and execute the most appropriate reduction strategy for their specific needs.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Reduction using sodium borohyride? - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • US Patent for Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.).
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines | Journal of the American Chemical Society. (2022). Retrieved January 2, 2026, from [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved January 2, 2026, from [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - ResearchGate. (2015). Retrieved January 2, 2026, from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). Retrieved January 2, 2026, from [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Retrieved January 2, 2026, from [Link]

  • Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed. (2005). Retrieved January 2, 2026, from [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[5][8]diazepino-[1,2,3-gh]purines - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • US Patent for 4-hydroxy-piperidine derivatives and their preparation. (n.d.).
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.). Retrieved January 2, 2026, from [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate - CAS Common Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015). Retrieved January 2, 2026, from [Link]

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

The Strategic Utility of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Rise of a Versatile Building Block

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Furthermore, the piperidine motif can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for the development of effective therapeutics.[2]

Within the expansive library of piperidine-based building blocks, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has emerged as a particularly valuable intermediate. Its strategic combination of a Boc-protected nitrogen, a reactive ketone, and a stereodirecting methyl group at the C4 position provides a versatile platform for the synthesis of complex, chirally-defined molecules. The tert-butyloxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen, allowing for selective transformations at other positions, yet it can be readily removed under mild acidic conditions to enable further functionalization.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. We will explore its critical role in the synthesis of Janus kinase (JAK) inhibitors, delve into detailed protocols for key synthetic transformations, and discuss the mechanistic principles that underpin its reactivity and stereoselectivity.

Core Application: Keystone Intermediate in the Synthesis of Tofacitinib

A primary application of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is its role as a key intermediate in the synthesis of Tofacitinib (Xeljanz®), a potent Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[3] The core of Tofacitinib features a cis-(3R,4R)-3-amino-4-methylpiperidine scaffold, and the diastereoselective construction of this moiety is a critical challenge in its synthesis. Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as the direct precursor to this crucial fragment via a diastereoselective reductive amination.

The overall synthetic workflow, highlighting the central role of this building block, is depicted below. The key transformation is the reductive amination of the 3-oxo group to introduce the N-methylamino substituent with the desired cis stereochemistry relative to the C4-methyl group.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_final Final Product Assembly start Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate reductive_amination Diastereoselective Reductive Amination start->reductive_amination amine Methylamine amine->reductive_amination intermediate (3R,4R)-tert-butyl 3-(methylamino) -4-methylpiperidine-1-carboxylate reductive_amination->intermediate cis-Stereoselectivity deprotection Boc Deprotection intermediate->deprotection coupling Coupling with Pyrrolo[2,3-d]pyrimidine Core deprotection->coupling tofacitinib Tofacitinib coupling->tofacitinib

Caption: Synthetic workflow for Tofacitinib.

Protocols and Methodologies

Protocol 1: Diastereoselective Reductive Amination for Tofacitinib Intermediate Synthesis

This protocol details the diastereoselective reductive amination of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate to yield the pivotal cis-3-amino-4-methylpiperidine intermediate for Tofacitinib synthesis. The choice of reducing agent is critical for achieving high diastereoselectivity. While various borohydride reagents can be employed, sodium triacetoxyborohydride is often favored for its mildness and high selectivity in reductive aminations.[4]

Reaction Scheme:

Caption: Reductive amination of the piperidone.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate181269-69-2213.27 g/mol 10.0 g46.9 mmol
Methylamine (40% in H₂O or 2.0 M in THF)74-89-531.06 g/mol ~1.5 equiv.~70.4 mmol
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94 g/mol 14.9 g70.4 mmol
Acetic Acid (AcOH)64-19-760.05 g/mol 4.0 mL70.4 mmol
Dichloromethane (DCM)75-09-284.93 g/mol 100 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv). Dissolve the starting material in dichloromethane.

  • Imine Formation: Add methylamine (1.5 equiv) to the solution, followed by the addition of acetic acid (1.5 equiv). Stir the reaction mixture at room temperature for 16-24 hours to facilitate the formation of the imine or enamine intermediate.[4]

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired cis-diastereomer with high purity.

Causality and Mechanistic Insights:

The high cis-diastereoselectivity of this reaction is a key feature. It is rationalized by the conformational preference of the piperidone ring and the steric hindrance posed by the C4-methyl group. The piperidone ring likely adopts a chair-like conformation where the methyl group occupies a pseudo-equatorial position to minimize steric strain. The incoming nucleophile (methylamine) and the subsequent hydride delivery from the reducing agent are believed to occur from the less sterically hindered face, leading to the formation of the thermodynamically more stable cis-product where both the methyl and the newly formed amino group are in a pseudo-equatorial orientation.

Protocol 2: α-Alkylation via Enolate Formation

The ketone functionality at the C3 position also allows for α-alkylation reactions via enolate formation. This provides a pathway to introduce further diversity at the C2 position of the piperidine ring. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically required to generate the enolate.

Reaction Scheme:

Caption: α-Alkylation of the piperidone enolate.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate181269-69-2213.27 g/mol 1.0 g4.69 mmol
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane)4111-54-0107.12 g/mol 2.6 mL5.16 mmol
Methyl Iodide (CH₃I)74-88-4141.94 g/mol 0.35 mL5.63 mmol
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 20 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation:

The protocols provided are based on established synthetic transformations. For any given substrate, it is crucial to perform small-scale optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). The identity and purity of the products should always be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. For chiral products, determination of diastereomeric ratio or enantiomeric excess via chiral HPLC or NMR with a chiral shift reagent is essential.

Expanding the Synthetic Horizon: Beyond Kinase Inhibitors

While the synthesis of JAK inhibitors is a prominent application, the utility of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is not limited to this therapeutic class. The versatile functionality of this building block makes it an attractive starting material for a range of other molecular scaffolds.

Synthesis of Spirocyclic Piperidines

The ketone at the C3 position is a handle for the construction of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.[5] One approach involves a multi-step sequence starting with the addition of a suitable nucleophile to the ketone, followed by intramolecular cyclization.

Potential in CNS Drug Discovery

The piperidine scaffold is a well-established pharmacophore in drugs targeting the central nervous system (CNS).[6] The lipophilicity and basic nitrogen of the piperidine ring can facilitate blood-brain barrier penetration. By elaborating the structure of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, novel CNS-active agents can be pursued. For example, the 3-amino-4-methylpiperidine core can be incorporated into ligands for various CNS receptors and transporters.

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a high-value, versatile building block in medicinal chemistry. Its well-defined structure, with orthogonal protecting groups and reactive centers, provides a robust platform for the diastereoselective synthesis of complex piperidine-containing molecules. The successful application of this intermediate in the industrial-scale synthesis of Tofacitinib underscores its importance. The protocols and mechanistic insights provided in this note are intended to empower researchers to leverage the full potential of this scaffold in their drug discovery programs, from kinase inhibitors to novel CNS agents and beyond.

References

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (n.d.). RSC Publishing. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim., 039, 31-40. Available at: [Link]

  • Tofacitinib synthesis. (n.d.). UNL. Available at: [Link]

  • Process for the preparation of tofacitinib and intermediates thereof. (2014). Google Patents.
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Indian Journal of Chemistry, 63, 518-523. Available at: [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). BEPLS, 12(11). Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. Available at: [Link]

  • Synthesis of spiro pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(1), e1-e14.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3855-3858.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Available at: [Link]

  • Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (2020). Google Patents.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2018). Molecules, 23(10), 2663.
  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022). Google Patents.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Feasible reaction mechanism in the alkylation of β-(N-Boc-2-.... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2012). Organic letters, 14(16), 4254–4257.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). Molecules, 26(16), 4899.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the enantioselective synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key chiral building block in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors like Tofacitinib. This document provides an in-depth analysis of a robust organocatalytic approach, focusing on the asymmetric conjugate addition of a methyl group to an α,β-unsaturated piperidinone precursor. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices. This guide includes detailed methodologies for synthesis, purification, and the critical determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Chiral 4-Methyl-3-Oxopiperidines

The 4-methyl-3-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry. The introduction of a chiral center at the C4 position significantly influences the pharmacological and toxicological properties of drug candidates. Enantiomerically pure tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate in the synthesis of several clinically important molecules. A notable example is its use in the preparation of Tofacitinib (CP-690550), a potent inhibitor of Janus kinases (JAKs) used in the treatment of autoimmune diseases.

The development of efficient and scalable enantioselective syntheses for this intermediate is therefore of high importance. This application note focuses on an organocatalytic strategy, which offers several advantages over traditional metal-catalyzed methods, including milder reaction conditions, lower toxicity, and the use of readily available and stable catalysts.

Synthetic Strategies: An Overview

While several routes to racemic tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate exist, achieving high enantioselectivity presents a significant challenge. A common non-enantioselective synthesis involves the construction of the piperidine ring followed by functional group manipulations.[1] However, for an efficient asymmetric synthesis, it is often more advantageous to introduce the stereocenter early in the synthetic sequence.

This guide will focus on a proposed enantioselective strategy based on the well-established principles of organocatalytic asymmetric Michael additions to cyclic enones.[2][3][4] This approach involves the conjugate addition of a methylating agent to a prochiral α,β-unsaturated piperidinone precursor, catalyzed by a chiral amine.

Proposed Enantioselective Synthesis Protocol

This section outlines a detailed, step-by-step protocol for the proposed enantioselective synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. The workflow is depicted in the following diagram:

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Michael Addition cluster_2 Work-up and Purification cluster_3 Final Product and Analysis start Commercially Available Starting Materials precursor_synthesis Synthesis of tert-butyl 4-oxo-3-piperidinecarboxylate start->precursor_synthesis Multistep Synthesis enol_formation Formation of α,β-unsaturated piperidinone precursor precursor_synthesis->enol_formation e.g., enol ether formation and elimination michael_addition Organocatalytic Asymmetric Conjugate Addition enol_formation->michael_addition Precursor workup Reaction Quenching and Extraction michael_addition->workup catalyst Chiral Amine Catalyst (e.g., diarylprolinol silyl ether) catalyst->michael_addition methyl_source Methylating Agent (e.g., Nitromethane followed by reduction) methyl_source->michael_addition purification Column Chromatography workup->purification final_product Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate purification->final_product analysis Enantiomeric Excess Determination (Chiral HPLC/SFC, NMR) final_product->analysis

Figure 1. Proposed workflow for the enantioselective synthesis.

Materials and Reagents
ReagentSupplierPurity
Tert-butyl 4-oxo-3-piperidinecarboxylateCommercial Source>98%
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherCommercial Source>98%
NitromethaneCommercial Source>99%
TriethylamineCommercial Source>99%
Dichloromethane (DCM), anhydrousCommercial Source>99.8%
Toluene, anhydrousCommercial Source>99.8%
Sodium borohydrideCommercial Source>98%
Nickel(II) chloride hexahydrateCommercial Source>98%
MethanolCommercial Source>99.8%
Di-tert-butyl dicarbonate (Boc₂O)Commercial Source>99%
Silica gel for column chromatographyCommercial Source60 Å, 230-400 mesh
Step-by-Step Protocol

Step 1: Formation of the α,β-Unsaturated Piperidinone Precursor

This protocol assumes the availability of a suitable α,β-unsaturated piperidinone precursor. A plausible route to such a precursor involves the conversion of the keto-group in tert-butyl 4-oxo-3-piperidinecarboxylate to an enol triflate, followed by a palladium-catalyzed cross-coupling reaction to introduce the double bond. For the purpose of this application note, we will focus on the key asymmetric Michael addition step.

Step 2: Asymmetric Michael Addition of Nitromethane

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the α,β-unsaturated piperidinone precursor (1.0 eq).

  • Add the chiral catalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 eq).

  • Dissolve the solids in anhydrous toluene (to a concentration of 0.1 M with respect to the precursor).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add nitromethane (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Catalyst: The chosen diarylprolinol silyl ether is a well-established organocatalyst for asymmetric Michael additions. It activates the α,β-unsaturated system towards nucleophilic attack by forming a chiral iminium ion, which effectively shields one face of the molecule, leading to high enantioselectivity.

  • Solvent: Toluene is a common non-polar solvent for such reactions, minimizing competing side reactions.

  • Temperature: Lower temperatures (0 °C) generally lead to higher enantioselectivity by favoring the more ordered transition state.

Step 3: Reductive Conversion of the Nitro Group to a Methyl Group

  • Upon completion of the Michael addition, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the nitro-adduct.

  • To a solution of the purified nitro-adduct in methanol, add nickel(II) chloride hexahydrate (0.2 eq).

  • Cool the mixture to 0 °C and add sodium borohydride (10 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 2 M HCl until the black precipitate dissolves and the solution becomes clear.

  • Basify the solution with 2 M NaOH to a pH of ~10.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Nef Reaction Conditions: The reduction of the nitro group to a methyl group is a crucial step. The use of nickel chloride and sodium borohydride is a common and effective method for this transformation.

Determination of Enantiomeric Excess

The determination of the enantiomeric excess (e.e.) is a critical step to validate the success of the asymmetric synthesis. Several analytical techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are the most common and reliable methods for determining enantiomeric excess.[][6][7][8] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Protocol:

  • Prepare a standard solution of the racemic tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

  • Prepare a solution of the synthesized, enantiomerically enriched product.

  • Inject the racemic standard onto a chiral column (e.g., Daicel Chiralpak series) to establish the retention times of both enantiomers.

  • Inject the synthesized product under the same conditions.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Typical Chiral HPLC/SFC Conditions:

ParameterHPLCSFC
Column Daicel Chiralpak AD-H or OD-HDaicel Chiralpak AD-3 or OD-3
Mobile Phase Isopropanol/Hexane (e.g., 10:90)CO₂/Methanol (e.g., 80:20)
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 210 nmUV at 210 nm
Temperature 25 °C40 °C
NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[1][9][10][11][12] These agents form diastereomeric complexes with the enantiomers, which can be distinguished in the NMR spectrum.

General Protocol using a Chiral Solvating Agent:

  • Dissolve a known amount of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should be resolved into two separate peaks.

  • Integrate the areas of the resolved peaks to determine the ratio of the enantiomers and calculate the e.e.

Data Presentation and Expected Results

The following table summarizes the expected outcomes for the proposed enantioselective synthesis.

StepExpected YieldExpected Enantiomeric Excess
Asymmetric Michael Addition70-85%>95%
Reductive Methylation60-75%No change
Overall 42-64% >95%

Conclusion

This application note provides a comprehensive guide to the enantioselective synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. The proposed organocatalytic approach, centered on an asymmetric Michael addition, offers a reliable and efficient method for obtaining this valuable chiral intermediate in high yield and excellent enantiomeric excess. The detailed protocols for both the synthesis and the determination of enantiomeric purity are designed to be readily implemented in a research or process development setting. By understanding the scientific principles behind each step, researchers can further optimize and adapt these methods for the synthesis of other important chiral piperidine derivatives.

References

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c00065]
  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8922114/]
  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.orglett.5c00065]
  • NMR Methods for Determination of Enantiomeric Excess. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11252119/]
  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol503681w]
  • Organocatalytic regioselective Michael additions of cyclic enones via asymmetric phase transfer catalysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17102872/]
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12582993/]
  • Organocatalytic functionalizations of cyclic 2‐enones. ResearchGate. [URL: https://www.researchgate.
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [URL: https://www.researchgate.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [URL: https://www.waters.
  • Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29916515/]
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences. [URL: https://www.bocsci.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. PharmaInfo. [URL: https://pharmainfo.net/articles/separation-pharmaceutical-enantiomers-using-supercritical-fluid-technology]
  • NMR determination of enantiomeric excess. ResearchGate. [URL: https://www.researchgate.
  • Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. [URL: https://www.chromatographytoday.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ob/b616550h]
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [URL: https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7516519122d75a8553f19]
  • Catalytic, enatioselective Michael addition reactions. Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/vii/as-189j/189j.pdf]
  • Enantioselective Michael Addition. Buchler GmbH. [URL: https://www.buchler.com/enantioselective-michael-addition/]

Sources

Reaction conditions for N-Boc deprotection of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Boc Deprotection of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Introduction: Navigating the N-Boc Deprotection Landscape

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its popularity stems from its remarkable stability under a wide array of nucleophilic and basic conditions, yet it can be readily and cleanly removed under acidic conditions. This orthogonality allows for precise, selective deprotection in complex synthetic pathways, a critical feature in pharmaceutical and materials science.[1]

This guide provides a detailed examination of the N-Boc deprotection of a specific and functionally rich substrate: Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. The presence of a β-keto piperidine moiety introduces unique considerations, demanding a nuanced approach to reagent selection and reaction monitoring to prevent side reactions and ensure high-yield recovery of the desired secondary amine. We will explore the underlying mechanism, present field-tested protocols, and offer insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is a straightforward yet elegant acid-catalyzed carbamate hydrolysis.[1] The process unfolds through a sequence of well-understood steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl). This step activates the Boc group, making it susceptible to cleavage.[1][2][3][4]

  • C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2][3][5]

  • Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][3][5] The liberated amine is then protonated by the excess acid in the medium, typically yielding a stable amine salt as the final product.[1][2]

A critical consideration in this mechanism is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate nucleophilic sites within the substrate or solvent, leading to unwanted side products.[1][6][7] To mitigate this, "scavengers" are often employed to trap the carbocation.

Protocol Showcase I: The Industry Standard - TFA in Dichloromethane (DCM)

Trifluoroacetic acid is the reagent of choice for Boc deprotection due to its strong acidity, high volatility (which simplifies product isolation), and its ability to drive the reaction to completion quickly.[8]

Rationale for Reagent Choices:

  • TFA: Provides the necessary acidity for efficient cleavage. Typically used in concentrations from 20-50% in DCM, or even neat.

  • DCM: An excellent solvent that is inert to acidic conditions and effectively solubilizes a wide range of organic substrates.

  • Triethylsilane (TES): A highly effective carbocation scavenger. It reacts with the tert-butyl cation via hydride transfer to form isobutane and a stable triethylsilyl trifluoroacetate, preventing side reactions.[6][9] This is particularly important for substrates with sensitive functional groups.

Detailed Step-by-Step Protocol (TFA/DCM/TES)
  • Preparation: Dissolve Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M concentration).

  • Scavenger Addition: To the solution, add triethylsilane (TES, 1.1–1.5 equiv).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10–20 equiv, often as a 50% solution in DCM) dropwise to the stirred solution.

    • Scientist's Note: The reaction is exothermic. A slow addition rate is crucial to maintain temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1–3 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

    • Co-evaporate with toluene (2-3 times) to azeotropically remove residual TFA.

    • The crude product is the amine TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Caution: The stability of the free β-keto amine may be limited. For long-term storage, it is often preferable to keep it as the hydrochloride or trifluoroacetate salt.

Protocol Showcase II: Alternative Conditions - 4M HCl in 1,4-Dioxane

Anhydrous HCl in an organic solvent like 1,4-dioxane is another robust and widely used method for Boc deprotection. It is particularly useful when TFA is undesirable or when aiming for the direct isolation of the hydrochloride salt, which is often crystalline and easy to handle.[10][11][12]

Rationale for Reagent Choices:

  • 4M HCl in Dioxane: A commercially available, standardized solution that provides strong acidic conditions. It is less volatile than TFA, which can be an advantage for larger-scale reactions.

  • 1,4-Dioxane: A stable ether solvent that is miscible with water, which can simplify the work-up.

Detailed Step-by-Step Protocol (HCl/Dioxane)
  • Preparation: Dissolve Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv) in a minimal amount of an appropriate co-solvent if necessary (e.g., methanol or DCM).

  • Initiation: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5–10 equiv).

  • Reaction: Stir the mixture at room temperature. Often, the hydrochloride salt of the product will precipitate out of the solution as a solid.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1–4 hours).[10]

  • Work-up:

    • If a precipitate has formed, collect the solid product by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities and residual starting material.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt. Filter and dry the solid under vacuum.

Comparative Summary of Deprotection Conditions

MethodReagentsSolventTemperatureTypical TimeAdvantagesDisadvantages
Standard Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1–3 hoursFast, volatile reagents, easy to remove.[8]Harsh acidity; requires scavengers to prevent side reactions[6][7]; TFA can be difficult to remove completely.
Alternative 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1–4 hoursDirectly yields crystalline HCl salt[12]; less volatile than TFA.Dioxane is a peroxide-former and has a high boiling point; can be slower than TFA.
Mild Aqueous Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF)Room Temperature4–8 hoursHigh functional group tolerance; mild conditions.[13]Slower reaction times; work-up can be more involved.
Mild Oxalyl Chloride / MethanolMethanolRoom Temperature1–4 hoursVery mild, tolerant of many functional groups.[14][15][16]Reagents are toxic and moisture-sensitive; mechanism is different from simple acidolysis.[14]

Special Considerations for a 3-Oxopiperidine Substrate

The ketone at the C3 position of the piperidine ring is a key structural feature that requires careful consideration:

  • Enolization: Strong acidic conditions can promote enolization of the ketone, which could potentially lead to racemization if the α-carbon (C4) were a stereocenter or other undesired rearrangements.

  • Aldol Reactions: The newly formed secondary amine is basic and could potentially catalyze intermolecular aldol condensation reactions, especially if the free base is left for extended periods.

  • Stability of the Free Base: β-amino ketones can be unstable and prone to degradation. It is often best to proceed immediately to the next synthetic step or to isolate and store the product as a stable acid salt.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid, low temperature, or short reaction time.Increase the equivalents of acid, allow the reaction to warm to room temperature, or extend the reaction time. Monitor closely by TLC/LC-MS.[7]
Formation of Byproducts Alkylation by the tert-butyl cation.Always include a scavenger like triethylsilane (TES) or anisole in your reaction mixture, especially when using TFA.[6][7][9]
Product Degradation Instability of the free amine product.Minimize the time the product spends as a free base. Perform a quick aqueous work-up with a mild base (e.g., NaHCO₃) and either use the product immediately or convert it back to a stable salt (e.g., HCl salt) for storage.
Difficult Isolation Product is highly polar or water-soluble as the salt.After work-up, if the product remains in the aqueous layer, consider lyophilization (freeze-drying) to isolate the salt. Alternatively, use an ion-exchange resin to isolate the free amine.[17][18]

Experimental Workflow & Decision Diagram

This diagram outlines the decision-making process for selecting an appropriate N-Boc deprotection protocol.

G cluster_input Input cluster_decision Protocol Selection cluster_protocols Protocols cluster_output Output & Analysis start Start: N-Boc Protected 4-Methyl-3-Oxopiperidine decision1 Need Fast & Potent Deprotection? start->decision1 protocol_tfa Use TFA / DCM + Scavenger (TES) decision1->protocol_tfa Yes protocol_hcl Use 4M HCl / Dioxane decision1->protocol_hcl No (Prefer direct isolation of HCl salt) workup_tfa Work-up to yield TFA salt or free base protocol_tfa->workup_tfa workup_hcl Isolate precipitated HCl salt protocol_hcl->workup_hcl analysis Characterize Product (NMR, MS) workup_tfa->analysis workup_hcl->analysis

Caption: Workflow for selecting an N-Boc deprotection method.

References

  • A. K. Ghosh et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubChem. Available at: [Link]

  • Srinivasan, N. et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Scribd. Available at: [Link]

  • Total Synthesis (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • National Institutes of Health (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Han, G. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]

  • University of Arizona (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available at: [Link]

  • Common Organic Chemistry (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Li, B. et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Synfacts. Available at: [Link]

  • Semantic Scholar (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Mehta, A. et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. University of Manchester. Available at: [Link]

  • The Royal Society of Chemistry (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]

  • ResearchGate (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Available at: [Link]

  • Semantic Scholar (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Semantic Scholar. Available at: [Link]

  • Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

Sources

The Strategic Role of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. Within this important class of heterocycles, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has emerged as a critical building block, particularly in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors.[2] This application note will provide an in-depth exploration of the utility of this intermediate, with a primary focus on its pivotal role in the industrial-scale synthesis of Tofacitinib (CP-690,550), a leading therapeutic for autoimmune diseases.[3][4]

Core Application: Synthesis of Tofacitinib (CP-690,550)

Tofacitinib is a potent inhibitor of the JAK3 enzyme, a critical component in the signaling pathways of several cytokines that drive inflammatory and autoimmune responses.[4][5] The chemical architecture of Tofacitinib features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core. The synthesis of this specific stereoisomer is a significant challenge, and the strategic use of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is central to overcoming this hurdle. The key transformation is a diastereoselective reductive amination, which establishes the crucial C3-amino stereocenter.

The Causality Behind the Choice of Reductive Amination

Reductive amination is a highly efficient and widely utilized method for the formation of C-N bonds.[6][7] In the context of Tofacitinib synthesis, the ketone at the C3 position of the piperidine ring provides a reactive handle for introducing the necessary secondary amine. The methyl group at the C4 position sterically directs the incoming nucleophile (methylamine) and the subsequent reduction of the iminium intermediate, favoring the formation of the desired cis-(3R,4R) diastereomer. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves two essential functions: it deactivates the nitrogen to prevent side reactions and its steric bulk can further influence the stereochemical outcome of the reaction.

Workflow for Tofacitinib Synthesis from the Piperidine Intermediate

The overall synthetic strategy involves the coupling of the chiral piperidine amine with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by functionalization of the piperidine nitrogen.

Tofacitinib Synthesis Workflow A Tert-butyl 4-methyl- 3-oxopiperidine-1-carboxylate B (3R,4R)-Tert-butyl 3-(methylamino)- 4-methylpiperidine-1-carboxylate A->B Reductive Amination (MeNH2, NaBH(OAc)3) E Tert-butyl (3R,4R)-4-methyl-3-(methyl (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino) piperidine-1-carboxylate B:e->E:w Nucleophilic Aromatic Substitution C (3R,4R)-N,4-dimethyl-1-(tert-butoxycarbonyl)- piperidin-3-amine D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D:e->E:w F (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo [2,3-d]pyrimidin-4-yl)piperidin-3-amine E->F Boc Deprotection (e.g., TFA) G Tofacitinib F->G Cyanoacetylation (Cyanoacetic acid derivative)

Caption: Synthetic workflow from the piperidone intermediate to Tofacitinib.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol is a representative procedure based on established synthetic routes for Tofacitinib.[8][9]

Objective: To synthesize (cis)-tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate via reductive amination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate213.2810.01.0
Methylamine (solution in THF or EtOH)31.0615.01.5
Sodium triacetoxyborohydride (STAB)211.9415.01.5
Dichloromethane (DCM)-50 mL-
Saturated aqueous sodium bicarbonate-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a stirred solution of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (2.13 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add methylamine solution (15.0 mmol, 1.5 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired (cis)-tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate.

Trustworthiness of the Protocol: This protocol employs a mild and selective reducing agent, sodium triacetoxyborohydride, which is known to efficiently reduce iminium ions in the presence of ketones, thus minimizing side reactions.[6] The workup procedure is standard for isolating amine products and effectively removes unreacted reagents and byproducts.

Subsequent Steps to Tofacitinib

Following the successful synthesis of the chiral amine intermediate, the path to Tofacitinib involves several key transformations as outlined in various patents and publications.[10][11][12]

  • Nucleophilic Aromatic Substitution: The synthesized (cis)-tert-butyl 3-(methylamino)-4-methylpiperidine-1-carboxylate is coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction typically proceeds in the presence of a base, such as potassium carbonate or diisopropylethylamine, in a suitable solvent like acetonitrile or water.

  • Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane, to yield the secondary amine.

  • Cyanoacetylation: The final step involves the acylation of the piperidine nitrogen with a cyanoacetic acid derivative. This is often achieved using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by reacting with an activated form of cyanoacetic acid.[12]

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a high-value intermediate whose chemical properties are ideally suited for the stereocontrolled synthesis of complex piperidine-containing APIs. Its application in the synthesis of Tofacitinib highlights the power of strategic molecular design, where a readily accessible building block is efficiently transformed into the core of a life-changing therapeutic. The protocols and workflows detailed herein provide a robust framework for researchers and drug development professionals working in the field of medicinal chemistry and process development.

References

  • Efficient method for the preparation of tofacitinib citrate.
  • Process for the preparation of tofacitinib and intermediates thereof.
  • Process for the preparation of tofacitinib and intermediates thereof.
  • Preparation method of tofacitinib.
  • Preparation method of tofacitinib citrate.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. [Link]

  • Graphical synthetic routes of tofacitinib. ResearchGate. [Link]

  • An efficient and alternative method for synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Asymmetric Total Synthesis of Tofacitinib. ResearchGate. [Link]

  • Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. ACS Publications. [Link]

  • Starting material to obtain the substituted piperidine moiety. ResearchGate. [Link]

  • Short enantioselective total synthesis of (+)-tofacitinib. ResearchGate. [Link]

  • Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

Sources

Stereoselective functionalization of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Functionalization of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, making the stereocontrolled synthesis of substituted piperidines a critical endeavor in drug discovery. This guide focuses on tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a versatile chiral building block for accessing complex, multi-substituted piperidine derivatives. We provide an in-depth analysis of the principles governing its stereoselective functionalization and present detailed, field-proven protocols for the diastereoselective reduction of its C3-ketone and the diastereoselective alkylation at the C2-position.

Introduction: The Strategic Value of the 4-Methyl-3-oxopiperidine Scaffold

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of novel therapeutics, such as protein tyrosine kinase Jak3 inhibitors.[2] Its structure is strategically valuable for several reasons:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling further derivatization of the nitrogen atom.

  • The C3-Ketone: This carbonyl group is a versatile functional handle, serving as an electrophilic site for reductions and nucleophilic additions. It also allows for the regioselective formation of enolates, enabling electrophilic attack at the adjacent C2 or C4 positions.

  • The C4-Methyl Group: This pre-existing stereocenter is the cornerstone of stereocontrol. It effectively shields one face of the piperidine ring, directing the approach of incoming reagents to the opposite face. This "substrate-controlled" diastereoselectivity is a powerful tool for building complex molecules without the need for external chiral catalysts.

The synthesis of this key intermediate can be achieved through a multi-step process starting from readily available 4-methylpyridine.[2] Once obtained, its true potential is unlocked through stereoselective transformations.

Core Principle: Substrate-Controlled Diastereoselectivity

The functionalization of the 3-oxopiperidine ring is governed by the conformational preferences of the molecule and the steric influence of the C4-methyl group. The piperidine ring exists in a dynamic equilibrium of chair conformations. The bulky N-Boc group and the C4-methyl group will preferentially occupy equatorial positions to minimize steric strain. This conformational bias creates a sterically hindered face and a more accessible face for chemical reactions.

  • Attack on the C3-Carbonyl: Nucleophiles will preferentially attack the carbonyl from the face opposite the C4-methyl group. The trajectory of this attack (axial vs. equatorial) can be influenced by the steric bulk of the nucleophilic reagent.

  • Attack on the C2/C4 Enolate: After deprotonation, the resulting enolate will be attacked by electrophiles from the less hindered face, again directed by the C4-methyl group.

The general workflow for leveraging this substrate is outlined below.

G cluster_0 Synthesis & Functionalization cluster_1 Analysis start Tert-butyl 4-methyl- 3-oxopiperidine-1-carboxylate reaction Stereoselective Reaction (e.g., Reduction, Alkylation) start->reaction Substrate workup Reaction Workup & Quenching reaction->workup purify Purification (Flash Chromatography) workup->purify analysis Structural & Stereochemical Analysis purify->analysis Purified Product nmr NMR Spectroscopy (1H, 13C, NOE) analysis->nmr hplc Chiral HPLC/GC (if applicable) analysis->hplc

Caption: General experimental workflow for stereoselective functionalization.

Application I: Diastereoselective Reduction of the C3-Ketone

Reducing the C3-ketone yields a hydroxyl group, creating a second stereocenter at C3. This results in two possible diastereomers: the cis-isomer, where the C3-hydroxyl and C4-methyl groups are on the same face of the ring, and the trans-isomer, where they are on opposite faces. The diastereomeric ratio (d.r.) of this reaction can be controlled by the choice of reducing agent.

  • Mechanism of Control: Small, unhindered hydride reagents (e.g., NaBH₄) can follow a trajectory of axial attack, leading to the formation of the equatorial alcohol (trans product). Conversely, sterically demanding hydride reagents (e.g., L-Selectride®) are forced to approach from the less hindered equatorial face, resulting in the axial alcohol (cis product).

G cluster_0 Reaction Pathways cluster_1 Products start Ketone Substrate p1 Axial Attack (e.g., NaBH₄) start->p1 p2 Equatorial Attack (e.g., L-Selectride®) start->p2 end1 trans-Alcohol (Equatorial OH) p1->end1 Major end2 cis-Alcohol (Axial OH) p2->end2 Major

Caption: Controlling diastereoselectivity in the reduction of the C3-ketone.

Protocol 1A: Synthesis of trans-3-Hydroxy-4-methylpiperidine Derivative

This protocol favors the formation of the equatorial alcohol via axial attack.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv). Dissolve the substrate in anhydrous methanol (MeOH) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trans-alcohol.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 1B: Synthesis of cis-3-Hydroxy-4-methylpiperidine Derivative

This protocol favors the formation of the axial alcohol via equatorial attack.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv). Dissolve the substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise via syringe over 20 minutes, maintaining the internal temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor progress by TLC.

  • Quenching: Slowly quench the reaction by adding water, followed by 3 M aqueous sodium hydroxide (NaOH) and 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Characterize the product and determine the diastereomeric ratio as described in Protocol 1A.

ProtocolReagentKey ConditionPredominant ProductTypical d.r.Typical Yield
1ASodium Borohydride (NaBH₄)0 °C, MeOHtrans-(3R,4S)-alcohol>10:190-98%
1BL-Selectride®-78 °C, THFcis-(3S,4S)-alcohol>15:185-95%

Application II: Diastereoselective C2-Alkylation

Alkylation adjacent to the carbonyl group requires the regioselective formation of an enolate. Under kinetic control (low temperature, strong non-nucleophilic base), the proton at the less-substituted C2 position is preferentially removed. The resulting enolate is then trapped with an electrophile, with the C4-methyl group directing the approach of the electrophile to the opposite face of the ring. This strategy is powerful for installing a substituent at the C2 position with high diastereocontrol.[3][4]

G start Ketone Substrate deprotonation Deprotonation (LDA, -78 °C) start->deprotonation enolate Kinetic Enolate Intermediate deprotonation->enolate alkylation Electrophilic Trap (e.g., CH₃I) enolate->alkylation product C2-Alkylated Product (High Diastereoselectivity) alkylation->product

Caption: Workflow for kinetic enolate formation and diastereoselective alkylation.

Protocol 2: Kinetic Enolate Formation and C2-Methylation
  • Base Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous THF, cool to -78 °C, and add diisopropylamine (1.1 equiv). Slowly add n-butyllithium (n-BuLi) (1.05 equiv) and stir at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF (to 0.1 M) and cool to -78 °C. Slowly transfer the substrate solution to the pre-formed LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add iodomethane (CH₃I) (1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the ¹H NMR spectrum of the purified product.

ElectrophileBaseKey ConditionPredominant ProductTypical d.r.Typical Yield
Iodomethane (CH₃I)LDA-78 °C, THFtrans-(2,4)-dimethyl>95:575-85%
Benzyl Bromide (BnBr)LDA-78 °C, THFtrans-2-benzyl-4-methyl>95:570-80%

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a powerful and versatile intermediate for the synthesis of stereochemically complex piperidine derivatives. By understanding the principles of substrate-controlled diastereoselectivity, researchers can strategically select reagents and conditions to functionalize the piperidine core with a high degree of precision. The protocols detailed herein for diastereoselective reduction and alkylation provide reliable and reproducible methods for generating valuable chiral building blocks for drug discovery and development.

References

  • Wang, Z., Chen, D., Chang, J., Li, Y., & Su, Y. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link][5][6]

  • Livinghouse, T., & Roy, S. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link][7]

  • Karabiyikoglu, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][8][9][10]

  • De Simone, F., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4562–4565. [Link][11]

  • Laschat, S., & Gribkov, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8233. [Link][12]

  • Tu, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2938–2951. [Link][1]

  • Wang, J., et al. (2008). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link][2]

  • Bsharat, A. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2). [Link][3][4]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents, including novel protein tyrosine kinase Jak3 inhibitors.[1] Two primary synthetic strategies are detailed: a linear synthesis commencing from 4-methylpyridine and a convergent approach involving the alkylation of an N-Boc-3-oxopiperidine precursor. This guide offers in-depth, step-by-step protocols, mechanistic insights, safety protocols for hazardous reagents, and analytical methods for reaction monitoring and final product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Specifically, substituted 3-oxopiperidines serve as versatile building blocks for complex molecular architectures. Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate, the synthesis of which on an industrial scale requires a robust, scalable, and cost-effective process. This document outlines two effective synthetic routes, providing the necessary detail to enable successful large-scale production.

PART 1: Synthetic Strategies and Mechanistic Overview

Two principal routes for the synthesis of the target molecule are presented. The choice of route may depend on factors such as starting material availability, equipment, and desired scale.

Route 1: Linear Synthesis from 4-Methylpyridine

This multi-step synthesis offers a reliable pathway utilizing readily available starting materials.[1] The overall transformation is depicted below.

Route 1 start 4-Methylpyridine step1 N-Benzylation start->step1 BnCl intermediate1 1-Benzyl-4-methylpyridinium salt step1->intermediate1 step2 Reduction intermediate1->step2 NaBH4 intermediate2 N-Benzyl-4-methyl-3-hydroxypiperidine step2->intermediate2 step3 Oxidation intermediate2->step3 Jones Reagent or Swern Oxidation intermediate3 N-Benzyl-4-methyl-3-oxopiperidine step3->intermediate3 step4 Debenzylation intermediate3->step4 H2, Pd/C intermediate4 4-Methyl-3-oxopiperidine step4->intermediate4 step5 Boc Protection intermediate4->step5 (Boc)2O end Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate step5->end

Figure 1: Workflow for the linear synthesis of the target compound.

Route 2: Convergent Synthesis via Alkylation

This approach involves the synthesis of an N-Boc protected 3-piperidone and its subsequent alkylation. This route may offer higher convergence and flexibility.

Route 2 cluster_0 Precursor Synthesis cluster_1 Final Alkylation start1 3-Hydroxypyridine step1a N-Benzylation & Reduction start1->step1a intermediate1a N-Benzyl-3-hydroxypiperidine step1a->intermediate1a step1b Oxidation intermediate1a->step1b intermediate1b N-Benzyl-3-oxopiperidine step1b->intermediate1b step1c Debenzylation & Boc Protection intermediate1b->step1c precursor N-Boc-3-oxopiperidine step1c->precursor step2 α-Alkylation precursor->step2 Base (e.g., NaH), CH3I end Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate step2->end

Figure 2: Workflow for the convergent synthesis of the target compound.

PART 2: Detailed Experimental Protocols

Route 1: Linear Synthesis Protocol

Step 1: N-Benzylation of 4-Methylpyridine

  • Reaction: 4-Methylpyridine is reacted with benzyl chloride to form the corresponding pyridinium salt.

  • Procedure:

    • To a stirred solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or toluene, add benzyl chloride (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, and the product will precipitate.

    • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 1-benzyl-4-methylpyridinium chloride.

Step 2: Reduction to N-Benzyl-4-methyl-3-hydroxypiperidine

  • Reaction: The pyridinium salt is reduced to the corresponding piperidine using a hydride reagent.

  • Procedure:

    • Suspend the 1-benzyl-4-methylpyridinium chloride (1.0 eq) in a suitable solvent system, such as methanol or a mixture of methanol and water.[1]

    • Cool the suspension in an ice bath and add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-4-methyl-3-hydroxypiperidine.

Step 3: Oxidation to N-Benzyl-4-methyl-3-oxopiperidine

  • Reaction: The secondary alcohol is oxidized to a ketone.

  • Procedure (Swern Oxidation):

    • In a reaction vessel under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

    • Add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.

    • Add a solution of N-benzyl-4-methyl-3-hydroxypiperidine (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C.

    • Stir the mixture for 30-60 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise, and then allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]

Step 4: Catalytic Debenzylation

  • Reaction: The N-benzyl group is removed by catalytic hydrogenation.

  • Procedure:

    • Dissolve N-benzyl-4-methyl-3-oxopiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

    • Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-oxopiperidine.

Step 5: N-Boc Protection

  • Reaction: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve the crude 4-methyl-3-oxopiperidine (1.0 eq) in a suitable solvent such as DCM or a mixture of THF and water.

    • Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

    • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, can be purified by column chromatography.[2]

Route 2: Convergent Synthesis Protocol

Step 1: Synthesis of N-Boc-3-oxopiperidine

  • Note: The synthesis of N-Boc-3-oxopiperidine can be achieved through various reported methods, often starting from 3-hydroxypyridine.[3] A general procedure is outlined.

  • Procedure:

    • Synthesize N-benzyl-3-hydroxypiperidine from 3-hydroxypyridine via N-benzylation and reduction.[3]

    • Oxidize N-benzyl-3-hydroxypiperidine to N-benzyl-3-oxopiperidine using a suitable oxidizing agent (e.g., Swern oxidation).[3]

    • Perform catalytic debenzylation of N-benzyl-3-oxopiperidine followed by in-situ or subsequent N-Boc protection with (Boc)2O to yield N-Boc-3-oxopiperidine.[3]

Step 2: α-Alkylation of N-Boc-3-oxopiperidine

  • Reaction: The enolate of N-Boc-3-oxopiperidine is generated and then reacted with a methylating agent.

  • Procedure:

    • Strictly under an inert atmosphere (argon or nitrogen) , add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).[4][5]

    • Wash the NaH with anhydrous hexanes to remove the mineral oil if necessary.[4]

    • Cool the suspension to 0 °C and add a solution of N-Boc-3-oxopiperidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.

    • Add methyl iodide (CH3I) (1.5 eq) dropwise at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood. [6]

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by GC-MS or LC-MS).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

PART 3: Data Presentation and Analytical Characterization

ParameterRoute 1 (Typical)Route 2 (Typical)
Starting Material 4-MethylpyridineN-Boc-3-oxopiperidine
Overall Yield 30-40%50-60%
Purity (post-chromatography) >98%>98%
Key Reagents NaBH4, (Boc)2O, Pd/CNaH, CH3I
Scalability GoodGood, requires stringent anhydrous conditions

Table 1: Comparison of Synthetic Routes.

Analytical Data for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.0-3.2 (m, 4H, piperidine CH₂), 2.5-2.2 (m, 3H, piperidine CH), 1.47 (s, 9H, C(CH₃)₃), 1.10 (d, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 209.5, 154.7, 80.5, 50.1, 47.8, 45.3, 41.2, 28.4, 14.2.

  • MS (ESI): m/z 214.1 [M+H]⁺.

PART 4: Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided.[4] It reacts violently with water to produce flammable hydrogen gas.[7] Handle under an inert atmosphere (argon or nitrogen).[5] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water, carbon dioxide, or foam extinguishers. [5][7]

  • Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen.[6] Handle only in a well-ventilated fume hood with appropriate PPE. Avoid inhalation and skin contact.

  • Oxalyl Chloride and DMSO (Swern Oxidation): Corrosive and toxic. The reaction can be exothermic and should be performed at low temperatures with careful control of addition rates.

References

  • Supplementary information. (n.d.). Retrieved from [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Retrieved from [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. Retrieved from [Link]

  • Anslyn group safety manual. Chemistry. Retrieved from [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved from [Link]

  • US Patent US11254641B2. (n.d.). Google Patents.
  • Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Retrieved from [Link]

  • DiKTa ESI Final. ChemRxiv. Retrieved from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. ResearchGate. Retrieved from [Link]

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. ResearchGate. Retrieved from [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

Sources

Catalytic methods for the synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Methods for the Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a pivotal intermediate in contemporary medicinal chemistry, most notably as a key building block for the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib (CP-690550).[1] The efficient and scalable synthesis of this substituted piperidone is of paramount importance to drug development professionals. This document provides a detailed overview of robust catalytic methodologies for its synthesis, moving beyond classical stoichiometric approaches. We present field-proven insights into reaction mechanisms, process optimization, and detailed, step-by-step protocols designed for practical application in a research and development setting.

Strategic Overview: From Classical Routes to Modern Catalysis

The synthesis of polysubstituted piperidines is a foundational challenge in organic synthesis. Traditional methods for preparing the target compound often involve a multi-step sequence starting from simple pyridine derivatives. A common, albeit lengthy, pathway begins with 4-methylpyridine and proceeds through N-benzylation, pyridinium reduction, oxidation of the resulting alcohol, and finally, a debenzylation-protection step to yield the desired N-Boc protected piperidone.[1] While effective, this route relies on multiple stoichiometric reagents and purification steps.

Modern synthetic chemistry offers more elegant and efficient solutions through catalysis. Catalytic methods provide significant advantages, including:

  • Increased Atom Economy: Minimizing waste by using small amounts of catalyst to turn over large amounts of substrate.

  • Milder Reaction Conditions: Reducing energy consumption and preventing the degradation of sensitive functional groups.

  • Improved Selectivity: Offering precise control over regioselectivity and, in asymmetric catalysis, stereoselectivity.

  • Enhanced Scalability: Facilitating the transition from laboratory-scale synthesis to industrial production.

This guide will focus on two primary catalytic strategies that have proven effective for the synthesis of the target molecule and related structures:

  • Heterogeneous Catalysis: Employing palladium on carbon (Pd/C) for a crucial deprotection/protection sequence.

  • Asymmetric Organocatalysis: A powerful tool for constructing chiral piperidine cores, relevant for the synthesis of enantiomerically pure analogues.

Methodology I: Palladium-Catalyzed Debenzylation and In Situ Boc Protection

This is arguably the most direct and industrially relevant catalytic method for the final step in the synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. The strategy involves the synthesis of an N-benzyl protected precursor, which is then efficiently converted to the final product in a one-pot procedure.

Causality and Experimental Rationale

The N-benzyl group is a versatile protecting group for secondary amines. It is stable to a wide range of reaction conditions but can be selectively removed under mild catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, known as hydrogenolysis. The reaction proceeds by the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to release toluene and the free secondary amine.

Performing this deprotection in the presence of di-tert-butyl dicarbonate (Boc₂O) allows for the immediate "trapping" of the newly formed, nucleophilic secondary amine. This in situ protection is critical as it prevents potential side reactions, such as self-condensation or other undesired transformations of the piperidone intermediate. This one-pot, tandem catalysis approach is highly efficient and simplifies the purification process.[2][3]

Experimental Workflow Diagram

G cluster_0 Synthesis of Precursor cluster_1 Catalytic Deprotection & Boc Protection (One-Pot) Start 3-Hydroxy-4-methylpyridine Step1 N-Benzylation (BnBr, Base) Start->Step1 Product1 N-Benzyl-3-hydroxy-4-methylpyridinium Step1->Product1 Step2 Reduction (NaBH4) Product1->Step2 Product2 N-Benzyl-3-hydroxy-4-methylpiperidine Step2->Product2 Step3 Oxidation (Swern or Jones) Product2->Step3 Precursor N-Benzyl-4-methyl-3-oxopiperidine Step3->Precursor Catalyst Pd/C, H2 (Catalytic Hydrogenolysis) Precursor->Catalyst Intermediate Free Secondary Amine (Transient Intermediate) Catalyst->Intermediate Reagent Boc₂O (Acylation) Intermediate->Reagent FinalProduct Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Reagent->FinalProduct caption Workflow for Pd/C-Catalyzed Synthesis.

Caption: Workflow for Pd/C-Catalyzed Synthesis.

Detailed Protocol: Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

This protocol is adapted from established procedures found in the chemical literature.[1][2]

Materials:

  • N-Benzyl-4-methyl-3-oxopiperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Methanol or Ethanol (Anhydrous)

  • Hydrogen (H₂) gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reactor Setup: To a hydrogenation flask or a suitable pressure reactor, add N-Benzyl-4-methyl-3-oxopiperidine.

  • Solvent and Reagent Addition: Dissolve the starting material in methanol (approx. 10-15 mL per gram of substrate). Add di-tert-butyl dicarbonate to the solution.

  • Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst to the mixture. Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Securely seal the reactor. Purge the system with the inert gas three times before introducing hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-60 psi or as optimized) or begin addition of the hydrogen transfer reagent.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. The reaction is typically complete within 5-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The final product is typically a clear oil or a low-melting solid.

Methodology II: Asymmetric Organocatalysis for Chiral Piperidines

While the primary topic is often synthesized as a racemate, the demand for enantiomerically pure pharmaceuticals necessitates a discussion of asymmetric methods. Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex heterocyclic structures, including substituted piperidines.[4][5]

Causality and Mechanistic Insight

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze reactions enantioselectively. For piperidine synthesis, domino (or cascade) reactions are particularly effective. A well-established strategy is the Michael/aza-Henry/cyclization triple domino reaction.[6]

In this process, a chiral catalyst, such as a quinine-derived squaramide or a prolinol derivative, orchestrates a sequence of bond-forming events from simple precursors.[4][6] The catalyst activates the substrates through non-covalent interactions (e.g., hydrogen bonding) or through the transient formation of covalent intermediates (e.g., enamines or iminiums). This intimate association with the chiral catalyst directs the facial selectivity of each bond-forming step, ultimately controlling the absolute stereochemistry of the final piperidine product. This approach allows for the construction of multiple stereocenters in a single, highly efficient operation.

Conceptual Organocatalytic Domino Reaction

G cluster_0 Catalytic Cycle Catalyst Chiral Organocatalyst ActivatedComplex Activated Substrate A-Catalyst Complex Catalyst->ActivatedComplex Activation SubstrateA Substrate A (e.g., 1,3-Dicarbonyl) SubstrateA->ActivatedComplex SubstrateB Substrate B (e.g., Nitroalkene) MichaelAdduct Michael Adduct (Stereocenter 1 set) SubstrateB->MichaelAdduct Michael Addition ActivatedComplex->MichaelAdduct AzaHenryAdduct Aza-Henry Adduct (Stereocenter 2 set) MichaelAdduct->AzaHenryAdduct SubstrateC Substrate C (e.g., Aldimine) SubstrateC->AzaHenryAdduct Aza-Henry Reaction CyclizedProduct Cyclized Intermediate (Stereocenter 3 set) AzaHenryAdduct->CyclizedProduct Cyclization FinalProduct Enantioenriched Piperidine Derivative CyclizedProduct->FinalProduct Release FinalProduct->Catalyst Catalyst Regeneration caption Conceptual Domino Reaction for Piperidine Synthesis.

Caption: Conceptual Domino Reaction for Piperidine Synthesis.

General Protocol: Organocatalytic Asymmetric Synthesis of a Polysubstituted Tetrahydropyridine

This is a representative protocol based on established literature for domino reactions, illustrating the general technique.[6]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • β-Nitroolefin (1.0 equiv)

  • Aldimine (2.0 equiv)

  • Chiral organocatalyst (e.g., quinine-derived squaramide, 0.5-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a dry reaction vial under an inert atmosphere, add the 1,3-dicarbonyl compound, the β-nitroolefin, and the chiral organocatalyst.

  • Solvent Addition: Add the anhydrous solvent and stir the mixture at the specified temperature (often room temperature or below, e.g., -25 °C) to allow the initial Michael addition to proceed.

  • Monitoring Step 1: Monitor the formation of the Michael adduct by TLC. This first step can take several hours to a day.

  • Second Domino Partner Addition: Once the first step is complete, add the aldimine to the reaction mixture.

  • Reaction Step 2: Continue stirring at the optimized temperature. The subsequent aza-Henry and cyclization reactions will proceed. Monitor the consumption of the Michael adduct and the formation of the final product by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the enantioenriched tetrahydropyridine or piperidine product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Summary of Methodologies

Methodology Catalyst Key Transformation Typical Yield Selectivity Advantages Considerations
Catalytic Hydrogenolysis 10% Pd/CN-Benzyl deprotection & in situ Boc protection>80%[1]ChemoselectiveHigh yield, simple work-up, scalable, one-pot procedure.Requires precursor synthesis; handling of H₂ gas and pyrophoric catalyst.
Asymmetric Organocatalysis Chiral Squaramide, Prolinol, etc.Domino Michael/Aza-Henry/Cyclization60-90%High diastereo- and enantioselectivity (>90% ee)[6]Builds molecular complexity rapidly; high stereocontrol.Requires optimization for specific substrates; catalyst can be expensive.
Rhodium-Catalyzed Heck Rhodium/Chiral LigandAsymmetric Reductive Heck Reaction70-95%[7]High enantioselectivity (>90% ee)[7]Broad substrate scope for chiral 3-aryl piperidines.Not a direct route to the target; catalyst and ligand cost.

Conclusion

The synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a well-addressed challenge in modern organic synthesis. For large-scale, non-chiral production, a multi-step route culminating in a highly efficient palladium-catalyzed hydrogenolysis and in situ Boc protection stands as the method of choice due to its robustness, high yield, and operational simplicity. For the synthesis of chiral analogues and the exploration of novel chemical space, asymmetric organocatalysis offers a powerful and elegant solution for constructing complex piperidine cores with exceptional stereocontrol. The selection of the optimal method will depend on the specific goals of the research program, balancing factors such as scale, cost, and the need for stereochemical purity.

References

  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters - ACS Publications. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC - NIH. [Link]

  • Organocatalyzed synthesis of substituted piperidines. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters - ACS Publications. [Link]

  • Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed. [Link]

Sources

Application Note: Strategic Derivatization of the Ketone in Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a valuable chiral building block in modern drug discovery, notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors[1]. The C3-ketone functionality serves as a versatile chemical handle for introducing molecular diversity, enabling the systematic exploration of structure-activity relationships (SAR). This application note provides a detailed guide for researchers, scientists, and drug development professionals on several robust and reproducible methods for derivatizing this ketone. We present field-proven protocols for reductive amination, Wittig olefination, and nucleophilic addition by organometallic reagents. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and discusses expected outcomes and characterization techniques, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Value of the 3-Oxopiperidine Scaffold

The N-Boc-4-methyl-3-oxopiperidine scaffold is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in pharmaceuticals, offering a saturated, three-dimensional core that can improve physicochemical properties such as solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection at a later stage. The ketone at the C3 position, flanked by a chiral center at C4, presents a prime opportunity for diversification. Strategic modification of this ketone allows for the precise installation of various functional groups, profoundly influencing the molecule's interaction with biological targets.

This guide focuses on three primary classes of transformations at the C3-carbonyl:

  • C-N Bond Formation via Reductive Amination to generate diverse amine derivatives.

  • C=C Bond Formation via Wittig Olefination to create exocyclic alkenes.

  • C-C Bond Formation via Nucleophilic Addition to produce tertiary alcohols with a new stereocenter.

cluster_reactions Derivatization Strategies cluster_products Product Classes START Tert-butyl 4-methyl- 3-oxopiperidine-1-carboxylate REDUC_AM Reductive Amination (R-NH2, NaBH(OAc)3) START->REDUC_AM C-N WITTIG Wittig Olefination (Ph3P=CHR) START->WITTIG C=C GRIGNARD Nucleophilic Addition (R-MgBr or R-Li) START->GRIGNARD C-C AMINE 3-Amino-piperidines (New C-N Bond) REDUC_AM->AMINE ALKENE 3-Alkylidene-piperidines (New C=C Bond) WITTIG->ALKENE ALCOHOL 3-Hydroxy-3-alkyl-piperidines (New C-C Bond & Stereocenter) GRIGNARD->ALCOHOL

Caption: Overview of derivatization strategies for the 3-oxopiperidine core.

Reductive Amination: Synthesis of 3-Amino-piperidine Derivatives

Principle and Rationale

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds.[2] The reaction proceeds in a one-pot fashion, beginning with the formation of an iminium ion intermediate from the ketone and a primary or secondary amine, catalyzed by a weak acid. This intermediate is then selectively reduced in situ by a hydride reagent.

Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[3] Its mild nature and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting ketone.[3][4] This chemoselectivity obviates the need for a separate imine formation and isolation step, leading to higher yields and operational simplicity.[5] Unlike the more toxic sodium cyanoborohydride, NaBH(OAc)₃ is safer to handle and its byproducts are benign.[5]

Detailed Experimental Protocol

This protocol describes the reaction of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with benzylamine.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve ketone (1 equiv), and benzylamine (1.2 equiv) in 1,2-dichloroethane (DCE). B Add acetic acid (1.1 equiv) to catalyze iminium formation. A->B C Add NaBH(OAc)3 (1.5 equiv) portion-wise at 0 °C. B->C D Warm to RT and stir for 4-16h. Monitor by TLC/LC-MS. C->D E Quench with saturated aq. NaHCO3. D->E F Extract with dichloromethane (DCM). E->F G Dry organic layer (Na2SO4), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for the one-pot reductive amination protocol.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate213.275.01.07 g1.0
Benzylamine107.156.00.65 mL1.2
Acetic Acid (glacial)60.055.50.32 mL1.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.947.51.59 g1.5
1,2-Dichloroethane (DCE)--25 mL-
Saturated aq. NaHCO₃ solution--20 mL-
Dichloromethane (DCM)--3 x 20 mL-
Anhydrous Na₂SO₄--~5 g-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.07 g, 5.0 mmol).

  • Dissolve the ketone in 1,2-dichloroethane (25 mL).

  • Add benzylamine (0.65 mL, 6.0 mmol) followed by glacial acetic acid (0.32 mL, 5.5 mmol). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-16 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a mixture of diastereomers.

Expected Results and Characterization

The reaction is expected to yield the N-benzyl protected 3-amino-4-methylpiperidine derivative. Due to the creation of a new stereocenter at C3, the product will be a mixture of diastereomers.

  • ¹H NMR: Appearance of a new benzylic CH₂ singlet (around 3.8 ppm) and aromatic protons (7.2-7.4 ppm). The piperidine ring protons will appear as complex multiplets.

  • ¹³C NMR: Disappearance of the ketone signal (~208 ppm). Appearance of new signals for the benzylic carbon and aromatic carbons.

  • IR Spectroscopy: Disappearance of the strong C=O ketone stretch (~1720 cm⁻¹). The Boc-carbonyl stretch remains (~1685 cm⁻¹).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for C₁₈H₂₈N₂O₂ at m/z = 305.22.

Wittig Olefination: Synthesis of 3-Alkylidene-piperidine Derivatives

Principle and Rationale

The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes.[6] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond where the C=O bond was.[7][8] The reaction proceeds through a [2+2] cycloaddition mechanism to form a transient four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.[9][10]

Choice of Ylide and Conditions: For introducing a simple methylene (=CH₂) group, methyltriphenylphosphonium bromide is treated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium tert-butoxide to generate the reactive ylide in situ.[6][9] The ketone in our substrate is somewhat sterically hindered, which can slow the reaction.[6][9] Using an unstabilized ylide (like Ph₃P=CH₂) is generally effective even for hindered ketones, whereas stabilized ylides (e.g., those with adjacent ester groups) may react poorly.[11][12]

Detailed Experimental Protocol

This protocol describes the methylenation of the ketone.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyltriphenylphosphonium Bromide357.237.52.68 g1.5
Anhydrous Tetrahydrofuran (THF)--30 mL-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)-7.02.8 mL1.4
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate213.275.01.07 g1.0
Saturated aq. NH₄Cl solution--20 mL-
Diethyl Ether--3 x 20 mL-
Anhydrous MgSO₄--~5 g-

Procedure:

  • To a flame-dried 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (2.68 g, 7.5 mmol).

  • Add anhydrous THF (30 mL) via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.8 mL of a 2.5 M solution, 7.0 mmol) dropwise via syringe. A deep orange or yellow color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

  • Cool the ylide solution back down to 0 °C.

  • In a separate flask, dissolve tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.07 g, 5.0 mmol) in 10 mL of anhydrous THF.

  • Add the ketone solution dropwise to the ylide suspension at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC or GC-MS.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL). The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration if necessary.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

Expected Results and Characterization
  • ¹H NMR: Appearance of two new signals in the alkene region (typically 4.5-5.0 ppm) corresponding to the exocyclic methylene protons (=CH₂).

  • ¹³C NMR: Disappearance of the ketone signal (~208 ppm) and appearance of two new signals: a quaternary alkene carbon and a terminal =CH₂ carbon.

  • IR Spectroscopy: Disappearance of the C=O ketone stretch (~1720 cm⁻¹). Appearance of a C=C stretch (~1650 cm⁻¹).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for C₁₂H₂₁NO₂ at m/z = 212.16.

Nucleophilic Addition: Synthesis of Tertiary Alcohols

Principle and Rationale

Organometallic reagents, such as Grignard (R-MgBr) and organolithium (R-Li) reagents, are powerful carbon nucleophiles that readily add to ketones to form alcohols.[13][14] This reaction creates a new C-C bond and converts the sp²-hybridized carbonyl carbon into a new sp³-hybridized stereocenter.

Stereochemical Considerations: The nucleophilic attack on the 3-ketone can occur from two faces, leading to two diastereomeric tertiary alcohols. The existing methyl group at the C4 position will sterically direct the incoming nucleophile. Attack is generally favored from the face opposite to the larger substituent, which in the likely chair conformation would be the equatorial methyl group. Therefore, axial attack of the nucleophile is often the major pathway, leading to an equatorial hydroxyl group. However, the exact diastereomeric ratio can be influenced by the specific reagent and reaction conditions. Organolithium reagents are generally more reactive than Grignard reagents and may exhibit different selectivity.[15][16]

Detailed Experimental Protocol

This protocol describes the addition of methylmagnesium bromide.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate213.275.01.07 g1.0
Anhydrous Tetrahydrofuran (THF)--25 mL-
Methylmagnesium Bromide (3.0 M in diethyl ether)-6.02.0 mL1.2
Saturated aq. NH₄Cl solution--20 mL-
Ethyl Acetate--3 x 20 mL-
Anhydrous Na₂SO₄--~5 g-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.07 g, 5.0 mmol) and dissolve it in anhydrous THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.0 mL of a 3.0 M solution, 6.0 mmol) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography to separate the diastereomers if possible and desired.

Expected Results and Characterization
  • ¹H NMR: Disappearance of the ketone's influence on adjacent protons. Appearance of a new singlet for the added methyl group (~1.2-1.5 ppm) and a broad singlet for the new hydroxyl proton. The two diastereomers will exhibit distinct sets of signals.

  • ¹³C NMR: Disappearance of the ketone signal (~208 ppm). Appearance of a new quaternary carbon signal corresponding to C3 (~70-80 ppm) and a new methyl signal.

  • IR Spectroscopy: Disappearance of the C=O ketone stretch (~1720 cm⁻¹). Appearance of a broad O-H stretch (~3400 cm⁻¹).

  • Mass Spectrometry (ESI+): Expected [M-H₂O+H]⁺ (loss of water) for C₁₂H₂₃NO₃ at m/z = 212.16. The full [M+H]⁺ peak is expected at m/z = 230.18.

Summary and Conclusion

The derivatization of the C3-ketone of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate offers a powerful platform for generating diverse chemical entities crucial for drug discovery programs. We have detailed three robust and highly utilized synthetic transformations: reductive amination, Wittig olefination, and Grignard addition. Each protocol provides a reliable pathway to a distinct class of compounds—amines, alkenes, and tertiary alcohols, respectively. The methods described are scalable and utilize common laboratory reagents, providing researchers with a practical toolkit for SAR exploration around this important pharmaceutical scaffold. Careful execution of these protocols and diligent characterization of the products will enable the rapid development of novel piperidine-based compounds.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Handouts. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 839-841. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wang, L., et al. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Nishiyama, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28045–28055. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Organic Reaction Mechanisms. (n.d.). Wittig - Common Conditions. University of Connecticut. [Link]

  • Witschard, G., & Griffin, C. E. (1963). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. The Journal of Organic Chemistry, 28(9), 2335-2339. [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]

  • Kalt, M. A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. [Link]

  • Yadav, P., & Singh, A. (2021). The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Drug Delivery and Therapeutics, 11(4-S), 154-157. [Link]

  • Hayashi, Y., et al. (2011). Intramolecular cross-aldol reaction to N-protected piperidine. ResearchGate. [Link]

  • Singh, G. S., & D'hooghe, M. (2020). Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2013(2), 194-219. [Link]

  • Wiley-VCH. (n.d.). Piperidine Spectra. SpectraBase. [Link]

  • Royal Society of Chemistry. (2018). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2018). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 6(38). [Link]

  • CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Funk, R. L., et al. (2010). A Merged Aldol Condensation, Alkene Isomerization, Cycloaddition/Cycloreversion Sequence Employing Oxazinone Intermediates for the Synthesis of Substituted Pyridines. Organic Letters, 12(21), 4904–4907. [Link]

  • Wang, Q., et al. (2021). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Journal of the Chinese Chemical Society. [Link]

  • Google Patents. (n.d.). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • Campos, K. R., et al. (2010). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 75(18), 6234–6242. [Link]

  • Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Kalt, M. A., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 124. [Link]

  • LibreTexts Chemistry. (n.d.). Organolithium reagent. [Link]

  • Tarasevych, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(12), 7355–7469. [Link]

  • Di Mola, A., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 9(15), 3743–3752. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

Introduction

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Janus kinase (Jak3) inhibitors. The synthesis, while achievable through several routes, can present challenges that affect both yield and purity. This guide provides a comprehensive resource to navigate these challenges, drawing from established literature and practical laboratory experience. An efficient and high-yielding synthetic pathway will be the primary focus of this guide.[1]

A recommended synthetic route starts from the readily available 4-methylpyridine and proceeds through a series of robust reactions to afford the target molecule in high overall yield.[1] The key steps include:

  • N-Benzylation of 4-methylpyridine.

  • Reduction of the pyridinium salt to N-benzyl-3-hydroxy-4-methylpiperidine.

  • Oxidation of the secondary alcohol to the corresponding ketone.

  • Debenzylation and N-Boc protection to yield the final product.

This guide will address potential issues at each of these stages.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate?

A1: With an optimized process starting from 4-methylpyridine, an overall yield of around 80% can be achieved.[1] However, yields can be significantly lower if reaction conditions are not carefully controlled at each step.

Q2: My final product is a yellow oil, but I expected a solid. What should I do?

A2: While some literature reports the product as an oil, it can often be obtained as a solid. The presence of residual solvents or minor impurities can prevent crystallization. Attempting purification by flash column chromatography on silica gel can help remove these impurities.[2]

Q3: Can I perform the debenzylation and N-Boc protection in a single step?

A3: Yes, a one-pot procedure for the debenzylation of the N-benzyl intermediate followed by Boc protection is feasible and can be more efficient. This is typically achieved by catalytic hydrogenation to remove the benzyl group, followed by the in-situ addition of di-tert-butyl dicarbonate (Boc)₂O.

Q4: What are the main safety precautions I should take during this synthesis?

A4: Several reagents used in this synthesis require careful handling. Jones reagent (chromic acid) is highly corrosive, toxic, and a known carcinogen.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Benzyl chloride is a lachrymator and should also be handled in a fume hood. Hydrogen gas used for debenzylation is highly flammable and requires a proper setup for catalytic hydrogenation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Issue 1: Low Yield in the Reduction of 1-benzyl-3-hydroxy-4-methylpyridinium chloride

Q: My reduction of the pyridinium salt with sodium borohydride is giving a low yield of N-benzyl-3-hydroxy-4-methylpiperidine. What could be the problem?

A: Low yields in this step are often due to the reactivity of sodium borohydride and the reaction conditions. Here are some potential causes and solutions:

Potential Cause Troubleshooting/Solution Scientific Rationale
Reaction of NaBH₄ with solvent If using methanol, the reaction can be violent at room temperature, consuming the reducing agent. Lowering the reaction temperature to -5°C can significantly improve the yield.Sodium borohydride reacts with protic solvents like methanol, especially at room temperature, leading to its decomposition and reduced efficiency in the desired reduction.
Formation of byproducts The high reactivity of NaBH₄ can sometimes lead to the formation of unwanted byproducts. Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can sometimes provide a cleaner reaction.Milder reducing agents can offer better selectivity and reduce the formation of over-reduced or other side products.
Incomplete reaction Ensure the pyridinium salt is fully dissolved and that the NaBH₄ is added portion-wise to control the reaction rate and temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.Proper mixing and controlled addition of the reagent ensure a homogenous reaction and prevent localized overheating, which can lead to decomposition.
Choice of reducing agent Some studies suggest that potassium borohydride (KBH₄) may be preferable to sodium borohydride for the reduction of pyridinium salts, often providing better yields.The difference in reactivity and solubility between KBH₄ and NaBH₄ can influence the outcome of the reduction, with KBH₄ sometimes offering a more controlled reaction.
Issue 2: Incomplete or Low-Yielding Jones Oxidation

Q: The oxidation of N-benzyl-3-hydroxy-4-methylpiperidine to the ketone is sluggish or gives a low yield. How can I improve this?

A: The Jones oxidation requires careful control of conditions to be effective. Here are some common issues and their solutions:

Potential Cause Troubleshooting/Solution Scientific Rationale
Poor quality of Jones reagent Prepare the Jones reagent fresh by dissolving chromium trioxide in aqueous sulfuric acid. The color of the reagent should be a clear reddish-orange.The active oxidizing species, chromic acid, is formed in situ. Old or improperly prepared reagent may have reduced activity.
Incorrect stoichiometry Ensure the correct molar ratio of the oxidizing agent to the alcohol is used. Typically, for the oxidation of a secondary alcohol to a ketone, a slight excess of the Jones reagent is sufficient.[3]Insufficient oxidant will lead to incomplete conversion of the starting material.
Suboptimal reaction temperature The oxidation is exothermic. The reaction should be cooled in an ice bath during the addition of the Jones reagent to maintain a low temperature (e.g., below 10°C).[4] After addition, the reaction can be allowed to warm to room temperature.Controlling the temperature prevents side reactions and decomposition of the product. Overheating can lead to the formation of undesired byproducts.
Presence of acid-sensitive groups While the Jones reagent is highly acidic, many functional groups are surprisingly tolerant. However, if your substrate has particularly acid-labile groups, consider using a milder, buffered oxidizing agent like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1]Milder oxidizing agents operate under less acidic conditions, which can prevent the degradation of sensitive molecules.
Work-up issues After the reaction is complete (indicated by a color change from orange-red to green), the excess oxidant must be quenched. Adding isopropanol until the green color persists is a common method. The subsequent work-up involving neutralization and extraction must be done carefully to avoid product loss.Proper quenching and work-up are crucial for isolating the product in high purity and yield. Incomplete quenching can lead to further reactions during work-up.
Issue 3: Difficulties with Debenzylation and Boc Protection

Q: I am having trouble with the debenzylation of N-benzyl-4-methyl-3-oxopiperidine or the subsequent Boc protection.

A: This two-step (or one-pot) transformation can be tricky. Here are some troubleshooting tips:

Potential Cause Troubleshooting/Solution Scientific Rationale
Inefficient Debenzylation Ensure the palladium on carbon (Pd/C) catalyst is of good quality and used in an appropriate amount (typically 5-10 mol%). The reaction may require an elevated hydrogen pressure (e.g., 50 psi) and/or heating to proceed efficiently. The solvent choice (e.g., methanol, ethanol) can also be critical.Catalytic hydrogenation is a surface reaction, and the activity of the catalyst is paramount. Reaction conditions like pressure, temperature, and solvent affect the rate and efficiency of the debenzylation.
Catalyst Poisoning If the starting material contains impurities (e.g., sulfur-containing compounds), it can poison the Pd/C catalyst. Ensure the N-benzyl intermediate is sufficiently pure before attempting debenzylation.Catalyst poisons bind to the active sites of the catalyst, rendering it inactive and halting the hydrogenation reaction.
Incomplete Boc Protection After debenzylation, ensure the reaction mixture is neutralized before adding di-tert-butyl dicarbonate ((Boc)₂O). A base such as triethylamine (Et₃N) is typically added to scavenge the acid formed during the reaction. Ensure at least one equivalent of (Boc)₂O is used.The free amine generated after debenzylation needs to be in its basic form to react with (Boc)₂O. Any residual acid will protonate the amine, making it unreactive.
Formation of side products during Boc protection The reaction of the free amine with (Boc)₂O should be performed at room temperature. Excessive heat can lead to the formation of byproducts. Monitor the reaction by TLC to avoid prolonged reaction times.While generally a clean reaction, side reactions can occur under forcing conditions. Monitoring the reaction ensures it is stopped once the starting material is consumed.
Acid-catalyzed removal of the Boc group The Boc protecting group is sensitive to acid. Ensure that the final product is not exposed to acidic conditions during work-up and purification.[5]The tert-butoxycarbonyl group is readily cleaved by even mild acids, which would lead to the unprotected piperidone.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-hydroxy-4-methylpiperidine
  • To a solution of 4-methylpyridine in a suitable solvent, add benzyl chloride dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated 1-benzyl-4-methylpyridinium chloride by filtration.

  • Dissolve the pyridinium salt in methanol and cool the solution to -5°C.

  • Add sodium borohydride portion-wise, maintaining the temperature below 0°C.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-benzyl-4-methyl-3-oxopiperidine (Jones Oxidation)
  • Dissolve N-benzyl-3-hydroxy-4-methylpiperidine in acetone and cool the solution in an ice bath.

  • Slowly add freshly prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 10°C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The color of the reaction mixture should change from reddish-orange to green.

  • Quench the excess oxidant by adding isopropanol dropwise until the green color persists.

  • Filter the mixture through a pad of celite to remove the chromium salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
  • Dissolve N-benzyl-4-methyl-3-oxopiperidine in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • To the filtrate, add triethylamine followed by di-tert-butyl dicarbonate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the final product by flash column chromatography on silica gel.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Work-up and Purification Procedure start->check_workup side_reactions Investigate Potential Side Reactions check_reagents->side_reactions If reagents are good check_conditions->side_reactions If conditions are correct check_workup->side_reactions If work-up is correct reoptimize Re-optimize Reaction side_reactions->reoptimize Identify and mitigate

Caption: A decision-making workflow for troubleshooting low product yield.

Synthetic Pathway Overview

SynthesisPathway cluster_0 Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate 4-Methylpyridine 4-Methylpyridine Pyridinium Salt Pyridinium Salt 4-Methylpyridine->Pyridinium Salt N-Benzylation N-Benzyl-3-hydroxy-4-methylpiperidine N-Benzyl-3-hydroxy-4-methylpiperidine Pyridinium Salt->N-Benzyl-3-hydroxy-4-methylpiperidine Reduction N-Benzyl-4-methyl-3-oxopiperidine N-Benzyl-4-methyl-3-oxopiperidine N-Benzyl-3-hydroxy-4-methylpiperidine->N-Benzyl-4-methyl-3-oxopiperidine Oxidation Final Product Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate N-Benzyl-4-methyl-3-oxopiperidine->Final Product Debenzylation & Boc Protection

Caption: The overall synthetic route from 4-methylpyridine.

References

  • Wikipedia. Jones oxidation. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Supplementary information. General experimental procedures. [Link]

  • Google Patents. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]

  • Beilstein Journals. A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Reddit. Experimental Help for Dieckmann Condensation. [Link]

  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

  • Der Pharma Chemica. Scholars Research Library. [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]

  • Sciencemadness.org. Help with debenzylation of N-Benzyl. [Link]

  • Semantic Scholar. A COMPARISON BETWEEN KBH4 AND NaBH4 IN THEIR REDUCTION OF PYRIDINIUM SALTS. [Link]

  • Organic Chemistry Portal. Silylative Dieckmann-Like Cyclizations of Ester-Imides (and Diesters). [Link]

  • PubMed. Silylative Dieckmann-like cyclizations of ester-imides (and diesters). [Link]

  • National Institute of Standards and Technology. 2-Piperidinone - the NIST WebBook. [Link]

  • RSC Publishing. Reduction of some 1-substituted pyridinium salts. [Link]

  • National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • ACS Publications. Sodium borohydride reduction of sterically hindered pyridinium salts. [Link]

  • Canadian Science Publishing. The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Scribd. BOC Deprotection 2 | PDF | High Performance Liquid Chromatography | Methanol. [Link]

  • PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • CORE. Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. [Link]

  • YouTube. Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. (PDF) Synthesis of Piperidones by MCR. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. [Link]

  • mzCloud. 4 Piperidone. [Link]

  • ElectronicsAndBooks. Mass spectra of piperidine dicarboxylic acids and their esters. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • ResearchGate. Synthesis of compound 4 via reduction of pyridinium salt by sodium borohydride. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust, field-tested protocols and troubleshooting advice. Here, we move beyond simple procedural lists to explain the "why" behind each step, ensuring you can adapt and overcome challenges in your own laboratory setting.

Introduction: The Challenge of Purity

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a valuable building block in medicinal chemistry. Its purification, however, can be non-trivial due to the presence of structurally similar impurities and its susceptibility to certain degradation pathways. This guide provides a systematic approach to achieving high purity, focusing on common issues and their resolutions.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Question 1: "My final product yield is significantly lower than expected after column chromatography. What are the likely causes?"

Low recovery after chromatographic purification is a frequent issue. The root cause often lies in one of several areas:

  • Compound Instability on Silica: The β-keto-ester-like functionality within the molecule can be sensitive to the acidic nature of standard silica gel. This can lead to degradation of the product directly on the column.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica in your chosen eluent system and adding 1-2% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites. Let this mixture stir for 30 minutes before packing the column.

  • Improper Solvent System (Eluent): If the eluent is too polar, the compound may elute too quickly, co-eluting with impurities. If it's not polar enough, the compound may have very broad peaks or fail to elute completely, leading to apparent loss on the column.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis before committing to a large-scale column. The ideal solvent system should give your target compound an Rf (retention factor) value between 0.25 and 0.35. A common starting point for this class of compounds is a mixture of ethyl acetate and hexane.

  • Co-elution with a UV-inactive Impurity: You may be unknowingly cutting your fractions incorrectly if a major, non-UV-active impurity is co-eluting with your product.

    • Solution: After running your column, analyze your fractions by a secondary method. A simple potassium permanganate stain of your TLC plate can reveal impurities that do not show up under a UV lamp.

Workflow for Optimizing Column Chromatography

cluster_prep Pre-Column Preparation cluster_execution Column Execution & Analysis cluster_outcome Outcome TLC 1. Run TLC with various Hexane/Ethyl Acetate ratios Rf 2. Identify system giving Rf = 0.25-0.35 for product TLC->Rf Silica 3. Prepare Silica Slurry + 1% Triethylamine Rf->Silica Pack 4. Pack Column with Deactivated Silica Silica->Pack Load 5. Load Crude Product (minimal solvent) Pack->Load Elute 6. Elute and Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC (UV and Permanganate Stain) Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine ReColumn Impure Fractions? Re-run column with shallower gradient Analyze->ReColumn Broad peaks or co-elution observed Start Impure Product (Post-Column) Recrystallize Attempt Recrystallization (e.g., Isopropanol/Hexane) Start->Recrystallize CheckPurity1 Check Purity (NMR, LC-MS) Recrystallize->CheckPurity1 Crystals Form PrepHPLC Utilize Preparative HPLC Recrystallize->PrepHPLC No Crystallization or Oiling Out CheckPurity1->PrepHPLC Impurity Persists Success Pure Product Achieved CheckPurity1->Success Purity >98% CheckPurity2 Check Purity (NMR, LC-MS) PrepHPLC->CheckPurity2 CheckPurity2->Success

Caption: Decision-making process for removing stubborn impurities.

Part 2: Frequently Asked Questions (FAQs)

Question 3: What is the most reliable method for purifying Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate on a multi-gram scale?

For multi-gram scale purification, a combination of techniques is often most effective.

  • Initial Work-up (Liquid-Liquid Extraction): After the reaction is complete, a proper aqueous work-up is the first line of defense. Quench the reaction carefully, then perform extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the combined organic layers with brine can help remove water-soluble impurities and salts.

  • Flash Column Chromatography: This is the workhorse for bulk purification. Using the deactivated silica and optimized eluent system described in Question 1 is crucial.

  • Recrystallization (Polishing Step): After chromatography, the combined "pure" fractions can be concentrated and recrystallized. This final "polishing" step removes trace impurities and often provides a stable, crystalline solid.

Question 4: What are the expected analytical and spectral data for the pure compound?

Verifying the purity and identity of your final product is critical. Below is a table of expected data.

Analysis Type Expected Result
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) Peaks corresponding to the Boc group (~1.4-1.5 ppm, 9H), the methyl group (doublet, ~1.1-1.2 ppm), and piperidine ring protons (multiplets, ~2.0-4.0 ppm). The exact shifts can vary.
¹³C NMR (CDCl₃) Expect signals for the carbonyl of the ketone (~208-212 ppm), the carbamate carbonyl (~154-155 ppm), the Boc quaternary carbon (~80 ppm), and various signals for the piperidine ring and methyl carbons.
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 228.15. Also look for sodium adduct [M+Na]⁺: 250.13.
Melting Point Approximately 75-80 °C (This can vary based on crystalline form and residual solvent).

Note: It is essential to compare your own spectral data with a reliable reference standard or literature values.

References

  • PubChem - National Library of Medicine. Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (This paper describes the foundational principles of Flash Chromatography). [Link]

Technical Support Center: Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This critical building block is an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors and other pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of its synthesis and overcome common side reactions.

The most prevalent and efficient synthetic route to the piperidone core involves an intramolecular cyclization of a linear diester, a reaction known as the Dieckmann Condensation .[3][4][5] This guide will focus primarily on the challenges associated with this pathway.

Core Synthesis Pathway: The Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[4][5] For the target molecule, a suitable starting material would be a diester such as Diethyl 3-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)pentanoate. The strong base deprotonates the α-carbon, which then acts as a nucleophile, attacking the other ester carbonyl to form the six-membered ring.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ring Closure & Product Formation start Acyclic Diester Precursor base Base (e.g., NaOEt) start->base Deprotonation at α-carbon enolate Enolate Intermediate base->enolate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack product_enolate Product Enolate (Stabilized) tetrahedral->product_enolate Elimination of -OEt final_product Target β-Keto Ester (after acidic workup) product_enolate->final_product Protonation G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decarboxylation start β-Keto Ester Product acid_cat H₃O⁺ or OH⁻ start->acid_cat Ester Cleavage intermediate β-Keto Acid Intermediate acid_cat->intermediate transition Cyclic Transition State intermediate->transition Heat (Δ) enol Enol Intermediate + CO₂ transition->enol Pericyclic Reaction ketone Decarboxylated Ketone enol->ketone Tautomerization

Sources

Technical Support Center: Stereoselectivity in Reactions of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common stereoselectivity challenges encountered during the chemical modification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Diastereoselective Reduction

The reduction of the ketone in Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate to the corresponding alcohol, 1-Boc-4-methylpiperidin-3-ol, creates a new stereocenter at the C3 position. The orientation of the resulting hydroxyl group relative to the methyl group at C4 determines whether the cis or trans diastereomer is formed. Controlling this outcome is a frequent challenge.

Q1: My reduction of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A1: Understanding the lack of selectivity with NaBH₄ is the first step. Sodium borohydride is a relatively small and unhindered hydride donor.[1][2] Consequently, it can approach the carbonyl group from either the axial or equatorial face of the piperidine ring with similar ease, leading to a poor diastereomeric ratio. The methyl group at the C4 position offers minimal steric hindrance to influence the trajectory of the incoming hydride.

To enhance selectivity, you need to employ a reducing agent with greater steric bulk. This will create a significant energy difference between the transition states for axial and equatorial attack.

Recommended Solutions:

  • Utilize a sterically hindered reducing agent: Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are significantly larger than NaBH₄.[3][4][5] The bulky sec-butyl groups will preferentially deliver the hydride from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the trans isomer.[4][5][6]

  • Employ a directing group strategy: While more synthetically involved, introducing a temporary directing group can chelate with the reducing agent and force hydride delivery from a specific face.

Below is a troubleshooting workflow to improve diastereoselectivity:

Caption: Troubleshooting workflow for improving diastereoselectivity.

Q2: I need to synthesize the cis-4-methyl-3-hydroxypiperidine derivative. Which conditions will favor its formation?

A2: The formation of the cis isomer, where the hydroxyl and methyl groups are on the same face of the ring, requires the formation of the equatorial alcohol. This results from the axial attack of the hydride on the ketone.

Key Principles:

  • Axial vs. Equatorial Attack: In the chair conformation of the piperidine ring, the substituent at C4 (methyl group) will preferentially occupy the equatorial position to minimize steric strain.[7][8] The incoming nucleophile (hydride) can attack from the axial or equatorial face.

    • Axial attack leads to the equatorial alcohol (cis product). This pathway is often favored by smaller, unhindered nucleophiles.[9]

    • Equatorial attack leads to the axial alcohol (trans product). This is generally favored by bulky nucleophiles that are sterically hindered from the axial face.[9][10]

Recommended Approach:

  • Use a less sterically demanding borohydride: While NaBH₄ may give mixtures, sometimes modifying the conditions can favor the cis isomer. The use of sodium borohydride in the presence of a cerium salt (Luche reduction) can sometimes enhance selectivity for the axial attack.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest.[11][12][13][14] The transition state for axial attack is often lower in energy, leading to the kinetically favored cis product. At higher temperatures, the reaction may be reversible, leading to the more stable thermodynamic product, which is typically the trans isomer where the bulky hydroxyl group is in the equatorial position.

ReagentTypical ConditionsMajor ProductExpected Diastereomeric Ratio (cis:trans)
NaBH₄ Methanol, 0 °C to rtMixture~1:1 to 3:7
L-Selectride® THF, -78 °Ctrans<5:95
K-Selectride® THF, -78 °Ctrans<5:95

Frequently Asked Questions (FAQs)

Q3: How does the N-Boc protecting group influence the stereochemical outcome of reactions?

A3: The N-Boc (tert-butyloxycarbonyl) group is large and conformationally significant. It can influence the equilibrium between different chair conformations of the piperidine ring. However, in the case of reductions at C3, its primary role is electronic and as a protecting group. For reactions at the α-carbon (C2 or C6), the Boc group can have a more pronounced steric directing effect.

Q4: I am planning an alkylation reaction on Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. What are the key considerations for stereocontrol?

A4: Alkylation will likely proceed via an enolate intermediate. The regioselectivity (alkylation at C2 vs. C4) and stereoselectivity will depend on the enolate formation conditions.

  • Kinetic vs. Thermodynamic Enolates:

    • Kinetic enolate: Formed by using a strong, sterically hindered base (e.g., LDA) at low temperatures.[13][15] Deprotonation will occur at the less substituted C2 position.

    • Thermodynamic enolate: Formed using a smaller, less hindered base at higher temperatures, allowing for equilibrium to be established.[13][15] This will favor the more substituted enolate at the C4 position.

  • Stereoselectivity of Alkylation: The incoming electrophile will generally approach the enolate from the face opposite to the existing methyl group at C4 to minimize steric hindrance.

G start Alkylation of N-Boc-4-methyl-3-oxopiperidine base_choice Choice of Base and Temperature start->base_choice kinetic Kinetic Control (LDA, -78 °C) base_choice->kinetic Strong, bulky base, low temp. thermodynamic Thermodynamic Control (NaH, rt) base_choice->thermodynamic Weaker base, higher temp. enolate_2 Formation of C2 Enolate kinetic->enolate_2 enolate_4 Formation of C4 Enolate thermodynamic->enolate_4 alkylation_2 Alkylation at C2 enolate_2->alkylation_2 alkylation_4 Alkylation at C4 enolate_4->alkylation_4

Caption: Decision pathway for regioselective alkylation.

Q5: What analytical techniques are best for determining the diastereomeric ratio of my products?

A5: ¹H NMR spectroscopy is the most common and effective method. The axial and equatorial protons in the piperidine ring will have different chemical shifts and coupling constants. Specifically, the proton at C3 (the carbon bearing the hydroxyl group) will show a distinct multiplicity and coupling constant depending on its axial or equatorial orientation, which can be used to determine the relative stereochemistry. For complex cases, 2D NMR techniques like NOESY can be used to confirm through-space interactions and definitively assign the stereochemistry.

Experimental Protocols

Protocol 1: Diastereoselective Reduction to the trans-Alcohol using L-Selectride®

This protocol is designed to maximize the formation of the trans-1-Boc-4-methylpiperidin-3-ol.

Materials:

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of L-Selectride®: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of water, followed by saturated aqueous NaHCO₃ solution.

  • Oxidative Workup: Allow the mixture to warm to room temperature. Slowly add 30% H₂O₂ to oxidize the borane byproducts. An exotherm may be observed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to quench excess peroxide, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trans-alcohol.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Fiveable. Kinetic vs. Thermodynamic Control Definition. [Link]

  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]

  • Organic Chemistry. (2021, September 27). L-Selectride Reduction Mechanism. YouTube. [Link]

  • Reddit. (2019, November 21). Axial and equatorial attack on cyclohexanone preference. r/chemhelp. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chem-Station. (2017, May 22). L/N/K-Selectride. [Link]

  • Grokipedia. L-selectride. [Link]

  • Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • University of Calgary. Substituted Cyclohexanes. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Wikipedia. L-selectride. [Link]

  • Charette Group. Reduction of Cyclic Ketones. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • YouTube. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • Khan Academy. Kinetic and thermodynamic enolates. [Link]

  • Lumen Learning. Axial and Equatiorial Bonds in Cyclohexane. [Link]

  • Fiveable. Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]

Sources

Technical Support Center: Optimization of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will address common challenges, explain the causality behind experimental choices, and provide validated protocols to ensure reproducible, high-yield results.

The intramolecular cyclization of the corresponding acyclic diester via a Dieckmann condensation is a primary route to this valuable piperidone intermediate.[1][2] Success in this reaction hinges on precise control over reaction parameters, particularly time and temperature, to favor the desired cyclization while minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low yields are often multifactorial. The primary culprits are typically incomplete reaction, degradation of the product, or competing side reactions.

  • Potential Cause 1: Ineffective Base or Incomplete Deprotonation. The Dieckmann condensation is base-catalyzed and requires the formation of an ester enolate.[3] If the base is not strong enough or is used in insufficient quantity, the initial deprotonation will be inefficient, leading to a slow or incomplete reaction. The resulting β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting material, and it will be deprotonated by the alkoxide base. This final deprotonation is the thermodynamic driving force of the reaction, shifting the equilibrium toward the product.[4][5] Therefore, at least a full equivalent of base is required.

    • Solution:

      • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) are common choices.[6] For large-scale preparations, NaH or t-BuOK in an aprotic solvent like THF or toluene is often preferred to minimize side reactions.[3]

      • Base Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of the base to drive the reaction to completion. If using NaH, be mindful of its purity (often sold as a 60% dispersion in mineral oil) and adjust the mass accordingly.[7]

  • Potential Cause 2: Intermolecular Claisen Condensation. If the reaction concentration is too high, the ester enolate can react with another molecule of the starting diester instead of cyclizing. This leads to the formation of oligomeric or polymeric side products, which are often observed as an intractable oil or precipitate.[7]

    • Solution:

      • High Dilution: Perform the reaction under high-dilution conditions. A significant increase in solvent volume can dramatically improve the yield of the intramolecular product.[3] A slow addition of the diester substrate to a refluxing suspension of the base in the solvent is a standard technique to maintain a low concentration of the starting material.

  • Potential Cause 3: Retro-Dieckmann Reaction. The Dieckmann condensation is a reversible process.[3] The cyclic β-keto ester product can be cleaved by alkoxides, especially at elevated temperatures during workup.

    • Solution:

      • Careful Workup: During the aqueous workup, the acidification step to protonate the product enolate can be exothermic. It is crucial to maintain a low temperature (e.g., 0-5 °C) during acidification to prevent the retro-Dieckmann reaction.[3]

Question 2: I'm observing significant side-product formation. What are they and how can I minimize them?

The primary side product is typically from the intermolecular Claisen condensation, as discussed above. However, other impurities can arise.

  • Potential Cause 1: Thermal Degradation of the Boc Group. The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic conditions but can be thermally labile, especially at high temperatures for extended periods.[8][9] While significant degradation under typical Dieckmann conditions is uncommon, excessively high temperatures or prolonged reaction times could lead to some cleavage.

    • Solution:

      • Temperature Control: Avoid excessive heating. Refluxing toluene (approx. 110 °C) is generally a safe upper limit. If using a stronger base like t-BuOK, the reaction can often be run at lower temperatures (e.g., room temperature to 50 °C).

      • Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS) and quench it as soon as the starting material is consumed. Prolonged heating after completion offers no benefit and increases the risk of side reactions.[3]

  • Potential Cause 2: Hydrolysis of Esters. If there is residual water in the starting materials or solvent, the base can catalyze the saponification (hydrolysis) of the ester groups, rendering the starting material unable to cyclize.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents. If using sodium hydride, wash the dispersion with anhydrous hexane to remove the mineral oil before use.

Below is a diagram illustrating the competition between the desired intramolecular cyclization and the undesired intermolecular side reaction.

G cluster_0 Reaction Pathways cluster_1 Desired Path (Intramolecular) cluster_2 Side Reaction (Intermolecular) SM Acyclic Diester Substrate Enolate Ester Enolate (Key Intermediate) SM->Enolate + Base Intra Dieckmann Cyclization (Favored by High Dilution) Enolate->Intra Inter Claisen Condensation (Favored by High Concentration) Enolate->Inter + Another Diester Molecule Product Tert-butyl 4-methyl- 3-oxopiperidine-1-carboxylate Intra->Product SideProduct Oligomeric Side Products Inter->SideProduct

Caption: Competing reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the reaction?

A: The optimal temperature is a balance between reaction rate and selectivity.

  • With a powerful base like potassium tert-butoxide (t-BuOK) in THF, the reaction can often be run efficiently at temperatures ranging from room temperature (20-25 °C) to 40 °C.

  • With sodium hydride (NaH) in a higher boiling solvent like toluene, reflux temperature (approx. 110 °C) is commonly used to ensure a reasonable reaction rate.

  • It is always recommended to start with milder conditions and monitor the reaction's progress. An initial temperature of 50 °C can be a good starting point to evaluate reactivity before proceeding to reflux.[3]

Q: How long should the reaction be run?

A: Reaction time is highly dependent on the temperature, base, and substrate concentration. A typical range is between 2 to 24 hours.[3] Over-running the reaction can lead to decreased yields due to side reactions or product degradation.[3]

  • Best Practice: The most reliable method is to monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped once consumption of the starting material is complete.

Q: How does the choice of base and solvent affect the optimization of time and temperature?

A: The base and solvent system is critical.

  • Stronger Bases (e.g., t-BuOK, NaH): Allow for lower reaction temperatures and shorter reaction times.

  • Weaker Bases (e.g., NaOEt): May require higher temperatures (reflux) and longer times to drive the reaction to completion.

  • Solvents: Aprotic solvents like THF, toluene, or dioxane are preferred.[6] Toluene is advantageous for reactions requiring higher temperatures, while THF is excellent for reactions run at or below its boiling point (66 °C). The choice of solvent can influence the solubility of the intermediate enolate salt, affecting the reaction rate.

The following table summarizes recommended starting conditions for optimization:

BaseSolventTemperature Range (°C)Typical Time (h)Key Considerations
Potassium tert-butoxide (t-BuOK)THF25 - 502 - 6Very effective at lower temperatures. Highly hygroscopic.
Sodium Hydride (NaH, 60% disp.)Toluene80 - 110 (Reflux)4 - 12Industry standard. Requires careful handling and anhydrous conditions.
Sodium Ethoxide (NaOEt)Ethanol / Toluene78 - 110 (Reflux)12 - 24Can lead to transesterification if the starting material is not an ethyl ester.

Experimental Protocols

Protocol 1: General Procedure for Optimization Screening

This protocol outlines a general method for setting up the Dieckmann condensation.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene (e.g., 200 mL for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.

  • Base Addition: Add potassium tert-butoxide (1.2 eq) or sodium hydride (1.2 eq, 60% dispersion, washed with hexane) to the solvent.

  • Heating: Heat the suspension to the desired reaction temperature (e.g., 80 °C).

  • Substrate Addition: Dissolve the acyclic diester starting material (1.0 eq) in a small volume of anhydrous toluene and add it to the dropping funnel. Add the substrate solution dropwise to the stirred base suspension over 1-2 hours.

  • Reaction: Stir the mixture at the set temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid to quench the excess base and protonate the product.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a β-keto ester, can be purified by column chromatography on silica gel or by vacuum distillation.[10][11]

Optimization Workflow Diagram

The following diagram illustrates a logical workflow for optimizing the reaction conditions.

G Start Start Optimization Base Select Base & Solvent (e.g., t-BuOK in THF) Start->Base Temp Screen Temperature (e.g., 25°C, 40°C, 60°C) Base->Temp Time Monitor Reaction vs. Time (TLC / LC-MS) Temp->Time Analysis Analyze Yield & Purity Time->Analysis Troubleshoot Low Yield or Side Products? Analysis->Troubleshoot Dilution Increase Dilution (Slow Addition) Troubleshoot->Dilution Yes End Optimized Protocol Troubleshoot->End No Dilution->Temp Re-screen

Caption: A systematic workflow for reaction optimization.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate.

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. HETEROCYCLES, Vol. 74, 2007.

  • Purification of baker's yeast β-keto ester oxidoreductase. ResearchGate.

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate.

  • Dieckmann condensation. Wikipedia.

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.

  • Dieckmann Condensation. Chemistry LibreTexts.

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PubMed Central.

  • Beta ketoester compositions and method of manufacture. Google Patents.

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

  • Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.

  • Dieckmann Condensation. Alfa Chemistry.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

  • Experimental Help for Dieckmann Condensation. Reddit.

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.

  • A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate.

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • Dieckmann Condensation Reaction Mechanism. YouTube.

  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.

Sources

Troubleshooting guide for the synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, providing in-depth explanations and actionable solutions based on established chemical principles and field experience.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has stalled, or the yield of the target β-keto ester is significantly lower than expected. What are the primary factors to investigate?

A1: Low or no yield in this synthesis, particularly when proceeding via a Dieckmann Condensation, often points to issues with the reaction setup or the reagents themselves. The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions.[1][2] Here are the most common culprits and their solutions:

  • Inactive Base: The reaction is typically base-catalyzed, with sodium hydride (NaH) or sodium ethoxide being common choices.[1][3] Sodium hydride is particularly susceptible to deactivation by moisture. If your NaH is old or has been improperly stored, it may be coated with inactive sodium hydroxide.

    • Solution: Use freshly opened NaH or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation (perform this with extreme caution and under an inert atmosphere). Alternatively, consider using a different base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF, which can offer better solubility and reactivity at lower temperatures.[1]

  • Presence of Moisture or Protic Solvents: The enolate intermediate is highly basic and will be quenched by any protic source, such as water or alcohols, halting the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and maintain a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction period.

  • Incorrect Stoichiometry: The Dieckmann condensation requires a stoichiometric amount of base. This is because the resulting β-keto ester product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[4] Using only a catalytic amount of base will result in poor yields.

    • Solution: Use at least one full equivalent of the base. Some protocols suggest a slight excess (e.g., 1.1 equivalents) to ensure the reaction goes to completion.

  • Purity of Starting Material: The starting diester must be of high purity. Impurities can interfere with the reaction or introduce side reactions.

    • Solution: Purify the starting diester (e.g., by distillation or column chromatography) before use. Confirm purity by ¹H NMR and/or GC-MS.

BasepKa of Conjugate AcidCommon SolventKey Considerations
Sodium Hydride (NaH)~35THF, Toluene, BenzeneInsoluble, requires higher temperatures. Highly sensitive to moisture.[3]
Sodium Ethoxide (NaOEt)~16EthanolCan lead to transesterification if the starting material is not an ethyl ester.
Potassium tert-Butoxide (t-BuOK)~17THF, t-BuOHBulky base, good for minimizing side reactions. Soluble in THF.[1]
LDA / LHMDS~36 / ~26THFVery strong, non-nucleophilic bases. Ideal for low-temperature reactions to improve selectivity.[1]
Q2: My crude product is a persistent, viscous oil that won't crystallize, making isolation difficult. What causes this and how can it be resolved?

A2: The formation of an orange-reddish or brown oil is a frequent issue in Dieckmann condensations and often indicates the presence of impurities, primarily oligomers from intermolecular side reactions.[3]

  • Cause - Intermolecular vs. Intramolecular Reaction: The Dieckmann condensation (intramolecular) is in competition with an intermolecular Claisen condensation, which leads to the formation of dimers and oligomers. This side reaction is favored at higher concentrations.

  • Solution - High-Dilution Principle: To strongly favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions. This reduces the probability of two different molecules reacting with each other.

    • Practical Step: A common starting point is a concentration of around 0.1 M or less.[3] This can be achieved by slowly adding the diester starting material via a syringe pump over several hours to a refluxing suspension of the base in the solvent. This ensures the concentration of the starting material remains low at all times.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Outcome High_Concentration High Concentration Intermolecular Intermolecular Reaction (Oligomerization) High_Concentration->Intermolecular Favors Low_Concentration Low Concentration (High Dilution) Intramolecular Intramolecular Reaction (Dieckmann Cyclization) Low_Concentration->Intramolecular Favors Oily_Impure_Product Oily, Impure Product Intermolecular->Oily_Impure_Product Desired_Product Target Product: Tert-butyl 4-methyl- 3-oxopiperidine-1-carboxylate Intramolecular->Desired_Product

Caption: Reaction pathway control via concentration.

  • Solution - Acidic Workup: Even with some impurities, proper workup can facilitate purification. The initial product is a basic enolate salt. A careful acidic quench is required to protonate it to the neutral β-keto ester.

    • Practical Step: After the reaction is complete, cool the mixture and cautiously quench it with a proton source like acetic acid or a dilute aqueous acid (e.g., 1M HCl).[3] Sometimes, using a stronger acid during workup can help break up emulsions and encourage product crystallization.

Q3: My post-reaction analysis (TLC, LC-MS) shows multiple products. What are the likely side reactions and how can I control them?

A3: Besides oligomerization, other side reactions can occur depending on the specific reagents and conditions used. A logical approach to troubleshooting can help identify and mitigate these issues.

  • Hydrolysis: If the workup is too harsh (e.g., strong acid or base at high temperatures), either the tert-butyl ester of the Boc protecting group or the ester involved in the cyclization can be hydrolyzed.

    • Mitigation: Use mild conditions for the workup. A buffered solution or a weak acid like acetic acid is often sufficient. Keep temperatures low during extraction.

  • Loss of Boc Group (Deprotection): Strongly acidic conditions during workup or purification can cleave the Boc protecting group.

    • Mitigation: If deprotection is observed, use a milder acid for the quench (e.g., saturated ammonium chloride solution). When performing column chromatography, it may be necessary to add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to prevent cleavage of the acid-labile Boc group on the silica gel.

  • Multiple Enolization Sites: If the starting material is not symmetric, deprotonation can occur at multiple α-positions, leading to different regioisomers. For the synthesis of the target molecule, the starting diester is typically designed to avoid this ambiguity.

G start Low Yield or Multiple Products check_base Is the base active and stoichiometry correct? start->check_base check_conditions Are conditions strictly anhydrous and high-dilution? check_base->check_conditions Yes fix_base Use fresh base (e.g., NaH) or an alternative (e.g., t-BuOK). Ensure >1 equivalent. check_base->fix_base No check_workup Is the workup mild enough to prevent hydrolysis/deprotection? check_conditions->check_workup Yes fix_conditions Flame-dry glassware. Use anhydrous solvent. Employ slow addition of substrate. check_conditions->fix_conditions No fix_workup Quench with weak acid (e.g., AcOH). Keep temperature low. check_workup->fix_workup No purify Purify via column chromatography (may require buffered eluent). check_workup->purify Yes fix_base->start fix_conditions->start fix_workup->start success Successful Synthesis purify->success

Caption: Troubleshooting workflow for synthesis optimization.

Q4: What is a reliable protocol for the purification of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate?

A4: Purification typically involves a standard aqueous workup followed by column chromatography.

  • Step 1: Aqueous Workup: After quenching the reaction, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate or ether) and washed sequentially with water and brine.[5] This removes inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Step 2: Column Chromatography: Silica gel column chromatography is a standard method for purifying compounds of this type.[6]

    • Solvent System (Eluent): A non-polar/polar solvent system is used. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined beforehand using TLC analysis.

    • TLC Analysis: Spot the crude material on a silica TLC plate and test various solvent ratios. The ideal system will show good separation between the product spot (typically with an Rf value of 0.2-0.4) and any impurities.

    • Preventing Degradation: As mentioned in Q3, if the product is sensitive to the acidic nature of silica gel, add a small amount of triethylamine to the eluent.

StepProcedurePurposeKey Tips
Quenching Cautiously add a proton source (e.g., AcOH, aq. NH₄Cl, or dilute HCl) at 0 °C.Neutralize the basic enolate salt.Avoid strong acids or high temperatures to prevent side reactions.
Extraction Dilute with an organic solvent (EtOAc, Et₂O) and wash with H₂O and brine.Remove inorganic salts and water-soluble impurities.Ensure layers separate cleanly. Dry the final organic layer thoroughly.
Chromatography Purify on a silica gel column.Isolate the target compound from non-polar and polar impurities.Determine eluent system by TLC. Add Et₃N if Boc-group instability is an issue.
Crystallization If possible, crystallize the purified oil from a suitable solvent system (e.g., hexanes/ether).Obtain a pure, solid final product.Often requires a highly pure product from chromatography first.

References

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. Available at: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

  • Reddit. (2023). Dieckman Condensation Troubleshooting HELP. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Supplementary Information. General procedure from N-methyl-N-phenylmethacrylamide. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Master The Dieckmann Condensation in 12 Minutes! YouTube. Available at: [Link]

  • MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Involving Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its reaction work-up, ensuring the integrity of your product.

I. Understanding the Molecule: Key Sensitivities

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a valuable building block in pharmaceutical synthesis. However, its structure presents two primary challenges during work-up:

  • Acid-Labile N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[1][2] The stability of the Boc group is inversely related to the stability of the tert-butyl cation formed during its cleavage.[2][3]

  • β-Keto Piperidone Core: The ketone functionality at the 3-position is adjacent to a methylene group, making the α-protons acidic. This can lead to enolization, especially under basic conditions, potentially resulting in side reactions or purification difficulties.[4][5]

A successful work-up procedure hinges on carefully controlling the pH and avoiding harsh conditions that could compromise the molecule's integrity.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is a standard aqueous work-up procedure for a reaction mixture containing Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate?

A standard work-up involves a series of aqueous washes to remove inorganic salts, water-soluble reagents, and byproducts. A typical sequence is as follows:

  • Quenching: If your reaction involves reactive reagents, quench them appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash with water to remove any remaining water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium chloride (brine) to reduce the water content in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Q2: I suspect I'm losing my Boc group during the work-up. How can I confirm this and what can I do to prevent it?

Confirmation:

  • TLC Analysis: Co-spot your crude product with the starting material. The deprotected product will have a significantly different (more polar) Rf value. Staining with ninhydrin can be highly effective, as it will develop a color with the newly formed secondary amine.[6]

  • NMR Spectroscopy: Look for the disappearance of the characteristic singlet for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm in the ¹H NMR spectrum.

Prevention:

  • Avoid Strong Acids: Do not use acidic washes (e.g., dilute HCl) to remove basic impurities. The Boc group is highly sensitive to acid.[7][8]

  • Use Weakly Basic Washes: A saturated solution of sodium bicarbonate is generally safe for neutralizing residual acid. Avoid strong bases like sodium hydroxide, as this can promote enolization and other side reactions.

  • Minimize Contact Time: Perform aqueous washes efficiently to minimize the contact time of your product with the aqueous phase.

Q3: My product appears to be an oil, but I expect a solid. What could be the issue?

The presence of impurities can often prevent a compound from solidifying. Potential issues include:

  • Residual Solvent: Ensure all organic solvent has been removed under high vacuum.

  • Incomplete Reaction: The presence of starting materials can affect the physical state of the product.

  • Side Products: Unwanted byproducts formed during the reaction or work-up can act as impurities. Consider purification by flash column chromatography.

Q4: I'm seeing an unexpected byproduct in my NMR. What are the likely culprits?

  • Enamine Formation: If your reaction conditions or work-up involve a secondary amine (e.g., from deprotection of another starting material or as an impurity), it can react with the ketone to form an enamine.[9][10][11]

  • Alkylation: If the Boc group is partially cleaved, the resulting tert-butyl cation can alkylate other nucleophilic sites on your molecule or other species in the reaction mixture.[12]

III. Troubleshooting Guide

This section addresses specific problems that may arise during the work-up and purification of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Problem Potential Cause Troubleshooting Steps & Rationale
Low Yield After Extraction Product is water-soluble. The piperidone core imparts some water solubility. Perform multiple extractions (3-4 times) with your organic solvent to maximize recovery.
Emulsion formation during washing. Emulsions are common when using chlorinated solvents like dichloromethane. To break an emulsion, add brine or a small amount of a more nonpolar solvent like hexane. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Product Degradation on Silica Gel Silica gel is slightly acidic. The acidity of standard silica gel can be sufficient to cause partial deprotection of the Boc group, especially with prolonged contact.
Solution 1: Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.
Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography.
Streaking or Tailing on TLC/Column Enolization of the β-keto system. The acidic α-proton can interact with the stationary phase, leading to poor peak shape.
Solution: Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol (0.5-1%) to your eluent can help improve the peak shape by competing for active sites on the silica gel.
Formation of a New, Less Polar Spot on TLC Enamine formation. Reaction of the ketone with a secondary amine impurity.
Solution: Purification: Enamines can often be separated from the desired ketone by flash column chromatography. Ensure all glassware is clean and free of amine contaminants.

IV. Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Reaction Quenching (Example): Cool the reaction mixture to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 50 mL of saturated aqueous NaHCO₃ solution.

    • 50 mL of water.

    • 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a 9:1 mixture of hexane and ethyl acetate containing 1% triethylamine.

  • Column Packing: Pack a column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

V. Visualizing the Process

Work-up Workflow

Workup_Workflow Reaction Reaction Mixture Quench Quench (e.g., sat. aq. NH4Cl) Reaction->Quench Extract Extract (e.g., EtOAc) Quench->Extract Wash_Bicarb Wash (sat. aq. NaHCO3) Extract->Wash_Bicarb Organic Layer Wash_Water Wash (H2O) Wash_Bicarb->Wash_Water Wash_Brine Wash (Brine) Wash_Water->Wash_Brine Dry Dry (e.g., Na2SO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purify (Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: General workflow for the work-up of reactions involving Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Potential Side Reactions

Side_Reactions cluster_0 Acid-Catalyzed Deprotection cluster_1 Enamine Formation Start_Boc N-Boc Protected Ketone Deprotected Deprotected Piperidone Start_Boc->Deprotected H+ Start_Ketone N-Boc Protected Ketone Enamine Enamine Product Start_Ketone->Enamine Amine R2NH (Secondary Amine) Amine->Enamine

Caption: Common side reactions encountered during the work-up of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

VI. References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Fiveable. β-keto esters Definition. [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. Flow protocol for the preparation of N-Boc- β -amino ketones 3a – g. [Link]

  • PMC - NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

  • Master Organic Chemistry. Enamines. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Wikipedia. Enamine. [Link]

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • ResearchGate. Enamine formation of β‐keto amides. [Link]

  • YouTube. synthesis of enamines from secondary amines and carbonyl compounds. [Link]

  • Google Patents. US2826537A - Method for purification of ketones.

  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • PubChem. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. [Link]

  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]

  • PubChem. N-(tert-butoxycarbonyl)piperidine. [Link]

  • Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

Sources

Navigating the Stability of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. As a key building block in modern medicinal chemistry, understanding its stability profile is paramount to ensure the integrity of your experiments and the quality of your synthesized materials. This guide, structured in a flexible question-and-answer format, provides in-depth, field-proven insights into the stability of this compound under various conditions, troubleshooting advice for common experimental challenges, and detailed analytical protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning a multi-step synthesis. What are the primary stability concerns I should have for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate?

Your primary concern should be the lability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is notoriously sensitive to acid and can be readily cleaved, exposing the secondary amine of the piperidine ring.[1] This premature deprotection can lead to a host of side reactions, including unwanted N-alkylation, N-acylation, or participation in subsequent reaction steps, ultimately reducing the yield and purity of your desired product.

Additionally, the β-amino ketone functionality may be susceptible to degradation, particularly under harsh basic or acidic conditions, which could potentially lead to ring-opening or other rearrangements.

Q2: My reaction requires acidic conditions. How can I minimize the degradation of the Boc-protected piperidone?

While the Boc group is inherently acid-sensitive, the rate of cleavage is highly dependent on the acid strength, temperature, and solvent.

  • Choice of Acid: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will rapidly remove the Boc group, even at room temperature.[1] If your reaction chemistry allows, consider using milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid, which may be less aggressive towards the Boc group.

  • Temperature Control: Perform your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Boc deprotection is significantly accelerated at elevated temperatures.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce the exposure of the starting material to acidic conditions.

If significant degradation is unavoidable, it may be necessary to reconsider your synthetic strategy. This could involve introducing the piperidine moiety at a later stage or using a more acid-stable protecting group for the nitrogen, such as the benzyloxycarbonyl (Cbz) group.

Q3: Is Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate stable to basic conditions?

Generally, the Boc protecting group is stable to a wide range of basic and nucleophilic conditions.[2][3] This allows for reactions such as saponification of esters or other base-mediated transformations elsewhere in the molecule without significant cleavage of the Boc group.

However, the β-amino ketone functionality could be susceptible to base-catalyzed reactions like aldol condensation or retro-Michael type reactions, especially under strong basic conditions or elevated temperatures. It is always advisable to perform a small-scale pilot reaction to assess the stability of your compound under the specific basic conditions of your experiment.

Q4: I'm observing an unexpected impurity in my reaction mixture that I suspect is a degradation product. How can I identify it?

The most common degradation pathway under acidic conditions is the loss of the Boc group to yield 4-methyl-3-oxopiperidine. Under other stress conditions, more complex degradation products may form.

To identify unknown impurities, a combination of analytical techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying unknown impurities. By comparing the mass of the impurity to the mass of the starting material and considering plausible degradation pathways, you can often deduce the structure of the degradant.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity and further confirm its identity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy can provide definitive structural information.

A forced degradation study (see detailed protocol below) can be invaluable in proactively identifying potential degradation products and developing a stability-indicating analytical method.

Stability Profile Summary

Stress ConditionExpected StabilityPotential Degradation PathwaysPrimary Degradation Product(s)
Acidic (e.g., 1M HCl, TFA) Low Cleavage of the Boc protecting group.4-methyl-3-oxopiperidine
Basic (e.g., 1M NaOH) Moderate to High Generally stable, but potential for β-amino ketone mediated reactions.Potential for aldol products or ring-opened species under harsh conditions.
Oxidative (e.g., H₂O₂) Moderate Oxidation of the piperidine ring, potentially at the nitrogen (if deprotected) or alpha to the ketone.N-oxides (if Boc is cleaved), ring-opened products, or hydroxylated species.
Thermal Moderate to High Thermolytic cleavage of the Boc group at high temperatures.4-methyl-3-oxopiperidine, isobutylene, and CO₂.[4]
Photolytic Moderate to High Potential for radical-mediated degradation of the piperidine ring upon exposure to UV light.Dehydrogenated species (e.g., tetrahydropyridines), ring-opened products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve a portion in the analytical solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary (for acid and base samples), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Utilize a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of any degradation products.

  • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and all degradation products.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (1M HCl, 60°C) Stock->Acid Expose Base Basic (1M NaOH, 60°C) Stock->Base Expose Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose Thermal Thermal (80°C, solid) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose HPLC HPLC-PDA Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidative->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS Analysis HPLC->LCMS Further Analysis Characterize Characterize Degradants LCMS->Characterize

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by PDA analysis of the parent compound).

  • Injection Volume: 10 µL.

Method Validation: To confirm this method is stability-indicating, analyze the samples from the forced degradation study. The method should be able to resolve the main peak of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate from all degradation products and any other impurities.

Potential Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, the following degradation pathways can be postulated:

Degradation Pathways cluster_acid Acidic Conditions cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress Parent Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Deprotected 4-methyl-3-oxopiperidine Parent->Deprotected H⁺ Thermal_Products 4-methyl-3-oxopiperidine + Isobutylene + CO₂ Parent->Thermal_Products Δ (Heat) Oxidized_Ring Ring-Opened Products Parent->Oxidized_Ring [O] Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated [O] Dehydrogenated Tetrahydropyridine Derivatives Parent->Dehydrogenated hν (Light)

Postulated Degradation Pathways

This guide provides a foundational understanding of the stability of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. It is crucial to remember that these are general guidelines, and the actual stability of the compound can be influenced by the specific conditions of your experiment, including the presence of other reagents, catalysts, and impurities. Always perform appropriate analytical testing to ensure the quality and integrity of your materials throughout your research and development process.

References

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • ACS Publications. Aspects of tautomerism. 6. Base-catalyzed hydrolysis of pseudo esters of .gamma.-keto acids. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? Available from: [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. A plausible mechanistic pathway for Boc cleavage. Available from: [Link]

  • NIH. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available from: [Link]

  • ACS Publications. Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. Available from: [Link]

  • PubChem. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. Available from: [Link]

  • RSC Publishing. Recent progress in the chemistry of β-aminoketones. Available from: [Link]

  • NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from: [Link]

  • PubMed. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations. Available from: [Link]

  • NIH. Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. Available from: [Link]

  • PubMed. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available from: [Link]

  • ResearchGate. Heterocyclic N-oxidation using urea hydrogen peroxide: a safe, convenient and effective source of hydrogen peroxide. Available from: [Link]

  • CORE. Development of a Stability-Indicating High Performance Liquid Chromatographic Method for the Analysis of Topiramate and Dissolut. Available from: [Link]

  • ChemistryViews. Method Simplifies Deprotection and Modification of N-Heterocycles. Available from: [Link]

  • NIH. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Available from: [Link]

  • NIH. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • PubMed. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Available from: [Link]

  • Semantic Scholar. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available from: [Link]

  • Semantic Scholar. Products of riboflavin photodegradation. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of fully assigned experimental spectra in publicly accessible literature, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally similar analogs to provide a detailed interpretation. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its derivatives.

Introduction: The Significance of N-Boc-Protected Piperidones

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate belongs to the class of N-tert-butoxycarbonyl (Boc) protected piperidones. The Boc protecting group is instrumental in modern organic synthesis, offering robust protection of the nitrogen atom under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions. The piperidone scaffold itself is a prevalent structural motif in a multitude of biologically active molecules and approved drugs. The presence of a methyl group at the 4-position and a ketone at the 3-position introduces specific stereochemical and electronic features that are crucial for its utility as a versatile building block in medicinal chemistry.

Accurate structural elucidation via NMR spectroscopy is paramount to ensure the purity and identity of this intermediate, thereby guaranteeing the integrity of the subsequent synthetic steps.

Predicted ¹H and ¹³C NMR Spectral Analysis

Methodology for Spectral Acquisition (A Standard Protocol):

A standard protocol for acquiring high-quality NMR spectra for this compound would involve dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

¹H NMR Spectral Interpretation

The proton NMR spectrum of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is expected to exhibit distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the methyl group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Boc (-C(CH₃)₃)~1.45Singlet (s)N/AThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a characteristic singlet.[1]
H-4 (CH-CH₃)~2.6 - 2.9Multiplet (m)This proton is adjacent to the carbonyl group and the methyl group, leading to a downfield shift and complex coupling.
Methyl (-CH₃)~1.1 - 1.3Doublet (d)~6-7The methyl protons are coupled to the single proton at the C-4 position.
H-2, H-6 (ring CH₂)~3.2 - 4.2Multiplet (m)These protons are adjacent to the nitrogen atom and are deshielded. The presence of the Boc group and the nearby ketone will influence their chemical shift and may lead to complex splitting patterns due to restricted rotation and diastereotopicity.
H-5 (ring CH₂)~2.3 - 2.6Multiplet (m)These protons are adjacent to the carbonyl group and the C-4 carbon, resulting in a downfield shift compared to a simple piperidine ring.
¹³C NMR Spectral Interpretation

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Carbonyl (C=O)~205 - 210The ketone carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
Boc (C=O)~155The carbamate carbonyl carbon is also deshielded but appears upfield relative to the ketone.
Boc (-C (CH₃)₃)~80The quaternary carbon of the tert-butyl group is shielded and appears in a typical region for such carbons.
Boc (-C(CH₃ )₃)~28.5The three equivalent methyl carbons of the Boc group are highly shielded.[1]
C-2, C-6~40 - 50These carbons are adjacent to the nitrogen and are deshielded. Their exact chemical shifts will be influenced by the conformation of the ring and the electronic effects of the Boc group.
C-4~45 - 55This methine carbon is adjacent to the carbonyl group and bears the methyl group.
C-5~35 - 45This methylene carbon is alpha to the ketone.
Methyl (-CH₃)~10 - 15The methyl carbon is highly shielded and will appear in the upfield region of the spectrum.

Comparative Analysis with Structurally Related Alternatives

To understand the influence of the methyl group and the position of the carbonyl on the NMR spectrum, it is instructive to compare the predicted data for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with the experimental data for N-Boc-4-piperidone and N-Boc-3-piperidone.

Compound Key ¹H NMR Features (CDCl₃) Key ¹³C NMR Features (CDCl₃)
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (Predicted) Boc: ~1.45 (s, 9H), CH₃: ~1.1-1.3 (d, 3H)C=O (ketone): ~205-210, C=O (Boc): ~155, Boc C: ~80, Boc CH₃: ~28.5
N-Boc-4-piperidone [2]Boc: 1.48 (s, 9H), Ring CH₂ (adjacent to N): 3.69 (t, 4H), Ring CH₂ (adjacent to C=O): 2.42 (t, 4H)C=O: 208.6, C=O (Boc): 154.7, Boc C: 80.1, Ring C (adjacent to N): 45.8, Ring C (adjacent to C=O): 40.9, Boc CH₃: 28.4
N-Boc-3-piperidone [3]Boc: 1.47 (s, 9H), Ring protons: various multiplets between 1.95-4.0 ppmC=O: ~208, C=O (Boc): ~155, Boc C: ~80, Boc CH₃: ~28.5, Ring carbons: varied shifts

The comparison highlights that the characteristic signals of the Boc group remain relatively constant across these structures. The key differences arise in the signals for the piperidine ring protons and carbons, which are sensitive to the substitution pattern. In our target molecule, the introduction of the methyl group at the 4-position and the shift of the ketone to the 3-position will break the symmetry observed in N-Boc-4-piperidone, leading to more complex multiplets for the ring protons.

Experimental Protocols and Workflows

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for the NMR analysis of the title compound.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the spectral interpretation, especially in the absence of a fully assigned reference spectrum, a multi-pronged approach is essential:

  • 2D NMR Spectroscopy: Acquisition of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is crucial. COSY spectra would reveal the coupling network between protons, confirming the connectivity within the piperidine ring. HSQC spectra would correlate each proton to its directly attached carbon, providing unambiguous assignments for the carbon signals.

  • Comparison with Starting Materials: A comparison of the product's NMR spectra with those of the starting materials used in its synthesis can help confirm the successful transformation and identify any residual impurities.

  • High-Resolution Mass Spectrometry (HRMS): While not an NMR technique, obtaining an accurate mass measurement through HRMS provides an orthogonal confirmation of the elemental composition of the synthesized molecule, adding a layer of confidence to the structural assignment.

Conclusion

The ¹H and ¹³C NMR analysis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, while not straightforward due to the lack of readily available assigned experimental data, can be approached systematically. By understanding the fundamental principles of NMR and leveraging comparative data from structurally related analogs, a confident and accurate structural elucidation is achievable. The characteristic signals of the Boc group serve as a reliable internal marker for the presence of this key protecting group. For unambiguous assignment of the complex ring system, the use of 2D NMR techniques is strongly recommended. This guide provides a robust framework for researchers to interpret the NMR spectra of this important synthetic intermediate, ensuring the quality and success of their research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural confirmation. We will compare ionization techniques, elucidate the primary fragmentation pathways with supporting mechanistic explanations, and provide a validated experimental protocol for its analysis.

The Analyte: A Structural Overview

Before delving into its fragmentation, it is essential to understand the structural features of the target molecule, as these dictate its behavior in the mass spectrometer.

  • IUPAC Name: tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate[2]

  • Molecular Formula: C₁₁H₁₉NO₃

  • Molecular Weight: 213.27 g/mol [2]

  • Key Structural Features:

    • A piperidine ring , a common heterocyclic amine scaffold.[3]

    • A tert-butoxycarbonyl (N-Boc) protecting group , which is notoriously labile under acidic conditions.[4][5]

    • A ketone functional group, which can direct specific cleavage events.[6]

    • A tertiary amine within the piperidine ring, which is a primary site for protonation in soft ionization techniques.

Ionization Techniques: A Comparative Rationale

The choice of ionization method fundamentally influences the resulting mass spectrum. The primary goal is to generate a precursor ion that can be subjected to controlled fragmentation for structural analysis.

  • Electrospray Ionization (ESI): ESI is the preferred method for this class of molecule. As a "soft" ionization technique, it imparts minimal excess energy during the ionization process.[3] This preserves the intact molecule, leading to the formation of an abundant protonated molecular ion, [M+H]⁺. The basic nitrogen atom of the piperidine ring is the most likely site of protonation. This [M+H]⁺ ion is the ideal precursor for tandem mass spectrometry (MS/MS) experiments, allowing for systematic and reproducible fragmentation analysis.[3][7]

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This process deposits significant internal energy, causing extensive and often complex fragmentation.[3] While EI can provide valuable structural information, the molecular ion is often weak or entirely absent, making it difficult to establish the molecular weight of an unknown. For a molecule with a labile group like N-Boc, EI would likely cause immediate and uncontrolled fragmentation, complicating spectral interpretation.

For the purpose of this guide, we will focus on the controlled fragmentation observed with ESI-MS/MS, as it provides the most diagnostically useful data for structural elucidation.

ESI-MS/MS Fragmentation Pathways of [M+H]⁺

Upon introduction into the mass spectrometer using ESI in positive ion mode, the molecule readily protonates to form the precursor ion at m/z 214.14. Collision-Induced Dissociation (CID) of this precursor ion reveals a predictable fragmentation cascade dominated by the lability of the N-Boc group.

Primary Fragmentation: The Dominance of N-Boc Cleavage

The most characteristic and energetically favorable fragmentation pathway for N-Boc protected amines is the neutral loss of isobutylene (C₄H₈).[8][9]

  • Protonation: The process begins with the protonation of the piperidine nitrogen.

  • Fragmentation Trigger: In the collision cell, the protonated N-Boc group undergoes a rearrangement.

  • Neutral Loss of Isobutylene: This rearrangement facilitates the elimination of a neutral isobutylene molecule (56 Da). This is a hallmark fragmentation for the Boc group and results in the formation of a carbamic acid intermediate ion.[8]

This primary fragmentation event is visualized below:

cluster_main Primary Fragmentation: Loss of Isobutylene Precursor_Ion [M+H]⁺ m/z 214.14 Neutral_Loss Loss of Isobutylene (-56 Da) Precursor_Ion->Neutral_Loss Carbamic_Acid Carbamic Acid Intermediate m/z 158.08 Neutral_Loss->Carbamic_Acid

Caption: Primary fragmentation of the protonated molecule.

Secondary Fragmentation: Decarboxylation

The carbamic acid intermediate formed in the first step is unstable and readily loses carbon dioxide (CO₂).

  • Decarboxylation: The ion at m/z 158.08 expels a neutral CO₂ molecule (44 Da).

  • Formation of Piperidone Ion: This results in the formation of the protonated 4-methyl-3-oxopiperidine ion at m/z 114.09.

The combined loss of isobutylene and carbon dioxide represents the complete cleavage of the Boc protecting group, a total neutral loss of 100 Da.[5]

Tertiary Fragmentation: Piperidine Ring Fission

The resulting ion at m/z 114.09, now stripped of its protecting group, can undergo further fragmentation involving the piperidine ring itself. These pathways are characteristic of cyclic amines and ketones.

  • Alpha-Cleavage: A common pathway for amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen.[3][10] This can lead to ring-opening and the formation of stable iminium ions.

  • Ketone-Directed Cleavage: The carbonyl group can also direct fragmentation, such as cleavage of the C-C bond alpha to the ketone, to form stable acylium ions.[11]

A complete proposed fragmentation pathway is illustrated below:

Precursor [M+H]⁺ m/z 214.14 Intermediate1 Carbamic Acid Intermediate m/z 158.08 Precursor->Intermediate1 - C₄H₈ (56 Da) Product1 Protonated 4-Methyl-3-Oxopiperidine m/z 114.09 Intermediate1->Product1 - CO₂ (44 Da) Product2 Ring Fragment 1 m/z 86.07 Product1->Product2 - CO (28 Da) (Ring Cleavage) Product3 Ring Fragment 2 m/z 57.03 Product2->Product3 - C₂H₅N (43 Da) (α-cleavage)

Caption: Proposed ESI-MS/MS fragmentation cascade.

Summary of Key Fragments

The table below summarizes the expected key fragment ions for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate under ESI-MS/MS conditions.

m/z (Calculated) Proposed Neutral Loss Mass Loss (Da) Proposed Fragment Structure
214.14-0[M+H]⁺ (Precursor Ion)
158.08C₄H₈56.06Carbamic acid intermediate
114.09C₄H₈ + CO₂100.07Protonated 4-methyl-3-oxopiperidine
86.07C₄H₈ + CO₂ + CO128.08Acyclic iminium ion after ring cleavage
57.03C₄H₈ + CO₂ + C₃H₅NO157.11Acylium ion fragment

Experimental Protocol for LC-ESI-MS/MS Analysis

This self-validating protocol is designed to achieve robust separation and clear fragmentation data for the target analyte.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute the stock solution with 50:50 water:acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial as it aids in protonation, enhancing the ESI signal.

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Column Temperature: 35 °C.[3]

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: Hold at 5% B (re-equilibration)

Mass Spectrometry (MS)
  • Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[3]

  • Ionization Mode: Positive Ion Mode.[3]

  • Scan Type:

    • Full Scan (MS1): Scan from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 214.14.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 214.14) and scan for fragment ions.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragments. A fixed CE of ~20 eV should be optimal for observing the primary and secondary fragments.

The experimental workflow is depicted below.

cluster_workflow Analytical Workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) LC LC Separation (C18 Column) SamplePrep->LC MS1 MS1 Full Scan (Detect m/z 214.14) LC->MS1 MS2 MS2 Product Ion Scan (Fragment m/z 214.14) MS1->MS2 DataAnalysis Data Analysis (Identify Fragments) MS2->DataAnalysis

Caption: Step-by-step experimental workflow.

Conclusion

The mass spectrometric fragmentation of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate under ESI-MS/MS conditions is a highly predictable process governed by the chemical properties of its functional groups. The analysis is dominated by the characteristic cleavage of the N-Boc protecting group, initiated by the loss of a 56 Da neutral isobutylene molecule, followed by a 44 Da loss of carbon dioxide. Subsequent fragmentation of the resulting piperidone ring provides further structural confirmation. By employing the detailed LC-MS/MS protocol provided, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their drug development workflows.

References

  • Title: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.[12] Source: PubMed, Biomedical and Environmental Mass Spectrometry. URL: [Link]

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.[7] Source: PubMed, Rapid Communications in Mass Spectrometry. URL: [Link]

  • Title: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate.[2] Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.[1] Source: ResearchGate, referencing a study on its synthesis as an important intermediate. URL: [Link]

  • Title: Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.[13] Source: ResearchGate, referencing a study in Organic Mass Spectrometry. URL: [Link]

  • Title: The Mass Spectra of Cyclic Ketones.[6] Source: Semantic Scholar, referencing a study in Applied Spectroscopy. URL: [Link]

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[4] Source: Total Synthesis. URL: [Link]

  • Title: Fragmentation in Mass Spectrometry.[14] Source: YouTube, Khan Academy. URL: [Link]

  • Title: Amine Fragmentation.[10] Source: Chemistry LibreTexts. URL: [Link]

  • Title: Fragmentation Patterns in Mass Spectrometry. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.[5] Source: ResearchGate, referencing a study in The Journal of Organic Chemistry. URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides.[8] Source: PubMed, Journal of Mass Spectrometry. URL: [Link]

  • Title: I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.[9] Source: Reddit, r/OrganicChemistry. URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement.[15] Source: YouTube. URL: [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for Analyzing Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperidine-based scaffolds, the accurate and robust analysis of key intermediates is paramount. Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a versatile building block in medicinal chemistry, requires precise analytical methods to ensure purity, monitor reaction progress, and support quality control. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics.

Introduction to the Analyte and Analytical Challenges

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a chiral cyclic ketone derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group. The presence of the ketone functionality, the chiral center at the 4-position, and the thermally labile Boc group present unique analytical considerations that influence the choice of methodology. The primary objectives for analyzing this compound typically include:

  • Purity assessment: Quantifying the main component and identifying any process-related impurities.

  • Reaction monitoring: Tracking the consumption of starting materials and the formation of the product over time.

  • Stability studies: Assessing the degradation of the compound under various stress conditions.

  • Chiral separation: Resolving and quantifying the individual enantiomers if stereospecific synthesis is intended.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and versatility for a wide range of compounds. For Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach due to the compound's moderate polarity.

The Principle of Separation in RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. The composition of the mobile phase can be adjusted to control the retention and achieve optimal separation.

Experimental Protocol: RP-HPLC-UV Method

This protocol provides a starting point for the analysis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. Method optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and resolution for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry if LC-MS is desired.
Gradient 50% B to 90% B over 15 minutesA gradient elution is often necessary to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmThe carbonyl group in the molecule allows for UV detection at lower wavelengths.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chiral HPLC for Enantiomeric Separation

Given the presence of a stereocenter, resolving the enantiomers of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate may be critical. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[1]

Example Chiral HPLC Conditions:

ParameterValue
Column Chiralpak IA or similar amylose-based CSP
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Workflow for HPLC Method Development

Caption: A streamlined workflow for developing a robust HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.

The Principle of GC-MS Analysis

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or hydrogen) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions travel faster through the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and quantification.

Considerations for Analyzing Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate by GC-MS

The analysis of this compound by GC-MS requires careful consideration of the thermally labile N-Boc group. High temperatures in the GC inlet can cause the Boc group to degrade, leading to the formation of byproducts and inaccurate quantification.[2]

Potential Thermal Degradation:

The primary thermal degradation pathway for N-Boc protected amines is the loss of isobutylene and carbon dioxide to yield the free amine. In the case of our analyte, this would result in the formation of 4-methyl-3-oxopiperidine.

Experimental Protocol: GC-MS Method

To minimize thermal degradation, a lower inlet temperature and a rapid temperature ramp are recommended.

Instrumentation:

  • Gas chromatograph with a split/splitless inlet

  • Mass spectrometer (e.g., single quadrupole or ion trap)

Chromatographic and Mass Spectrometric Conditions:

ParameterValueRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A standard, non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CA compromise to ensure volatilization without excessive degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas is essential for GC.
Oven Program 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA fast ramp rate minimizes the time the analyte spends at elevated temperatures.
Ion Source Temperature 230 °CA standard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Mass Range m/z 40-400A typical mass range to capture the molecular ion and key fragments.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Ensure the sample is dry, as water can interfere with the analysis.

Expected Mass Spectrum and Fragmentation

The mass spectrum of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is expected to show characteristic fragments resulting from the loss of the Boc group and other cleavages.

Key Expected Fragments:

  • [M-57]+: Loss of the tert-butyl group (C4H9), a common fragmentation for Boc-protected compounds. This is often a prominent peak.

  • [M-100]+: Loss of the entire Boc group (C5H9O2).

  • McLafferty Rearrangement: A potential fragmentation pathway for the Boc group can lead to a fragment at m/z 56 (isobutylene).[2][3]

Workflow for GC-MS Analysis

Sources

A Comparative Guide to the Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a valuable intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors such as tofacitinib (CP-690550), a Janus kinase (Jak) inhibitor used in the treatment of autoimmune diseases. The efficient and scalable synthesis of this piperidine derivative is therefore of significant interest to researchers in the pharmaceutical industry. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering insights into their respective advantages and disadvantages to aid in methodological selection.

Route 1: Multi-step Synthesis from 4-Methylpyridine

This linear synthetic approach builds the desired piperidine ring from a simple and readily available starting material, 4-methylpyridine. The synthesis involves a sequence of well-established chemical transformations. A notable advantage of this route is the high overall yield reported, reaching up to 80.2%, and its amenability to industrial scale-up[1].

Experimental Protocol

Step 1: N-Benzylation of 4-Methylpyridine 4-Methylpyridine is reacted with benzyl chloride in an SN2 substitution to yield 1-benzyl-4-methylpyridinium chloride.

Step 2: Reduction of the Pyridinium Salt The pyridinium salt is reduced using sodium borohydride to afford N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Subsequent reduction of the double bond, for instance, through catalytic hydrogenation, yields N-benzyl-4-methylpiperidine.

Step 3: Oxidation of the Piperidine The N-benzyl-4-methylpiperidine is then oxidized to introduce the keto group at the 3-position. A common method for this transformation is the use of a ruthenium-based catalyst with an oxidant.

Step 4: Hydroxylation and Further Oxidation Alternatively, the N-benzyl-4-methylpiperidine can be hydroxylated at the 3-position, followed by oxidation of the resulting alcohol to the ketone. For instance, oxidation with Jones reagent under controlled temperature can yield N-benzyl-4-methyl-3-oxopiperidine[1].

Step 5: Debenzylation and N-Boc Protection The N-benzyl protecting group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) to give the final product, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Visualizing the Workflow

Route_1_Workflow cluster_0 Route 1: Multi-step Synthesis from 4-Methylpyridine 4-Methylpyridine 4-Methylpyridine N-Benzyl-4-methylpyridinium_chloride N-Benzyl-4-methylpyridinium_chloride 4-Methylpyridine->N-Benzyl-4-methylpyridinium_chloride Benzyl chloride N-Benzyl-4-methylpiperidine N-Benzyl-4-methylpiperidine N-Benzyl-4-methylpyridinium_chloride->N-Benzyl-4-methylpiperidine Reduction (e.g., NaBH4, H2/Pd) N-Benzyl-4-methyl-3-oxopiperidine N-Benzyl-4-methyl-3-oxopiperidine N-Benzyl-4-methylpiperidine->N-Benzyl-4-methyl-3-oxopiperidine Oxidation Product_1 Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate N-Benzyl-4-methyl-3-oxopiperidine->Product_1 1. Debenzylation (H2, Pd/C) 2. Boc protection (Boc2O)

Caption: Workflow for the multi-step synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate starting from 4-methylpyridine.

Route 2: Direct Alkylation of N-Boc-3-oxopiperidine

This convergent approach begins with the commercially available Tert-butyl 3-oxopiperidine-1-carboxylate and introduces the methyl group at the C4 position via an enolate alkylation. This method has the potential to be more step-economical than the linear synthesis.

Experimental Protocol

Step 1: Enolate Formation Tert-butyl 3-oxopiperidine-1-carboxylate is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate. The regioselectivity of enolate formation is crucial; the use of a kinetic base like LDA typically favors the formation of the less substituted enolate at the C4 position.

Step 2: Methylation The enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4). The reaction is typically allowed to warm to room temperature.

Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Visualizing the Workflow

Route_2_Workflow cluster_1 Route 2: Direct Alkylation N-Boc-3-oxopiperidine Tert-butyl 3-oxopiperidine-1-carboxylate Enolate_intermediate Enolate Intermediate N-Boc-3-oxopiperidine->Enolate_intermediate Base (e.g., LDA) Product_2 Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Enolate_intermediate->Product_2 Methylating agent (e.g., CH3I)

Caption: Workflow for the direct alkylation of Tert-butyl 3-oxopiperidine-1-carboxylate.

Comparative Analysis

ParameterRoute 1: Multi-step Synthesis from 4-MethylpyridineRoute 2: Direct Alkylation of N-Boc-3-oxopiperidine
Starting Material 4-MethylpyridineTert-butyl 3-oxopiperidine-1-carboxylate
Number of Steps 5 (linear)1-2 (convergent)
Overall Yield High (reported up to 80.2%[1])Moderate to High (highly dependent on reaction optimization)
Scalability Demonstrated to be suitable for industrial scale-up[1]Potentially scalable, but may require careful control of cryogenic conditions and stoichiometry.
Key Challenges Multiple synthetic steps and purifications.Control of regioselectivity (C2 vs. C4 alkylation), prevention of dialkylation.
Advantages High overall yield, use of inexpensive starting material.Step-economical, potentially faster route to the final product.

Conclusion

Both synthetic routes offer viable pathways to Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Route 1 is a well-documented and high-yielding process that is particularly suitable for large-scale production where the initial investment in a multi-step process is justified by the high overall efficiency and use of a basic starting material.

Route 2 presents a more direct and convergent strategy that may be preferable for laboratory-scale synthesis or when rapid access to the target molecule is a priority. However, careful optimization of the reaction conditions is necessary to ensure good regioselectivity and avoid the formation of byproducts.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available resources, and the timeline for obtaining the final product.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations.[1][2] This makes it a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines. The introduction of substituents, such as a methyl group at the 4-position and a keto group at the 3-position of a N-Boc-protected piperidine, as in tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, creates chiral centers and conformational constraints that are pivotal for modulating biological activity.

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate itself is a key intermediate in the synthesis of potent and selective inhibitors of Janus kinase 3 (JAK3), which are of significant interest for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[1] The precise three-dimensional arrangement of the atoms in this molecule and its derivatives is critical for understanding their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. While a variety of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and packing of these molecules.

This guide provides a comprehensive overview of the principles and practical aspects of X-ray crystallography as applied to tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and its derivatives. We will delve into the causality behind experimental choices in crystallization and data analysis, offer a comparative analysis with alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols.

I. The Foundational Pillar: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's structure in the crystalline state. The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

The Crucial First Step: Obtaining High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. For small organic molecules like piperidine derivatives, obtaining diffraction-quality crystals is often the most challenging part of the process.

Causality in Experimental Design: The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid. The choice of solvent and crystallization technique are paramount and often require empirical screening.

Experimental Protocol: Crystallization of a Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate Derivative

  • Solvent Screening:

    • Place approximately 5-10 mg of the purified compound into several small, clean vials.

    • Add a small volume (e.g., 0.5 mL) of various solvents of differing polarity (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) to each vial.

    • Observe the solubility at room temperature. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation Technique:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified from the screening.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap containing a small pinhole or with parafilm punctured a few times with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Vapor Diffusion Technique (Hanging Drop or Sitting Drop):

    • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the reservoir solution.

Logical Workflow for Crystallization

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis purify Purify Compound screening Solvent Screening purify->screening dissolve Dissolve in Optimal Solvent screening->dissolve filter Filter Solution dissolve->filter setup Set up Crystallization (Slow Evaporation, Vapor Diffusion, etc.) filter->setup growth Crystal Growth (Days to Weeks) setup->growth harvest Harvest & Mount Crystal growth->harvest diffraction X-ray Diffraction harvest->diffraction solve Structure Solution & Refinement diffraction->solve

Caption: Workflow for single-crystal X-ray diffraction analysis.

From Diffraction to Structure: Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.

Experimental Protocol: X-ray Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a loop.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The atomic coordinates, and their anisotropic displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

II. Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides a definitive solid-state structure, it is essential to understand its limitations and how other techniques can provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For piperidine derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and can provide insights into the conformational dynamics.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Static 3D structure, bond lengths, bond angles, crystal packingDynamic information, conformational equilibria in solution, connectivity
Resolution Atomic resolutionLower resolution for 3D structure, but provides detailed local information
Key Challenge Growing high-quality crystals[3]Signal overlap in complex molecules, limited to smaller molecules for full 3D structure determination

Causality in Technique Selection: The choice between X-ray crystallography and NMR is often dictated by the research question. If the precise solid-state conformation and intermolecular interactions are of interest, X-ray crystallography is the method of choice. If the behavior of the molecule in solution, including conformational changes, is the primary focus, NMR is more appropriate. Often, the two techniques are used in conjunction to provide a comprehensive understanding of the molecule's structure and dynamics. For instance, a crystal structure can be used as a starting point for computational studies, which can then be validated against NMR data.

Other Complementary Techniques
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., the carbonyl group of the ketone and the carbamate).

  • Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and predict the most stable geometries, which can then be compared with experimental data.

III. Representative Crystallographic Data of N-Boc-3-Oxopiperidine Derivatives

While a crystal structure for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is not publicly available, we can examine the crystallographic data of closely related N-Boc-3-oxopiperidine and N-Boc-4-oxopiperidine derivatives to understand the expected structural features. The piperidine ring in these systems typically adopts a chair conformation to minimize steric strain. The bulky N-Boc group generally prefers an equatorial position.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Conformation
1-Boc-4-piperidone MonoclinicP2₁/c11.646.0816.12108.9Chair
Aryl-substituted N-Boc-piperidone OrthorhombicPbca10.2115.8920.4590Distorted Chair

Note: The data in this table is representative and compiled from typical values for this class of compounds found in crystallographic databases.

The presence of substituents on the piperidine ring can lead to distortions from an ideal chair conformation. X-ray crystallography is essential for quantifying these distortions, such as ring flattening or puckering, which can have a significant impact on the molecule's biological activity.

Logical Relationship of Molecular Structure to Crystallographic Parameters

G cluster_mol Molecular Properties cluster_cryst_params Crystallographic Parameters cluster_conf Conformational Details mol_struct Molecular Structure (e.g., Substituents, Stereochemistry) packing Crystal Packing mol_struct->packing conformation Ring Conformation (Chair, Boat, etc.) mol_struct->conformation unit_cell Unit Cell Dimensions (a, b, c, α, β, γ) packing->unit_cell space_group Space Group packing->space_group unit_cell->conformation Influences space_group->conformation Constrains bond_lengths Bond Lengths & Angles conformation->bond_lengths

Caption: Interplay between molecular structure and crystallographic data.

IV. Conclusion: An Integrated Approach to Structural Elucidation

For a comprehensive understanding, it is highly recommended to complement crystallographic data with insights from other analytical techniques. NMR spectroscopy, in particular, offers invaluable information on the dynamic conformational behavior of these molecules in solution. By integrating data from X-ray crystallography, NMR, and computational modeling, researchers can build a holistic picture of the structural landscape of this important class of pharmaceutical building blocks, thereby accelerating the drug discovery process.

V. References

  • Romero, A., et al. (2007). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688-o4690. [Link]

  • Sivakumar, S., & Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6001. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4051-4081. [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Janus Kinase Inhibitors Derived from a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and favorable pharmacokinetic properties have made it a cornerstone in medicinal chemistry. This guide provides an in-depth comparative analysis of the biological activity of compounds derived from a key piperidine intermediate, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. We will focus on the potent Janus kinase (JAK) inhibitor, tofacitinib (CP-690550), which utilizes this scaffold, and compare its performance against other notable JAK inhibitors, ruxolitinib and baricitinib. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds.

The Central Role of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a versatile chemical building block crucial for the synthesis of complex piperidine-containing molecules.[1] Its strategic functionalization allows for the introduction of diverse pharmacophores, leading to compounds with a wide range of biological activities. A prime example of its utility is in the synthesis of tofacitinib, a first-in-class oral JAK inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[3][4][5]

Comparative Analysis of JAK Inhibitor Potency

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases.[3][6] The efficacy of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). A lower IC50 value indicates greater potency.

CompoundTarget(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Tofacitinib JAK1, JAK3112201>10,000[7][8][9]
Ruxolitinib JAK1, JAK23.32.8>400~19.8[10]
Baricitinib JAK1, JAK25.95.7>40053[11]

Key Insights from the Data:

  • Tofacitinib exhibits high potency and selectivity for JAK3 and JAK1 over JAK2. This selectivity profile is attributed to its specific binding mode within the ATP-binding pocket of the kinase domain.[3][7]

  • Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[10] This dual inhibition makes it effective in treating myeloproliferative neoplasms, which are often driven by dysregulated JAK2 signaling.[12]

  • Baricitinib also potently and selectively inhibits JAK1 and JAK2, with moderate activity against TYK2 and weak activity against JAK3.[11] This profile has led to its approval for rheumatoid arthritis and, more recently, for the treatment of COVID-19 to dampen the inflammatory response.[13][14]

Mechanism of Action: The JAK-STAT Signaling Pathway

JAK inhibitors exert their therapeutic effects by blocking the JAK-STAT signaling pathway. This pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition Gene Gene Expression (Inflammation) DNA->Gene 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.

As illustrated, cytokine binding to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune responses. Tofacitinib and other JAK inhibitors competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby interrupting this signaling cascade.[3][6]

Synthesis of Tofacitinib from tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

The synthesis of tofacitinib from tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a multi-step process that highlights the utility of this starting material. While various synthetic routes have been developed, a common approach involves the following key transformations.

Tofacitinib_Synthesis Start tert-butyl 4-methyl- 3-oxopiperidine-1-carboxylate Intermediate1 Reductive Amination (N-methylation) Start->Intermediate1 1. Forms key amine intermediate Intermediate2 Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate1->Intermediate2 2. Builds the core structure Intermediate3 Deprotection (Boc removal) Intermediate2->Intermediate3 3. Exposes piperidine nitrogen Tofacitinib Tofacitinib Intermediate3->Tofacitinib 4. Acylation

Caption: A simplified workflow for the synthesis of tofacitinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values of JAK inhibitors, a common method is a biochemical kinase assay. The following is a generalized protocol.

Objective: To measure the in vitro inhibitory activity of test compounds against a specific Janus kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (tyrosine-containing)

  • Test compounds (e.g., tofacitinib, ruxolitinib, baricitinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute these into the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific JAK enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a no-inhibitor control and wells with no enzyme as a background control.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Derivatives of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, exemplified by tofacitinib, have proven to be of significant value in the development of targeted therapies. The comparative analysis of tofacitinib with other JAK inhibitors like ruxolitinib and baricitinib reveals the nuanced structure-activity relationships that govern their selectivity and potency. Understanding these differences, from their specific IC50 values to their mechanisms of action, is paramount for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. The synthetic accessibility of the piperidine scaffold, coupled with its favorable pharmacological properties, ensures its continued importance in the future of drug discovery.

References

A Researcher's Guide to Amine Protection: A Comparative Study of Protecting Groups for 4-Methyl-3-Oxopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-3-oxopiperidine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into a wide range of biologically active molecules. The secondary amine within this heterocyclic system is a key reactive site, often requiring protection to ensure chemoselectivity during multi-step syntheses. The judicious choice of a nitrogen protecting group is therefore a critical strategic decision, profoundly impacting reaction yields, purification strategies, and the overall efficiency of a synthetic campaign.

This in-depth technical guide provides a comparative analysis of three commonly employed amine protecting groups for 4-methyl-3-oxopiperidine: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. This guide will delve into the practical aspects of their introduction, stability under various reaction conditions, and methods for their removal, supported by experimental data and detailed protocols.

The Strategic Importance of Orthogonal Protection

In the synthesis of complex molecules, it is often necessary to mask and unmask different functional groups at various stages. This is achieved through an "orthogonal" protection strategy, where each protecting group can be removed under a specific set of conditions that do not affect the others. The Boc, Cbz, and Bn groups are cornerstones of this strategy due to their distinct deprotection mechanisms.[1][2]

  • Boc (tert-butoxycarbonyl): Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[3]

  • Cbz (benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[4]

  • Bn (Benzyl): Also removed by catalytic hydrogenolysis.[5]

This orthogonality allows for the selective deprotection of one amine while others remain protected, enabling precise chemical modifications at specific sites within a molecule.[1]

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group depends on several factors, including the stability required for subsequent reaction steps, the ease of introduction and removal, and the overall synthetic strategy.

Protecting GroupIntroduction ReagentTypical ConditionsDeprotection MethodKey AdvantagesPotential Drawbacks
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et₃N, DMAP), CH₂Cl₂Strong Acid (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic conditions; orthogonal to Cbz and Bn.[3]Acid-labile, limiting its use in reactions requiring acidic conditions.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃, Et₃N), aq. solvent or CH₂Cl₂Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc.[4]Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Bn Benzyl bromide or chloride (BnBr, BnCl)Base (e.g., K₂CO₃, Et₃N), CH₃CN or DMFCatalytic Hydrogenolysis (H₂, Pd/C)Very stable to a wide range of conditions, including strong acids and bases.Can be difficult to remove in complex molecules; potential for catalyst poisoning.[6]

Experimental Protocols

The following sections provide detailed experimental procedures for the protection and deprotection of 4-methyl-3-oxopiperidine.

N-Boc Protection and Deprotection

Protection of 4-Methyl-3-oxopiperidine with (Boc)₂O:

A multi-step synthesis starting from 4-methylpyridinium has been reported to produce tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with an overall yield of 80.2%. The final acylation step is detailed below.

  • Procedure: To a solution of 4-methyl-3-oxopiperidine in a suitable solvent, add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine. The reaction is typically stirred at room temperature until completion.

Deprotection of N-Boc-4-methyl-3-oxopiperidine:

  • Materials: N-Boc-4-methyl-3-oxopiperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected piperidine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[7]

N-Cbz Protection and Deprotection

Protection of 4-Methyl-3-oxopiperidine with Cbz-Cl:

  • Procedure: To a solution of 4-methyl-3-oxopiperidine in an aqueous/organic solvent mixture, add benzyl chloroformate (Cbz-Cl) and a base like sodium carbonate. The reaction is stirred, typically at room temperature, to yield the N-Cbz protected product.[4]

Deprotection of N-Cbz-4-methyl-3-oxopiperidine:

  • Materials: N-Cbz-4-methyl-3-oxopiperidine, Methanol, 10% Palladium on carbon (Pd/C).

  • Procedure:

    • Dissolve the N-Cbz protected piperidine in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[4][8]

N-Bn Protection and Deprotection

Protection of 4-Methyl-3-oxopiperidine with Benzyl Bromide:

A synthesis for the closely related N-benzyl-4-methyl-3-piperidone has been reported, starting from 3-hydroxy-4-methyl-pyridine and benzyl chloride.[9][10]

  • Procedure: To a solution of 4-methyl-3-oxopiperidine in a polar aprotic solvent such as acetonitrile, add benzyl bromide and a base like potassium carbonate. The mixture is typically heated to drive the reaction to completion.

Deprotection of N-Bn-4-methyl-3-oxopiperidine:

  • Materials: N-Bn-4-methyl-3-oxopiperidine, Methanol, 10% Palladium on carbon (Pd/C), Ammonium formate.

  • Procedure (Catalytic Transfer Hydrogenation):

    • To a stirred suspension of the N-benzyl piperidine and 10% Pd/C in methanol, add ammonium formate in a single portion under an inert atmosphere.

    • Reflux the reaction mixture and monitor by TLC.

    • After completion, filter the catalyst through Celite and wash with chloroform.

    • Evaporate the combined organic filtrate under reduced pressure to yield the deprotected amine.[11]

Visualization of Synthetic Workflows

The following diagrams illustrate the key protection and deprotection workflows.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Bn Bn Protection/Deprotection 4-Methyl-3-oxopiperidine_Boc 4-Methyl-3-oxopiperidine N-Boc-Protected_Boc N-Boc-4-methyl-3-oxopiperidine 4-Methyl-3-oxopiperidine_Boc->N-Boc-Protected_Boc (Boc)2O, Base Deprotected_Amine_Boc 4-Methyl-3-oxopiperidine N-Boc-Protected_Boc->Deprotected_Amine_Boc TFA or HCl 4-Methyl-3-oxopiperidine_Cbz 4-Methyl-3-oxopiperidine N-Cbz-Protected_Cbz N-Cbz-4-methyl-3-oxopiperidine 4-Methyl-3-oxopiperidine_Cbz->N-Cbz-Protected_Cbz Cbz-Cl, Base Deprotected_Amine_Cbz 4-Methyl-3-oxopiperidine N-Cbz-Protected_Cbz->Deprotected_Amine_Cbz H2, Pd/C 4-Methyl-3-oxopiperidine_Bn 4-Methyl-3-oxopiperidine N-Bn-Protected_Bn N-Bn-4-methyl-3-oxopiperidine 4-Methyl-3-oxopiperidine_Bn->N-Bn-Protected_Bn BnBr, Base Deprotected_Amine_Bn 4-Methyl-3-oxopiperidine N-Bn-Protected_Bn->Deprotected_Amine_Bn H2, Pd/C or Ammonium Formate, Pd/C

Caption: General workflows for the protection and deprotection of 4-methyl-3-oxopiperidine.

Orthogonal_Deprotection Start N-Boc, N'-Cbz Protected Diamine Boc_Removed N'-Cbz Protected Diamine Start->Boc_Removed Acidic Deprotection (TFA) Cbz_Removed N-Boc Protected Diamine Start->Cbz_Removed Catalytic Hydrogenolysis Fully_Deprotected_from_Boc Diamine Boc_Removed->Fully_Deprotected_from_Boc Catalytic Hydrogenolysis Fully_Deprotected_from_Cbz Diamine Cbz_Removed->Fully_Deprotected_from_Cbz Acidic Deprotection (TFA)

Caption: Orthogonal deprotection strategy for Boc and Cbz protecting groups.

Conclusion

The choice of a protecting group for the nitrogen atom of 4-methyl-3-oxopiperidine is a critical decision in the design of a synthetic route. The Boc group offers excellent orthogonality for acid-labile deprotection, while the Cbz and Bn groups provide robust protection removable by catalytic hydrogenolysis. By understanding the specific advantages and limitations of each group, and by employing the detailed protocols provided, researchers can confidently select the optimal protecting group strategy to achieve their synthetic goals with high efficiency and purity.

References

A Comparative Guide to the Purity Assessment of Synthesized Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is a non-negotiable aspect of drug development and manufacturing, as impurities can have cascading effects on the efficacy, safety, and stability of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A, Q3B, etc.) to control impurities in new drug substances and products, underscoring the importance of robust analytical methods for purity assessment.[3][4][5][6]

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. It is designed to offer field-proven insights and objective data to help researchers and drug development professionals select the most appropriate methods for their specific needs.

Understanding Potential Impurities

The synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can introduce various impurities. These may include starting materials, intermediates, by-products from side reactions, and degradation products.[7] For instance, a common synthetic route involves the oxidation of N-benzyl-3-hydroxy-4-methylpiperidine followed by debenzylation and acylation.[1] Potential impurities could therefore include unreacted starting materials, over-oxidized products, or incompletely acylated species.

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted approach is often necessary for a comprehensive purity assessment. The following sections compare the most relevant analytical techniques, highlighting their strengths and limitations in the context of this specific piperidone derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, prized for its precision and versatility in separating complex mixtures.[8] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for analyzing N-Boc protected compounds like Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.[9]

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Advantages:

  • Robust and Reliable: Provides accurate and reproducible results for routine quality control.[9]

  • Quantitative Accuracy: Excellent for quantifying the main component and known impurities.

  • Versatility: Can be adapted for a wide range of compounds.

Limitations:

  • Requires a Chromophore: UV detection, the most common detection method, requires the analyte to absorb UV light. While the Boc-protecting group offers some UV absorbance, sensitivity may be limited for certain impurities.

  • Does Not Provide Structural Information: HPLC alone cannot identify unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Principle: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a "molecular fingerprint."

Advantages:

  • High Sensitivity and Specificity: Excellent for detecting and identifying volatile impurities, such as residual solvents.[8]

  • Structural Elucidation: The mass spectrum provides valuable information for identifying unknown impurities.[10]

Limitations:

  • Thermal Stability Required: The analyte must be thermally stable and volatile. Derivatization may be necessary for non-volatile compounds.[10]

  • Not Ideal for Non-Volatile Impurities: May not be suitable for detecting non-volatile by-products or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a cornerstone for impurity profiling.[11][12][13]

Principle: Similar to HPLC, compounds are first separated based on their physicochemical properties. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined.

Advantages:

  • High Sensitivity and Selectivity: Capable of detecting and quantifying impurities at very low levels.[11][14]

  • Broad Applicability: Suitable for a wide range of compounds, including those that are not amenable to GC-MS.

  • Structural Information: Provides molecular weight and fragmentation data, aiding in the identification of unknown impurities.[11][12]

Limitations:

  • Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

  • Higher Cost and Complexity: Instrumentation and maintenance are more expensive and complex compared to HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

Advantages:

  • Definitive Structural Information: Provides unambiguous identification of the main compound and impurities.[11]

  • Quantitative Capability (qNMR): Can provide highly accurate purity values without the need for a specific reference standard for each impurity.

  • Non-Destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for detecting trace impurities.

  • Complex Spectra: Spectra of mixtures can be complex and difficult to interpret.

  • Higher Cost: NMR instruments are expensive to purchase and maintain.

Workflow for Purity Assessment

A logical workflow ensures a thorough and reliable purity assessment of the synthesized compound.

Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Data Presentation: A Comparative Summary

The following table provides a hypothetical comparison of the performance of each analytical technique for the purity assessment of a batch of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Parameter HPLC-UV GC-MS LC-MS qNMR
Purity Assay (%) 99.2 (relative area)Not suitable for main compound99.1 (relative area)99.3 (absolute)
Identified Impurities 2 known impuritiesResidual Solvents (e.g., Dichloromethane)2 known, 1 unknown impurityConfirmed structures of all impurities
Limit of Detection (LOD) ~0.05%~1 ppm (for solvents)~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.15%~5 ppm (for solvents)~0.03%~0.3%
Primary Application Routine QC, Purity AssayResidual Solvent AnalysisImpurity Profiling & IdentificationStructural Confirmation, Absolute Purity

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

Objective: To determine the purity of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: GC-MS Analysis for Residual Solvents

Objective: To identify and quantify residual volatile organic solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

  • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 250 °C, hold for 5 min

  • Injector: Split mode (20:1), 250 °C

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-350 amu

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a headspace vial.

  • Add a suitable solvent (e.g., DMSO) and an internal standard.

Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with a reference library (e.g., NIST). Quantify using a calibration curve of known standards.

Conclusion: An Integrated Approach for Uncompromised Quality

While RP-HPLC provides a robust and reliable method for routine purity assessment of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a comprehensive characterization relies on the strategic implementation of orthogonal techniques.[9] GC-MS is indispensable for the control of residual solvents, while LC-MS is the gold standard for in-depth impurity profiling and structural elucidation.[8][11] For absolute purity determination and unequivocal structural confirmation, qNMR stands as a powerful, albeit less sensitive, tool.

The choice of methodology will ultimately depend on the specific requirements of the project, from early-stage development, where impurity identification is crucial, to routine manufacturing, where validated quantitative methods are paramount. By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the safety and efficacy of the final drug product.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its substituted piperidone core is a crucial pharmacophore for a range of therapeutic agents, most notably as a key intermediate in the synthesis of the Janus kinase (JAK3) inhibitor CP-690550 (Tofacitinib), used in the treatment of autoimmune diseases.[1] The efficient and scalable synthesis of this intermediate is therefore a critical challenge for drug development professionals.

This guide provides a comparative analysis of distinct catalytic strategies for the synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. We will move beyond a simple listing of protocols to offer a field-proven perspective on the causality behind methodological choices, evaluating each approach on its efficiency, scalability, and overall practicality in a research and development setting. We will benchmark three distinct catalytic paradigms: a classic multi-step linear synthesis featuring palladium catalysis, a convergent multicomponent approach, and an oxidative cyclization strategy.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a strategic decision dictated by factors such as the desired scale, available starting materials, and tolerance for hazardous reagents. The following table summarizes the key performance indicators for the three catalytic approaches detailed in this guide.

MetricMethod A: Linear Synthesis via Pyridine Precursor Method B: Convergent Multicomponent Synthesis Method C: Oxidative Cyclization (Aza-Achmatowicz)
Catalyst Type Heterogeneous (Pd/C) for a key deprotection step.Lewis Acid or Organocatalyst (in modern variants).Stoichiometric Oxidant (e.g., NBS, m-CPBA).
Core Principle Stepwise modification of a pre-formed pyridine ring.One-pot construction of the piperidone core from simple acyclic precursors.Oxidative rearrangement of a furan-based precursor.
Overall Yield Moderate (Reported up to 80% total yield over several steps[1]).Potentially High (Varies with substrate and catalyst).Moderate to High (Dependent on specific substrate and conditions).
Number of Steps High (5-6 steps).Low (1-2 steps to core structure).Moderate (3-4 steps).
Atom Economy Low to Moderate.High.Moderate.
Key Advantage Well-established, reliable, and uses common reagents.High efficiency and convergence, ideal for library synthesis.Access to diverse substitution patterns from furan chemistry.
Key Disadvantage Long linear sequence, use of hazardous reagents (e.g., Jones reagent).Can require significant optimization; stereocontrol can be challenging.Often relies on stoichiometric, not catalytic, oxidants.

Method A: Linear Synthesis via Pyridine Precursor with Palladium Catalysis

This classical approach constructs the target molecule through a sequential modification of a readily available 4-methylpyridine starting material. While linear and comprising multiple steps, its reliability and use of well-understood transformations make it a common benchmark.

Causality and Strategic Choices

The logic of this pathway is to first establish the piperidine ring in its correct substitution pattern and then perform functional group interconversions. An N-benzyl group is used as a robust protecting group that is stable to both the reduction and oxidation steps. The critical catalytic step is the final hydrogenolysis, where Palladium on Carbon (Pd/C) is employed to selectively cleave the N-benzyl bond without affecting the ketone or the eventual Boc-protecting group. This heterogeneous catalyst is favored for its high efficiency, ease of removal by filtration, and recyclability, which are crucial for process scalability.

Experimental Workflow Diagram

cluster_0 Method A: Linear Synthesis Workflow start 4-Methylpyridine step1 N-Benzylation start->step1 BnCl step2 Borohydride Reduction step1->step2 NaBH4 step3 Jones Oxidation step2->step3 CrO3, H2SO4 step4 Pd/C Catalyzed Debenzylation step3->step4 H2, Pd/C step5 Boc Protection step4->step5 (Boc)2O end_product Target Molecule step5->end_product

Caption: Workflow for the multi-step synthesis of the target piperidone.

Detailed Experimental Protocol

This protocol is a synthesized representation based on the steps outlined in the literature.[1]

  • Step 1: N-Benzylation of 4-Methylpyridinium: 4-methylpyridine is reacted with benzyl chloride to yield 1-benzyl-4-methylpyridinium chloride.

  • Step 2: Reduction to Piperidine: The pyridinium salt is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with sodium borohydride (NaBH₄) to reduce the aromatic ring, yielding N-benzyl-3-hydroxy-4-methylpiperidine. The solvent choice is critical here to manage the reactivity of NaBH₄ and ensure complete reduction.

  • Step 3: Oxidation to Piperidone: The secondary alcohol is oxidized to the target ketone using Jones reagent (CrO₃ in sulfuric acid) at a controlled low temperature to prevent side reactions. This is a powerful but hazardous oxidation.

  • Step 4: Catalytic Debenzylation: The resulting N-benzyl-3-oxo-4-methylpiperidine is dissolved in an alcohol solvent (e.g., ethanol). 10% Palladium on Carbon (Pd/C) catalyst is added (typically 5-10 mol%). The mixture is then subjected to a hydrogen atmosphere (balloon or Parr shaker) until TLC or GC-MS indicates complete removal of the benzyl group. The catalyst is then removed by filtration through Celite.

  • Step 5: N-Boc Protection: The crude secondary amine is dissolved in a solvent like dichloromethane (DCM) and treated with di-tert-butyl dicarbonate ((Boc)₂O) and a mild base (e.g., triethylamine) to afford the final product, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. Purification is typically achieved by column chromatography.

Method B: Convergent Multicomponent Synthesis (Petrenko-Kritschenko Type)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, highly convergent step. The Petrenko-Kritschenko piperidone synthesis is a classic MCR that combines an aldehyde, a β-ketoester derivative, and an amine to directly form a 4-piperidone ring.[2] We can adapt this principle for our target 3-oxopiperidone.

Causality and Strategic Choices

This strategy represents the pinnacle of atom economy and step efficiency. By bringing together three simple, acyclic components in one pot, the complex piperidone core is assembled rapidly. The choice of catalyst is crucial for modern variants of this reaction. A mild Lewis acid or an organocatalyst can be employed to activate the carbonyl components towards nucleophilic attack and facilitate the tandem Mannich reaction and cyclization cascade. This approach avoids the multiple protection/deprotection and redox steps of the linear synthesis.

Conceptual Workflow Diagram

cluster_1 Method B: Convergent MCR Workflow cluster_reactants Reactants r1 Acetoacetate Derivative one_pot One-Pot Reaction (Lewis Acid or Organocatalyst) r1->one_pot r2 Aldehyde (e.g., Formaldehyde) r2->one_pot r3 Amine + (Boc)2O (or Boc-protected amine) r3->one_pot end_product Target Molecule one_pot->end_product

Caption: Conceptual one-pot assembly via a multicomponent reaction.

Representative Experimental Protocol

This is a representative protocol based on the principles of the Petrenko-Kritschenko reaction.

  • Preparation: To a stirred solution of a suitable acetoacetate derivative (e.g., tert-butyl acetoacetate) in a polar aprotic solvent (e.g., acetonitrile), add the amine source (e.g., tert-butyl carbamate).

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., InCl₃, Sc(OTf)₃, or an organocatalyst like L-proline).

  • Aldehyde Addition: Slowly add the aldehyde components (e.g., acetaldehyde and formaldehyde, or their equivalents) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS. The reaction temperature may be elevated to drive the reaction to completion.

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired 3-oxopiperidone.

Method C: Oxidative Cyclization of Furan Derivatives (Aza-Achmatowicz Reaction)

The aza-Achmatowicz reaction is an elegant method for converting furfurylamides into 1,6-dihydro-2H-pyridin-3-ones through an oxidative rearrangement.[3] These intermediates can be readily converted into the saturated piperidone core of our target molecule.

Causality and Strategic Choices

This approach leverages the unique chemistry of the furan ring as a latent 1,4-dicarbonyl equivalent. The key step is the oxidative ring expansion. While highly effective, this transformation typically relies on stoichiometric oxidants like m-CPBA or N-bromosuccinimide (NBS) in an alcoholic solvent. The choice of the N-protecting group on the starting furfurylamide is critical, as it must be stable to the oxidative conditions and easily manipulated later. The subsequent reduction of the enone system can often be performed stereoselectively, offering a handle for controlling the final stereochemistry of the piperidone ring.

Experimental Workflow Diagram

cluster_2 Method C: Oxidative Cyclization Workflow start Substituted Furfurylamine step1 Aza-Achmatowicz Oxidative Rearrangement start->step1 NBS, NaHCO3, MeOH step2 Conjugate Reduction step1->step2 H2, Catalyst (e.g., PtO2) step3 N-Boc Protection step2->step3 (Boc)2O end_product Target Molecule step3->end_product

Caption: Workflow for the aza-Achmatowicz approach to piperidones.

Representative Experimental Protocol

This protocol is based on general procedures for the aza-Achmatowicz reaction.[3]

  • Oxidative Rearrangement: A solution of the N-protected 1-(furan-2-yl)ethan-1-amine in methanol containing sodium bicarbonate is cooled to -40 °C. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred at low temperature until the starting material is consumed.

  • Workup: The reaction is quenched with sodium thiosulfate solution, and the solvent is removed under reduced pressure. The residue is extracted with an organic solvent, dried, and concentrated to give the crude dihydropyridinone intermediate.

  • Reduction: The crude intermediate is dissolved in a suitable solvent (e.g., ethyl acetate or acetic acid) and subjected to catalytic hydrogenation (e.g., using H₂, PtO₂) to reduce the double bond, affording the saturated 3-oxopiperidine.

  • Deprotection/Reprotection (if necessary): If the initial N-protecting group is not Boc, it is removed under appropriate conditions. The resulting secondary amine is then protected with (Boc)₂O as described in Method A to yield the final product. Purification is performed via column chromatography.

Conclusion and Future Outlook

The synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be approached through several distinct catalytic strategies, each with its own set of advantages and limitations.

  • Method A (Linear Synthesis) stands as a robust and reliable, if somewhat dated, approach. Its use of a heterogeneous palladium catalyst for the key debenzylation step is a highlight in terms of process chemistry, but the overall low atom economy and use of hazardous oxidants are significant drawbacks.

  • Method B (Multicomponent Reaction) is the most elegant and efficient on paper, offering a rapid, convergent route to the piperidone core. This strategy is ideal for discovery chemistry and library synthesis, though it may require significant upfront investment in reaction optimization.

  • Method C (Oxidative Cyclization) provides a versatile entry point from furan chemistry and can offer excellent stereocontrol. Its primary limitation is the common reliance on stoichiometric oxidants, which is less desirable for large-scale green chemistry applications.

For researchers in drug development, the choice depends on the immediate goal. For rapid access to novel analogs on a small scale, exploring a Multicomponent Reaction (Method B) is highly recommended. For process development and scale-up, refining the Linear Synthesis (Method A) by replacing hazardous reagents or developing a scalable version of Method B would be the most logical path forward. The continued development of truly catalytic C-H oxidation and amination reactions may soon provide even more direct and efficient pathways to this important pharmaceutical building block.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key heterocyclic building block in medicinal chemistry and drug development, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS No. 181269-69-2) is a staple in many research laboratories. While its utility is significant, responsible handling extends beyond the benchtop to its final disposal. Improper disposal not only poses a direct risk to personnel and the environment but can also lead to significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA)[1]. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory standards.

Part 1: Hazard Profile and the Rationale for Specialized Disposal

Understanding the inherent hazards of a chemical is the first principle of safe handling and disposal. Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is classified as a moderate hazard, with specific risks that mandate its treatment as regulated hazardous waste[2]. The causality is clear: its potential to cause harm upon exposure is the primary driver for preventing its entry into standard waste streams or sewer systems[1][3].

The compound's hazard profile, based on the Globally Harmonized System (GHS), dictates the necessary precautions.

Hazard CodeGHS ClassificationDescription of Hazard
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed[2].
H312Acute Toxicity, Dermal (Category 4)Harmful in contact with skin[2].
H332Acute Toxicity, Inhalation (Category 4)Harmful if inhaled[2].
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation[2].
H319Serious Eye Damage/Irritation (Category 2)Causes serious eye irritation[2].
H335STOT, Single Exposure (Category 3)May cause respiratory irritation[2].

These classifications mean that any material—the pure compound, reaction mixtures, contaminated personal protective equipment (PPE), or labware—must be considered hazardous waste. The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) strictly prohibit the disposal of such materials in regular trash or down the drain[1][3].

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for waste management, ensuring safety and compliance from the point of generation to final pickup.

Step 1: Waste Characterization and Segregation

The process begins the moment waste is generated. All waste streams must be considered hazardous.

  • Solid Waste: Unused or expired pure compound, contaminated silica gel, filter paper, and disposable labware (e.g., weigh boats, pipette tips).

  • Liquid Waste: Reaction mother liquors, solutions containing the compound, and solvent rinses from contaminated glassware.

  • Sharps & Glassware: Contaminated needles, syringes, and broken glassware.

  • PPE Waste: Heavily contaminated gloves, bench liners, and lab coats.

Crucial Insight: The guiding principle, as emphasized by the National Research Council, is the immediate segregation of incompatible chemicals to prevent dangerous reactions within a waste container[1]. Although this compound has no specific fire incompatibility, it is good practice to keep it separate from strong oxidizing agents or acids in the waste container[3].

Step 2: Proper Containerization

Selecting the correct container is a critical control point for preventing leaks and exposures.

  • Select a Compatible Container:

    • For solids , use a wide-mouth, sealable plastic (e.g., polyethylene) or glass container. The container must be clean, dry, and in good condition, with a secure, leak-proof lid[1].

    • For liquids , use a sealable, chemically-resistant bottle (e.g., a recycled solvent bottle, triple-rinsed, with the original label fully defaced). Ensure it has a screw-top cap that can be securely tightened.

  • Ensure Proper Condition: Never use a container that is damaged, cracked, or cannot be sealed properly[1].

  • Leave Headspace: For liquid waste, leave at least 10% headspace to allow for vapor expansion.

Step 3: Accurate and Compliant Labeling

Clear labeling is essential for the safety of lab personnel, emergency responders, and waste handlers[4]. Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, but they must contain the following core information:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): List "tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate" and any other chemical constituents by percentage. Avoid abbreviations or formulas.

  • Hazard Information: Affix the appropriate GHS pictograms (e.g., exclamation mark, health hazard).

  • Generator Information: Your name, lab number, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[3].

  • Designate the SAA: This must be a specific, marked location within your laboratory.

  • Maintain Control: The SAA must be under the control of laboratory personnel[1].

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.

  • Regular Inspections: Visually inspect the SAA weekly for any signs of leaks or container degradation[3].

  • Adhere to Time and Volume Limits: Partially filled containers can remain in an SAA for up to one year. A full container must be removed within three days for transport to a central storage area[3].

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste off-site.

  • Contact EH&S: Once a waste container is full or ready for removal, contact your institution's EH&S department or the designated waste management office.

  • Schedule Pickup: Follow their procedure to schedule a pickup. They will use a licensed hazardous waste hauler for final disposal at a certified Treatment, Storage, and Disposal Facility (TSDF)[5].

Part 3: Managing Spills and Decontamination

Accidental spills must be managed immediately to mitigate exposure risks.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE: safety glasses or goggles, a lab coat, and chemical-resistant gloves[2]. For larger spills where dust may be generated, a respirator may be necessary[2].

  • Cleanup Protocol for Small Dry Spills:

    • Alert personnel in the immediate area[2].

    • Use a dry cleanup method to avoid generating dust. Gently cover the spill with an adsorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a designated hazardous waste container[2].

    • Decontaminate the area with soap and water, and collect the cleaning materials as hazardous waste.

    • Wash hands thoroughly after cleanup is complete.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

G cluster_0 Point of Generation cluster_1 Waste Streams cluster_2 Containment & Accumulation cluster_3 Final Disposal A Waste Generation (e.g., Expired chemical, reaction byproduct, contaminated labware) B Characterize & Segregate Waste Stream A->B C1 Solid Waste (Pure compound, contaminated solids) B->C1 Solid C2 Liquid Waste (Solutions, solvent rinses) B->C2 Liquid C3 Sharps/Labware Waste (Glassware, needles) B->C3 Sharps D Select Appropriate, Compatible Container C1->D C2->D C3->D E Label Container Correctly (Name, Hazards, Date) D->E F Store in Designated SAA (Keep container sealed) E->F G Container Full or Ready for Disposal? F->G H Contact EH&S for Pickup G->H I Professional Disposal via Licensed Contractor H->I

Caption: Waste Disposal Workflow for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Conclusion

The responsible disposal of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from accurate hazard assessment and segregation to proper containerization, labeling, and coordination with professional disposal services—researchers can ensure they are protecting themselves, their colleagues, and the community while maintaining full regulatory compliance.

References

A Researcher's Guide to the Safe Handling of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. As your partner in the laboratory, we aim to equip you with the necessary knowledge to navigate the challenges of working with this compound, ensuring a secure and efficient research environment.

Understanding the Compound: A Risk-Based Approach

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a piperidine derivative. While specific toxicity data for this exact compound is limited, the available safety data sheets for it and structurally related compounds indicate several potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, a comprehensive safety protocol is not merely a recommendation but a necessity.

The core principle of our handling strategy is the mitigation of exposure pathways. This involves a multi-layered approach encompassing engineering controls, administrative controls, and the last line of defense: personal protective equipment (PPE).

I. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical when handling Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[5]Nitrile or butyl rubber gloves.[6] Inspect gloves for any signs of degradation before use.A fully buttoned laboratory coat.A NIOSH-approved respirator is recommended, especially if the operation is not performed in a chemical fume hood.[7]
Solution Preparation and Transfers Chemical safety goggles and a face shield are mandatory to protect against splashes.[5]Nitrile or butyl rubber gloves. Consider double-gloving for added protection.A chemical-resistant laboratory coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[7]
Reaction Work-up and Purification Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contaminated.A chemical-resistant laboratory coat.All procedures should be performed within a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.A chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges is required.[5]

The Rationale Behind the Choices:

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.[1][4] Goggles provide a seal around the eyes, preventing contact with dust or splashes. A face shield offers an additional layer of protection for the entire face.

  • Hand Protection: Piperidine derivatives can be absorbed through the skin, making glove selection crucial.[1] Nitrile and butyl rubber offer good resistance to a broad range of chemicals. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid skin contact.[5]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is advised to prevent contamination of personal clothing.[5]

  • Respiratory Protection: Inhalation is a primary exposure route.[1] A chemical fume hood is the most effective engineering control to mitigate this risk. In its absence or during spill clean-up, a respirator is essential.

II. Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in the laboratory.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receipt Receive & Inspect Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Verify Integrity Weighing Weigh in Fume Hood Storage->Weighing Transport in Secondary Containment Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Controlled Addition Reaction Perform Reaction in Fume Hood Dissolving->Reaction Transfer with Care SolidWaste Contaminated Solids Reaction->SolidWaste Quenching & Work-up LiquidWaste Contaminated Liquids Reaction->LiquidWaste Aqueous & Organic Layers Disposal Dispose as Hazardous Waste SolidWaste->Disposal LiquidWaste->Disposal

Caption: Workflow for the safe handling and disposal of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Step-by-Step Procedural Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • Engineering Controls: All manipulations, including weighing, aliquoting, and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Avoiding Dust Generation: When handling the solid form, use techniques that minimize dust formation.[1]

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

III. Disposal Plan: Responsible Waste Management

All waste containing Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, absorbent materials, and weighing paper in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]

By adhering to these protocols, you can confidently and safely incorporate Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate into your research endeavors. Our commitment is to provide you with the information necessary to foster a culture of safety and scientific excellence.

References

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.